2'-Chloroacetanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQTRVKSOEHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060200 | |
| Record name | Acetamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | o-Chloroacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
PRACTICALLY INSOL IN WATER, ALKALIES; SOL IN ALCOHOL, MORE SOL IN BENZENE THAN P-CHLOROACETANILIDE, VERY SOL IN ETHER, HOT BENZENE | |
| Record name | O-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000963 [mmHg] | |
| Record name | o-Chloroacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES FROM DIL ACETIC ACID | |
CAS No. |
533-17-5 | |
| Record name | N-(2-Chlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Chloroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Chloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Chloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-chloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CHLOROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20C42PA69Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
88 °C | |
| Record name | O-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2'-Chloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2'-Chloroacetanilide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of key processes and relationships.
Core Properties of this compound
This compound, also known as N-(2-chlorophenyl)acetamide, is an aromatic amide that serves as a valuable chemical intermediate. Its properties are summarized in the tables below.
Table 1: General and Identification Properties
| Property | Value |
| IUPAC Name | N-(2-chlorophenyl)acetamide |
| Synonyms | o-Chloroacetanilide, N-Acetyl-o-chloroaniline |
| CAS Number | 533-17-5 |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Appearance | White to pale brown or beige crystalline powder |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 84.5 - 90.5 °C[1][2] |
| Boiling Point | 325 °C (estimated)[3]; 306.5°C (rough estimate)[4] |
| Density | 1.1885 g/cm³ (rough estimate)[4] |
| Solubility | Practically insoluble in water[4][5]. Slightly soluble in water[3]. |
| Vapor Pressure | 0.0002 mmHg at 25 °C[3] |
| Partition Coefficient (log P) | 1.28[3], 1.63[5] |
| Stability | Stable under normal temperatures and pressures[3][6]. |
| Incompatibilities | Strong oxidizing agents[3][6]. |
| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and other irritating and toxic fumes upon combustion[3][6][7][8]. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis Protocol: Acetylation of 2-Chloroaniline
This protocol describes the synthesis of this compound via the acetylation of 2-chloroaniline using acetic anhydride.
Materials:
-
2-Chloroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Sodium Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Water (deionized)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution of Amine: In a round-bottom flask, dissolve 2-chloroaniline in a minimal amount of water and a stoichiometric amount of concentrated HCl to form the hydrochloride salt, which is more soluble in water. An alternative is to dissolve the aniline directly in glacial acetic acid[9].
-
Preparation of Acetylating Mixture: In a separate beaker, dissolve a slight molar excess of sodium acetate in water. To this solution, add a slight molar excess of acetic anhydride[10]. The sodium acetate acts as a base to neutralize the HCl formed during the reaction and to deprotonate the anilinium hydrochloride, liberating the free amine to act as a nucleophile[10].
-
Acetylation Reaction: Cool the 2-chloroaniline hydrochloride solution in an ice bath. Slowly add the acetic anhydride-sodium acetate mixture to the cooled aniline solution with continuous stirring[3]. A white precipitate of this compound should form.
-
Reaction Completion and Isolation: Allow the reaction to stir in the ice bath for approximately 30 minutes to an hour to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel[3].
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and salts[5].
-
Purification by Recrystallization: Transfer the crude product to a beaker. Add a minimal amount of a suitable solvent (e.g., ethanol-water mixture) and heat until the solid dissolves completely[11]. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent[12][13].
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.
Analytical Protocols
1. Purity Assessment by Gas Chromatography (GC)
This method provides a general framework for assessing the purity of synthesized this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Capillary Column: A polar column, such as a DB-Wax or similar polyethylene glycol phase, is suitable (e.g., 15 m x 0.53 mm ID, 1.0 µm film thickness)[14].
GC Conditions:
-
Carrier Gas: Helium or Hydrogen[15].
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250-300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100-150 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to 240-260 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of the dried this compound product in a suitable solvent (e.g., ethyl acetate or methanol) at a concentration of approximately 1 mg/mL.
Analysis:
-
Inject the sample solution into the GC. The purity is determined by the peak area percentage method, where the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram[16].
2. Characterization by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS) detector.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape and MS compatibility) is typically used[1].
-
Start with a lower concentration of acetonitrile (e.g., 30-40%) and increase to a higher concentration (e.g., 90-95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 240 nm), or by MS.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or acetonitrile to a concentration of about 0.1 mg/mL.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Chemical Relationships of this compound
This diagram shows the key chemical relationships involving this compound, including its precursors and decomposition products.
Caption: Synthesis precursors and thermal decomposition products of this compound.
References
- 1. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Chloroacetanilide herbicide-induced rat enterochromaffin cell tumors: a case study within the context of the IPCS framework, for analyzing the relevance of a cancer mode of action for humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. cerritos.edu [cerritos.edu]
- 13. youtube.com [youtube.com]
- 14. japsonline.com [japsonline.com]
- 15. gcms.cz [gcms.cz]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
In-Depth Technical Guide: 2'-Chloroacetanilide (CAS 533-17-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Chloroacetanilide (CAS 533-17-5), also known as N-(2-chlorophenyl)acetamide. It covers its physicochemical properties, synthesis and purification protocols, toxicological profile, and known biological activities. This document is intended to serve as a key resource for professionals in research and development.
Physicochemical Properties
This compound is a beige to light brown crystalline powder.[1][2] It is characterized by its limited solubility in water but is soluble in various organic solvents.[3] Key quantitative properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 533-17-5 | [4] |
| Molecular Formula | C₈H₈ClNO | [4] |
| Molecular Weight | 169.61 g/mol | [4] |
| Appearance | Beige to slight brown crystalline powder | [1] |
| Melting Point | 85 - 90 °C | [5][6] |
| Boiling Point | 306.5°C (rough estimate) | [6] |
| Water Solubility | Practically insoluble | [3][7] |
| LogP | 1.63 | [8] |
Synthesis and Purification
The most common laboratory synthesis of this compound involves the N-acetylation of 2-chloroaniline.
Experimental Protocol: Synthesis
A standard method for synthesis is the reaction of 2-chloroaniline with chloroacetyl chloride in the presence of a mild base to neutralize the HCl byproduct.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Addition of Acetylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloroaniline) is consumed.
-
Workup: Upon completion, wash the reaction mixture sequentially with water, a mild acid (e.g., 1M HCl) to remove excess amine, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.
Experimental Protocol: Purification by Recrystallization
The crude product can be purified by recrystallization, typically from an ethanol/water solvent system.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Cold Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight. The purity can be assessed by melting point determination.
Toxicological Profile
This compound is classified as a hazardous substance. It is known to cause skin, eye, and respiratory irritation.[9] It may also cause an allergic skin reaction (sensitization).[9]
| Hazard Statement | GHS Classification | Reference |
| Causes skin irritation | Skin Corrosion/Irritation Category 2 | [8] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation Category 2 | [8] |
| May cause respiratory irritation | STOT SE Category 3 | [8] |
| May cause an allergic skin reaction | Skin Sensitization Category 1 | [9] |
Quantitative Toxicity Data
| Test | Species | Route | Value | Reference Compound | Reference |
| LD50 | Rat | Oral | 138 mg/kg | 2-Chloroacetamide | [5][10] |
| LD50 | Mouse | Oral | 155 mg/kg | 2-Chloroacetamide | [5] |
Biological Activity and Mechanism of Action
The biological activity of this compound and related compounds is primarily linked to their electrophilic nature, which allows them to react with biological nucleophiles.
Mechanism of Action: Protein Alkylation
A key mechanism of toxicity and biological activity for chloroacetanilide compounds is through the covalent modification of proteins. The electrophilic carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack by amino acid residues in proteins, particularly the thiol group of cysteine. This alkylation can lead to protein misfolding, loss of function, and cellular stress.[7]
Enzyme Inhibition
This compound has been reported to exhibit relatively weak inhibitory activity against choline acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine.[8] While weak, this interaction suggests a potential for interference with cholinergic signaling pathways, a common area of investigation in drug development for neurological disorders.
Metabolism
The primary metabolic pathway for chloroacetanilide herbicides, a class to which this compound belongs, is Phase II detoxification via glutathione conjugation.[4][6][7] This reaction is catalyzed by glutathione S-transferase (GST) enzymes.
The nucleophilic thiol group of glutathione attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. This results in the formation of a more water-soluble and less toxic glutathione conjugate, which can be further metabolized and excreted from the body. The metabolism of the parent amine, 2-chloroaniline, has been shown to proceed through para-hydroxylation followed by sulfation or glucuronidation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. RTECS NUMBER-AE1000000-Chemical Toxicity Database [drugfuture.com]
- 3. Characterization of a chloroacetanilide derivative in a chronic oral toxicology study in rats - Beloedova - Toxicological Review [rjsocmed.com]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
An In-depth Technical Guide to the Synthesis of 2'-Chloroacetanilide from 2-Chloroaniline
Introduction
2'-Chloroacetanilide is a significant chemical intermediate, primarily utilized in the synthesis of high-quality organic pigments and other fine chemicals.[1] Its molecular structure allows it to be a crucial component in the manufacturing of azo pigments, such as Pigment Yellow 3, 63, and 168, which are widely used in plastics, inks, and coatings.[1] The synthesis of this compound is a fundamental N-acetylation reaction, a common transformation in organic chemistry for protecting amine groups or for the synthesis of amide-containing target molecules.[2][3] This guide provides a comprehensive overview of the synthesis of this compound from 2-chloroaniline, detailing reaction mechanisms, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development and chemical manufacturing.
Reaction Mechanism and Principles
The synthesis of this compound from 2-chloroaniline involves the N-acetylation of the primary amine group of 2-chloroaniline. This reaction is typically achieved by treating 2-chloroaniline with an acetylating agent such as acetic anhydride or acetyl chloride.
When acetic anhydride is used, the reaction proceeds via nucleophilic attack of the nitrogen atom of the 2-chloroaniline on one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of a molecule of acetic acid, yielding the desired this compound. The reaction is often carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid formed and drive the reaction to completion.
Alternatively, when acetyl chloride is the acetylating agent, the reaction is more vigorous and produces hydrochloric acid as a byproduct.[3] A base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine, is required to neutralize the HCl.[3][4] Phase transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases.[3]
Chemical Reaction Pathway
Caption: Reaction pathway for the N-acetylation of 2-chloroaniline.
Experimental Protocols
Detailed below are various experimental procedures for the synthesis of this compound. These protocols are compiled from established chemical synthesis literature and offer different approaches to achieving the target molecule.
Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate
This method is a common and effective procedure for the acetylation of anilines.
-
Reagents:
-
2-Chloroaniline
-
Acetic Anhydride
-
Sodium Acetate
-
Concentrated Hydrochloric Acid
-
Water
-
-
Procedure:
-
Dissolve 2-chloroaniline in water and a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt, which is soluble in water.
-
Prepare a separate solution of sodium acetate in water.
-
To the solution of 2-chloroaniline hydrochloride, add acetic anhydride with vigorous stirring.
-
Immediately add the sodium acetate solution to the reaction mixture. The this compound will precipitate out of the solution as a white solid.[2]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization, for example, from aqueous methanol or ethanol.
-
Protocol 2: Acetylation using Acetyl Chloride with a Base
This protocol utilizes the more reactive acetyl chloride and a base to neutralize the HCl byproduct.
-
Reagents:
-
2-Chloroaniline
-
Acetyl Chloride
-
Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, optional)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloroaniline in the chosen solvent.
-
Add potassium carbonate (as a base) and a catalytic amount of a phase transfer catalyst if required.[3]
-
Stir the mixture at room temperature.
-
Slowly add acetyl chloride dropwise to the reaction mixture.
-
Continue stirring for the specified reaction time, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into crushed ice.[3]
-
The solid product that separates is collected by filtration, washed with water, and dried.[3]
-
Recrystallize the crude product from a suitable solvent like aqueous methanol to obtain pure this compound.[3]
-
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data from various synthetic approaches to this compound. This allows for a direct comparison of the efficiency and conditions of different protocols.
| Acetylating Agent | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| Acetic Anhydride | Sodium Acetate | Water/HCl | - | - | - | 87 | [2] |
| Acetyl Chloride | K₂CO₃ / TBAB | DMF | 10-15 min | Room Temp. | High | - | [3] |
| Chloroacetyl Chloride | Phosphate Buffer | Water | 20 min | Room Temp. | 90 | - | [5] |
| Acetic Anhydride | - | Acetic Acid | 30 min | 20°C | - | - | [6] |
| Trichloroisocyanuric acid | - | Anhydrous system | 4-6 h | 0-10°C then RT | >88 | - | [7] |
Note: Dashes (-) indicate that the specific data was not provided in the cited source.
Physical and Chemical Properties
-
Molecular Formula: C₈H₈ClNO[8]
-
Molecular Weight: 169.61 g/mol [8]
-
Appearance: White to pale brown crystals or powder.[9]
-
Melting Point: 88 - 90 °C[10]
-
Solubility: Slightly soluble in water, soluble in most organic solvents like alcohol, ether, and acetone.[10][11]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[10] In case of skin contact, immediately wash the affected area with soap and water.[10] For eye contact, flush with plenty of water for at least 15 minutes.[10] All waste materials should be disposed of in accordance with local, state, and federal regulations.[12]
The synthesis of this compound from 2-chloroaniline is a well-established and versatile chemical transformation. The choice of acetylating agent, solvent, and base can be tailored to specific laboratory or industrial requirements, with several methods providing high yields and purity. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals to effectively synthesize this important chemical intermediate. Proper safety precautions are essential when handling the reagents and the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 7. CN112358413A - Preparation method of N-chloroacetanilide - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
- 9. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. This compound(533-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
2'-Chloroacetanilide molecular structure and formula
An In-depth Technical Guide to 2'-Chloroacetanilide: Molecular Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amide. It details the molecular structure, chemical formula, and key physicochemical properties of the compound. Furthermore, this guide outlines a representative experimental protocol for its synthesis and includes spectroscopic data for its characterization. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed information on this compound.
Molecular Structure and Chemical Formula
This compound, also known by its IUPAC name N-(2-chlorophenyl)acetamide, is an organic compound characterized by an acetamide group attached to a 2-chlorinated benzene ring.[1][2] The presence of the chlorine atom at the ortho position of the phenyl ring significantly influences its chemical reactivity and physical properties.
The molecular formula for this compound is C₈H₈ClNO.[1][2][3][4][5] Its structure consists of a central amide functional group linking an acetyl group (CH₃CO) to a 2-chlorophenyl amine. The key identifiers for this compound are listed in the table below.
| Identifier | Value |
| IUPAC Name | N-(2-chlorophenyl)acetamide |
| CAS Number | 533-17-5 |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| SMILES | CC(=O)NC1=CC=CC=C1Cl |
| InChI Key | KNVQTRVKSOEHPU-UHFFFAOYSA-N |
digraph "2_Chloroacetanilide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Define atom nodes N [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; O [label="O", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; Cl [label="Cl", fontcolor="#34A853"]; H1[label="H", fontcolor="#202124"]; H_methyl [label="H3", fontcolor="#202124"];
// Position nodes N [pos="0,0!"]; C1 [pos="-1.2,-0.5!"]; O [pos="-1.5,0.5!"]; C2 [pos="-2.2,-1.2!"]; H_methyl [pos="-2.5, -0.7!"]; C3 [pos="1.2,0!"]; C4 [pos="2.0,1.2!"]; C5 [pos="3.2,1.2!"]; C6 [pos="3.8,0!"]; C7 [pos="3.2,-1.2!"]; C8 [pos="2.0,-1.2!"]; Cl [pos="1.5, 2.4!"]; H1[pos="-0.3, 0.7!"];
// Define bonds edge [len=1.2]; N -- C1 [dir=none]; C1 -- O [label="=", dir=none]; C1 -- C2 [dir=none]; C2 -- H_methyl [dir=none, style=invis]; N -- C3 [dir=none]; N -- H1[dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- C7 [dir=none]; C7 -- C8 [dir=none]; C8 -- C3 [dir=none]; C4 -- Cl [dir=none];
// Benzene ring double bonds edge [style=dashed] C3 -- C8; C4 -- C5 [style=solid]; C6 -- C7 [style=solid]; }
Caption: Molecular structure of this compound.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to light beige crystalline powder.[4][6][7][8] It is practically insoluble in water but soluble in organic solvents.[5][7][8][9] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | White to light yellow/red powder/crystal | [5][8] |
| Melting Point | 88-90 °C | [5][7][8] |
| Boiling Point | ~306.5 - 325 °C (rough estimate) | [5][7][8] |
| Density | ~1.1885 g/cm³ (rough estimate) | [5][8] |
| Water Solubility | Practically insoluble | [5][6][8][9] |
| pKa | 14.19 ± 0.70 (Predicted) | [5][8] |
| LogP | 1.28 - 1.63 | [6][7][10] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the N-acetylation of 2-chloroaniline. This can be achieved through the reaction of 2-chloroaniline with either acetyl chloride or acetic anhydride. The following is a representative protocol using acetyl chloride.
Materials:
-
2-Chloroaniline
-
Acetyl chloride
-
A suitable solvent (e.g., dichloromethane, ethyl acetate)
-
A weak base (e.g., triethylamine, sodium acetate)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Stirring and cooling apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 2-chloroaniline in the chosen solvent. Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reagents: Slowly add a stoichiometric equivalent of acetyl chloride to the cooled solution of 2-chloroaniline. To neutralize the HCl byproduct, a weak base such as triethylamine or sodium acetate is typically added.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature for a designated period (e.g., 1-2 hours). The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to remove any excess acid, and finally with a brine solution.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a key analytical technique for confirming the structure of this compound. A ¹H NMR spectrum in deuterated chloroform (CDCl₃) would typically show the following characteristic signals:
-
A singlet corresponding to the methyl (CH₃) protons of the acetyl group, typically appearing around 2.2 ppm.[11]
-
A complex multiplet pattern in the aromatic region (around 7.0-8.3 ppm) corresponding to the four protons on the substituted benzene ring.[11]
-
A broad singlet for the amide (NH) proton, the chemical shift of which can be variable.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:
-
A strong absorption band for the C=O (carbonyl) stretching of the amide group, typically in the range of 1660-1690 cm⁻¹.
-
An N-H stretching band, usually appearing in the region of 3200-3400 cm⁻¹.
-
C-H stretching bands for the aromatic ring and the methyl group.
-
A C-Cl stretching band, which is typically found in the fingerprint region.
References
- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 2. o-Chloroacetanilide [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 533-17-5 [chemicalbook.com]
- 5. This compound | 533-17-5 [chemicalbook.com]
- 6. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(533-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound CAS#: 533-17-5 [m.chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 2-chloroacetanilide [stenutz.eu]
- 11. Buy this compound | 533-17-5 [smolecule.com]
Solubility of 2'-Chloroacetanilide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Chloroacetanilide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and detailed experimental protocols for determining solubility.
Qualitative Solubility Profile
This compound, a derivative of acetanilide, is a crystalline solid that is sparingly soluble in water.[1][2][3] Its solubility in organic solvents is generally higher, with reports indicating that it is soluble in alcohols.[2] Further qualitative descriptions from various sources state that it is "very soluble in ether, hot benzene" and more soluble in benzene than its isomer, p-chloroacetanilide.[2] It is also reported to be practically insoluble in alkalies.[2]
Data on Solubility of this compound
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in methanol, ethanol, acetone, and toluene could not be located in publicly available scientific databases and journals. Researchers are advised to determine the solubility experimentally for their specific applications.
Experimental Protocols for Solubility Determination
Several well-established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method depends on factors such as the desired accuracy, the amount of substance available, and the properties of the solute and solvent.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The amount of excess solid should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose. The temperature should be carefully controlled and monitored throughout the experiment.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable membrane filter (e.g., a 0.22 µm PTFE filter for organic solvents). It is crucial to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness in a pre-weighed container. The mass of the remaining solid residue is then determined, and the solubility is calculated.
-
Spectrophotometry (UV-Vis): If this compound has a chromophore that absorbs in the UV-Vis region, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations. The absorbance of the saturated solution is then measured, and its concentration is determined from the calibration curve. The saturated solution may need to be diluted with the solvent to fall within the linear range of the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a solute. A calibration curve is generated by injecting known concentrations of this compound. The saturated solution is then injected, and the concentration is determined by comparing the peak area to the calibration curve.
-
Gravimetric Method
The gravimetric method is a straightforward and absolute method for determining solubility that relies on weighing the solute dissolved in a specific amount of solvent.
Methodology:
-
Sample Preparation: A known mass of the organic solvent is placed in a suitable container.
-
Dissolution: this compound is gradually added to the solvent with continuous stirring at a constant temperature until no more solute dissolves, and a small amount of excess solid remains.
-
Equilibration: The mixture is stirred for a sufficient time to ensure equilibrium is reached.
-
Filtration: The undissolved solid is filtered off, and the clear saturated solution is collected.
-
Evaporation and Weighing: A precisely weighed portion of the saturated solution is transferred to a pre-weighed evaporation dish. The solvent is carefully evaporated (e.g., in a fume hood or using a rotary evaporator).
-
Drying and Final Weighing: The dish containing the solid residue is dried to a constant weight in an oven at a temperature below the melting point of this compound.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent.
UV-Vis Spectrophotometric Method
This method is applicable if this compound exhibits significant absorbance in the ultraviolet or visible range of the electromagnetic spectrum.
Methodology:
-
Determination of λmax: A dilute solution of this compound in the chosen solvent is scanned using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent.
-
Generation of Calibration Curve: The absorbance of each standard solution is measured at the λmax. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. The plot should be linear and pass through the origin (or close to it). The equation of the line (y = mx + c) and the correlation coefficient (R²) are determined.
-
Preparation of Saturated Solution: A saturated solution of this compound is prepared as described in the shake-flask method.
-
Measurement and Calculation: The saturated solution is filtered and, if necessary, diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is measured at the λmax. The concentration of the diluted solution is calculated using the equation of the calibration curve. The original concentration of the saturated solution is then determined by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the solubility of a solid compound in an organic solvent.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 2'-Chloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the melting and boiling points of 2'-Chloroacetanilide, complete with experimental protocols for their determination. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in drug discovery and chemical synthesis, where precise physicochemical data is paramount.
Core Physicochemical Data
The accurate determination of melting and boiling points is fundamental in the identification and purity assessment of a chemical compound. The following table summarizes the key physical constants of this compound.
| Physical Property | Value | Source(s) |
| Melting Point | 88-90 °C | [1] |
| 86-88 °C | [2][3] | |
| 84.5-90.5 °C | [4] | |
| Boiling Point | 306.5 °C (rough estimate) | [1] |
Experimental Protocols for Determination of Physicochemical Constants
Accurate and reproducible experimental methods are crucial for verifying the physical properties of a substance. Below are detailed protocols for the determination of the melting and boiling points of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The following methods are commonly employed for this determination.[5]
1. Mel-Temp Apparatus Method:
The Mel-Temp apparatus provides a controlled and efficient method for melting point determination.[6][7][8]
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the sealed end.[8]
-
Apparatus Setup: The packed capillary tube is inserted into the sample holder of the Mel-Temp apparatus.
-
Heating and Observation: The apparatus is switched on, and the heating rate is adjusted. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, a new sample is heated rapidly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[5][8]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[6]
2. Thiele Tube Method:
The Thiele tube utilizes a circulating oil bath to ensure uniform heating of the sample.[9][10][11]
-
Sample Preparation: As with the Mel-Temp method, a small amount of this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer and capillary tube assembly are then inserted into the Thiele tube containing mineral oil, ensuring the rubber band remains above the oil level.[12]
-
Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner. The design of the tube promotes convection currents in the oil, leading to uniform temperature distribution.[5][9] The sample is observed through the oil.
-
Data Recording: The temperatures at the start and completion of melting are recorded from the thermometer.[9]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Capillary Method (Siwoloboff Method):
This micro-method is suitable for determining the boiling point of small quantities of liquid.
-
Sample Preparation: A small amount of liquid this compound (if melted) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[13][14]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.[15]
-
Heating and Observation: The bath is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.[13][15]
-
Data Recording: As the apparatus cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point.[13][15]
Synthesis Workflow of this compound
The synthesis of N-aryl 2-chloroacetamides, such as this compound, is a fundamental reaction in organic chemistry, typically achieved through the chloroacetylation of the corresponding aryl amine.
References
- 1. This compound CAS#: 533-17-5 [m.chemicalbook.com]
- 2. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]
- 7. thomassci.com [thomassci.com]
- 8. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 9. Thiele tube - Wikipedia [en.wikipedia.org]
- 10. labcomercial.com [labcomercial.com]
- 11. sserc.org.uk [sserc.org.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Boiling Points - Procedure [jove.com]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction Mechanism of Acetanilide Chlorination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the reaction mechanism for the chlorination of acetanilide, a classic example of electrophilic aromatic substitution. The document details the underlying principles, presents relevant quantitative data, outlines experimental protocols, and includes visualizations to clarify the reaction pathways and logical relationships.
Introduction: Electrophilic Aromatic Substitution of Acetanilide
Acetanilide (N-phenylacetamide) is an important intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its aromatic ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the benzene ring.[3][4] The chlorination of acetanilide is a key functionalization reaction. The nature of the substituent already present on the ring—in this case, the acetamido group (-NHCOCH₃)—plays a crucial role in determining both the rate of reaction and the position of the incoming electrophile.[3] Understanding this mechanism is fundamental for controlling the regioselectivity of the synthesis to obtain desired products, primarily the para-substituted isomer, which is often favored.[3]
The Core Reaction Mechanism
The chlorination of acetanilide proceeds via a well-established electrophilic aromatic substitution mechanism. This multi-step process involves the generation of a potent electrophile, its subsequent attack by the electron-rich aromatic ring, and the eventual restoration of aromaticity.
Role of the Acetamido Group (-NHCOCH₃)
The acetamido group is the primary director of the reaction's regioselectivity. It is classified as an activating, ortho, para-directing group.[5][6][7][8][9]
-
Activating Nature and Directing Effect : The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance.[5][9] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them more susceptible to attack by an electrophile.[9] The resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion) is significantly greater when the attack occurs at the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom.
-
Comparison with the Amino Group (-NH₂) : While the acetamido group is activating, it is less so than a simple amino group (-NH₂).[5] The presence of the adjacent electron-withdrawing carbonyl group (C=O) pulls electron density from the nitrogen atom, making its lone pair less available for donation to the ring compared to aniline.[5][6][10] This moderating effect is beneficial as it prevents over-reactivity and polysubstitution, which can be problematic when working with the highly activated aniline.
-
Steric Hindrance : Although both ortho and para positions are electronically activated, the para product is predominantly formed in many cases.[3][7] This is due to steric hindrance from the bulky acetamido group, which impedes the approach of the electrophile to the adjacent ortho positions.[7][11]
Generation of the Chlorine Electrophile (Cl⁺)
A strong electrophile is required to attack the aromatic ring. In the context of acetanilide chlorination, this is typically a species with a positive or partial positive charge on a chlorine atom. It can be generated in several ways:
-
Molecular Chlorine (Cl₂) with a Lewis Acid : This is a common method for halogenating less activated rings, but for the activated acetanilide ring, milder reagents are often sufficient.
-
Hypochlorous Acid (HOCl) : Often generated in situ. For instance, reacting a solution of bleaching powder (calcium hypochlorite, Ca(OCl)₂) with acid can produce HOCl.[12]
-
Potassium Chlorate (KClO₃) and Hydrochloric Acid (HCl) : This mixture generates the active chlorinating species required for the reaction.[13]
Step-by-Step Mechanism
The mechanism involves three key stages:
-
Step 1: Generation of the Electrophile : A chlorinating agent is used to produce an electrophilic chlorine species (symbolized as Cl⁺).
-
Step 2: Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the acetanilide ring acts as a nucleophile, attacking the chlorine electrophile. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion.[3][11] The stability of this intermediate determines the position of substitution.
-
Step 3: Deprotonation to Restore Aromaticity : A weak base (e.g., water or the chloride ion) removes a proton from the carbon atom that bears the new chlorine atom.[3] This step restores the stable aromatic system and yields the final chloroacetanilide product.
The following diagram illustrates the overall reaction pathway.
Caption: Overall workflow of the acetanilide chlorination reaction.
The preference for para substitution can be understood by examining the resonance structures of the sigma complex formed upon electrophilic attack.
Caption: Stability of sigma complexes for ortho, para, and meta attack.
Quantitative Data: Reaction Kinetics
Kinetic studies provide valuable insight into the reaction mechanism. A study on the chlorination of acetanilide and its substituted derivatives by Chloramine-T revealed a mechanism involving the formation of an N-chloro intermediate, followed by an intermolecular Orton rearrangement in the rate-determining step.[14][15] The reaction was found to be first order with respect to the chlorinating agent (Chloramine-T) and of fractional order with respect to the acetanilide substrate.[14][15]
The activation parameters computed at 60°C for this reaction are summarized below.
| Substrate | Activation Energy (ΔE≠) (kcal/mole) | Entropy of Activation (ΔS≠) (e.u.) |
| Acetanilide | 15.35 | -32.95 |
| p-Methyl Acetanilide | 14.08 | -36.69 |
| p-Chloroacetanilide | 15.25 | -33.71 |
| o-Chloroacetanilide | 17.60 | -27.05 |
| Source: Data from kinetic studies on the chlorination of substituted acetanilides by Chloramine-T.[15] |
Experimental Protocols
This section provides detailed methodologies for the preparation of the starting material, acetanilide, and its subsequent chlorination to yield 4'-chloroacetanilide.
Protocol 1: Preparation of Acetanilide from Aniline
Objective: To synthesize acetanilide via the acetylation of aniline.
Materials:
-
Aniline (10 mL)
-
Acetic anhydride (10 mL)
-
Glacial acetic acid (10 mL)
-
Zinc dust (small pinch)
-
Ice cold water
-
50 mL Round-bottom flask
-
Reflux condenser
-
Beaker (500 mL)
-
Buchner funnel and filter paper
Procedure:
-
Set up a reflux apparatus using a 50 mL round-bottom flask and a condenser.
-
To the round-bottom flask, add 10 mL of aniline, 10 mL of glacial acetic acid, and 10 mL of acetic anhydride. Add a small pinch of zinc dust to prevent the oxidation of aniline.[16]
-
Heat the mixture gently under reflux for approximately 15-20 minutes.[16]
-
After reflux, pour the hot reaction mixture slowly and with constant stirring into a beaker containing about 400 mL of ice-cold water.[16]
-
Stir the mixture vigorously until a white precipitate of acetanilide forms.
-
Isolate the crude acetanilide by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water to remove any soluble impurities.
-
Recrystallize the crude product from hot water to obtain pure, shiny crystals of acetanilide.
-
Dry the purified product, weigh it, and determine the percentage yield.
Protocol 2: Chlorination of Acetanilide to 4'-Chloroacetanilide
Objective: To synthesize 4'-chloroacetanilide via electrophilic aromatic substitution.
Materials:
-
Acetanilide (5 g)
-
Glacial acetic acid (10 g)
-
Ethyl alcohol (10 g)
-
10% solution of bleaching powder (calcium hypochlorite) in water (100 mL)
-
Beakers
-
Stirring rod
Procedure:
-
In a beaker, dissolve 5 g of acetanilide in a mixture of 10 g of glacial acetic acid and 10 g of ethyl alcohol. Gentle warming may be required to facilitate dissolution.[12]
-
Dilute the resulting solution with 100 mL of water and heat it to approximately 50°C.[12]
-
While maintaining the temperature at 50°C, slowly add 100 mL of a cold 10% bleaching powder solution. Add the solution dropwise with continuous stirring.[12]
-
After the addition is complete, allow the mixture to cool to room temperature, which should induce the precipitation of the product.
-
Collect the 4'-chloroacetanilide precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water.
-
Purify the crude product by recrystallization from dilute ethanol or acetic acid to yield colorless needles of 4'-chloroacetanilide.[12]
-
Dry the final product and determine its melting point (literature value: ~172.5°C) and yield.[12]
The following diagram outlines the experimental workflow for the synthesis and purification of 4'-chloroacetanilide.
Caption: Experimental workflow for the synthesis of 4'-chloroacetanilide.
Conclusion
The chlorination of acetanilide is a foundational reaction in organic synthesis that elegantly demonstrates the principles of electrophilic aromatic substitution. The acetamido group's electronic and steric properties are paramount in directing the incoming electrophile predominantly to the para position. A thorough understanding of the reaction mechanism, kinetics, and experimental parameters allows for the controlled and efficient synthesis of chloroacetanilide isomers, which are valuable precursors in the development of more complex molecules for the pharmaceutical and materials science industries.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. quora.com [quora.com]
- 5. brainly.com [brainly.com]
- 6. organic chemistry - Directional nature of the acetamido group in electrophilic substitution reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. homework.study.com [homework.study.com]
- 8. Solved The acetamido group (–NHCOCH3) is an ortho-para | Chegg.com [chegg.com]
- 9. brainly.com [brainly.com]
- 10. echemi.com [echemi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. prepchem.com [prepchem.com]
- 13. What is the mechanism for the chlorination of acetanilide? I'm given acet.. [askfilo.com]
- 14. scribd.com [scribd.com]
- 15. zenodo.org [zenodo.org]
- 16. byjus.com [byjus.com]
2'-Chloroacetanilide: A Comprehensive Technical Guide for its Application as a Chemical Intermediate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Chloroacetanilide, a halogenated aromatic amide, serves as a pivotal intermediate in the landscape of organic synthesis. Its unique structural features, particularly the presence of a reactive chloro group and an acetamido moiety on an aromatic ring, render it a versatile precursor for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of this compound, encompassing its synthesis, key chemical transformations, and its significant role in the development of pharmaceuticals and other bioactive compounds. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological signaling pathways are presented to facilitate its practical application in research and development.
Physicochemical and Safety Data of this compound
A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | References |
| Chemical Name | N-(2-chlorophenyl)acetamide | [1] |
| Synonyms | This compound, o-Chloroacetanilide | [2] |
| CAS Number | 533-17-5 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [2][3] |
| Appearance | White to light beige crystalline powder | [2] |
| Melting Point | 88-90 °C | [2] |
| Boiling Point | 306.5 °C (estimate) | [2] |
| Solubility | Practically insoluble in water. Soluble in organic solvents like alcohol and benzene. | [2][4] |
| Purity | Typically >98% | [1] |
Safety and Handling: this compound is considered hazardous.[4] It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.[2]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the N-acetylation of 2-chloroaniline.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: N-acetylation of 2-Chloroaniline
Materials:
-
2-Chloroaniline
-
Acetic anhydride or Acetyl chloride
-
Glacial acetic acid (solvent)
-
Sodium acetate solution (aqueous)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chloroaniline in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride to the cooled solution with constant stirring.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Slowly add a solution of sodium acetate in water to the reaction mixture to neutralize the acid and precipitate the product.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water to remove any remaining impurities.
-
Dry the product, for instance, by air drying or in a desiccator.
Quantitative Data: The yield of this reaction is typically high, often exceeding 80-90% depending on the specific conditions and scale.
Applications of this compound in Synthesis
This compound is a valuable building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridine derivatives are known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[5] this compound is a key precursor in the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides.
Caption: Experimental workflow for the synthesis of thieno[2,3-b]pyridines.
Materials:
-
Substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
N-aryl-2-chloroacetamide (derived from this compound)
-
Potassium hydroxide (aq. solution)
-
Dimethylformamide (DMF)
Procedure:
-
To a mixture of the substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile and aqueous potassium hydroxide solution in DMF, add the corresponding N-aryl-2-chloroacetamide.
-
Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of aqueous potassium hydroxide solution and continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture into water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[6]
Quantitative Data for Thieno[2,3-b]pyridine Synthesis:
| Derivative | Yield (%) | Melting Point (°C) | Reference |
| 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 83 | 208–209 | [6][7] |
| 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | 69 | 169–171 | [7] |
Synthesis of Lidocaine
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, can be synthesized in a two-step process where the first step involves the synthesis of an intermediate analogous to this compound. The second step involves the nucleophilic substitution of the chloro group.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 533-17-5 [m.chemicalbook.com]
- 3. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 533-17-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Properties of 2'-Chloroacetanilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2'-Chloroacetanilide, a key intermediate in various chemical syntheses. The document details the characteristic data obtained from Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Each section includes a summary of key quantitative data presented in tabular format for straightforward comparison and detailed experimental protocols. Furthermore, this guide incorporates visual workflows and logical relationship diagrams to facilitate a deeper understanding of the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its amide and aromatic functionalities.
Data Presentation: IR Spectral Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3265 | Strong |
| C=O Stretch (Amide I) | ~1668 | Strong |
| N-H Bend (Amide II) | ~1540 | Strong |
| Aromatic C=C Stretch | ~1590, 1480, 1440 | Medium |
| C-N Stretch | ~1300 | Medium |
| C-Cl Stretch | ~750 | Strong |
| Aromatic C-H Out-of-Plane Bending | ~750 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
A solid sample of this compound was analyzed using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]
-
Sample Preparation: A small amount of the crystalline this compound powder was placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum.
-
Parameters: Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
Alternatively, the KBr pellet method can be used.[2][3] This involves grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
Data Presentation: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.22 | Singlet | 3H | -C(=O)CH₃ |
| ~7.0-7.5 | Multiplet | 3H | Aromatic C-H |
| ~8.27 | Doublet | 1H | Aromatic C-H (H6) |
| ~8.3 | Broad Singlet | 1H | -NH- |
Data Presentation: ¹³C NMR Spectral Data
-
Source of Sample: Aldrich Chemical Company, Inc.[2]
| Chemical Shift (δ, ppm) | Assignment |
| ~24.8 | -CH₃ |
| ~121.7 | Aromatic C-H |
| ~122.8 | Aromatic C-H |
| ~127.5 | Aromatic C-H |
| ~129.8 | Aromatic C-H |
| ~134.5 | Aromatic C-Cl |
| ~168.8 | -C=O (Amide) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] The solution was then transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on an NMR spectrometer. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled experiment was performed to simplify the spectrum to single lines for each carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.
Data Presentation: UV-Vis Spectral Data
| λmax (nm) | Solvent |
| ~240 | Not specified |
Note: The UV spectrum of aromatic compounds typically shows multiple absorption bands related to π → π transitions.[8][9][10] The position and intensity of these bands can be influenced by the solvent and substituents on the aromatic ring.*
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound was prepared by dissolving a precisely weighed sample in a UV-grade solvent (e.g., ethanol or cyclohexane). Serial dilutions were performed to obtain a final concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
-
Data Acquisition: The UV-Vis spectrum was recorded using a double-beam spectrophotometer, with the pure solvent in the reference cuvette.[11] The spectrum was scanned over a wavelength range of approximately 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Data Presentation: Mass Spectral Data
-
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 169 | High | [M]⁺ (Molecular Ion, ³⁵Cl) |
| 171 | Lower | [M+2]⁺ (Isotope Peak, ³⁷Cl) |
| 127 | High | [M - C₂H₂O]⁺ |
| 111 | Medium | [C₆H₄ClN]⁺ |
| 92 | Medium | [M - Cl - C₂H₃O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Note: The presence of a chlorine atom is indicated by the characteristic M/M+2 isotope pattern with an approximate ratio of 3:1.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as methanol or ethyl acetate.
-
GC Separation: A small volume of the sample solution was injected into the gas chromatograph. The compound was vaporized and separated from the solvent and any impurities as it passed through a capillary column.
-
MS Analysis: As this compound eluted from the GC column, it entered the ion source of the mass spectrometer. The molecules were ionized, typically by electron impact (EI). The resulting ions were then separated by their mass-to-charge ratio in the mass analyzer and detected.
-
Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each ion.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. webassign.net [webassign.net]
- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 6. This compound(533-17-5) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 9. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stability and Degradation Pathways of 2'-Chloroacetanilide
This technical guide provides a comprehensive overview of the stability and degradation pathways of 2'-Chloroacetanilide. The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical behavior of this compound under various conditions. Due to the limited availability of data specific to this compound in public literature, this guide also incorporates data from closely related and structurally similar chloroacetanilide herbicides to infer potential degradation pathways and stability characteristics. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key analytical procedures.
Chemical Stability
This compound is a crystalline solid that is generally stable under standard temperature and pressure. However, its stability is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.
Thermal Stability
Hydrolytic Stability
The hydrolytic stability of this compound is pH-dependent. Like other chloroacetamide compounds, it is susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions, the primary degradation pathway is expected to be a bimolecular nucleophilic substitution (SN2) reaction, where the chlorine atom is displaced by a hydroxyl group to form N-(2-chlorophenyl)-2-hydroxyacetamide. Amide cleavage can also occur under strong basic or acidic conditions. Chloroacetanilide herbicides are generally more stable at neutral pH.
Photostability
Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. Photodegradation of related chloroacetanilide herbicides has been shown to be an important environmental degradation pathway. The process can be significantly enhanced by the presence of photocatalysts such as titanium dioxide (TiO₂), which can lead to removal efficiencies exceeding 90% for compounds like alachlor, acetochlor, and metolachlor in aqueous solutions.[1]
Degradation Pathways
The degradation of this compound can proceed through several pathways, including chemical degradation, biodegradation, and photodegradation. These pathways often result in the formation of various transformation products.
Chemical Degradation
Nucleophilic substitution is a key mechanism in the chemical degradation of this compound. The electrophilic carbon atom attached to the chlorine is susceptible to attack by various nucleophiles. Theoretical studies on related chloroacetanilide herbicides with nucleophiles like hydrogen sulfide (HS⁻) have shown that the SN2 reaction mechanism is favorable.[2]
Biodegradation
Biodegradation is a major route for the environmental dissipation of chloroacetanilide herbicides.[3] This process is primarily mediated by soil microorganisms. A common initial step in the biodegradation of these compounds is the conjugation with glutathione, a reaction catalyzed by glutathione S-transferases. This is followed by further metabolism, leading to the formation of more polar and less toxic metabolites, principally ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives.[4] While specific microorganisms that degrade this compound have not been identified in the reviewed literature, it is plausible that similar pathways to those of other chloroacetanilides would be followed.
dot
References
Toxicological Profile of 2'-Chloroacetanilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles available toxicological data for 2'-Chloroacetanilide and related compounds. Information on this compound is limited, and in some cases, data from structurally similar chloroacetamide and chloroacetanilide herbicides are presented as a surrogate to provide a broader understanding of potential toxicities. All data should be interpreted with caution and in the context of the specific compound and experimental conditions.
Executive Summary
This compound is a chemical intermediate with a toxicological profile characterized by acute toxicity, irritation potential, and possible sensitization. Data on its chronic effects, including carcinogenicity and reproductive toxicity, are limited. This guide provides a comprehensive overview of the available toxicological data, detailed experimental methodologies where accessible, and visual representations of key toxicological pathways to support research and drug development activities.
Acute Toxicity
Table 1: Acute Toxicity Data for Chloroacetamide (Surrogate Data)
| Test Type | Species | Route | LD50/LC50 | Reference |
| Oral LD50 | Mouse | Oral | 155 mg/kg | [2] |
| Oral LD50 | Rat | Oral | 70 - 138 mg/kg | [3] |
| Dermal LD50 | Rat | Dermal | > 2000 mg/kg | [4] |
Experimental Protocols
2.1.1 Acute Oral Toxicity (Based on OECD Guideline 420)
-
Test Animals: Healthy, young adult laboratory white rats (e.g., Sprague-Dawley or Wistar), typically nulliparous and non-pregnant females.[5]
-
Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered should not exceed 1 mL/100g body weight.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
2.1.2 Acute Dermal Toxicity (Based on OECD Guideline 402)
-
Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with intact skin.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.
-
Exposure Duration: The exposure period is 24 hours.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Irritation and Sensitization
This compound is classified as a skin and eye irritant.[6][7] There is also evidence to suggest it may be a skin sensitizer.[6]
Table 2: Irritation and Sensitization Data for this compound
| Test Type | Species | Result | Reference |
| Skin Irritation | Not Specified | Irritant | [6] |
| Eye Irritation | Not Specified | Irritant | [6] |
| Skin Sensitization | Not Specified | Potential Sensitizer | [6] |
Experimental Protocols
3.1.1 Skin Irritation/Corrosion (Based on OECD Guideline 404 - Draize Test)
-
Test Animals: Healthy, young adult albino rabbits.[8]
-
Preparation of Animals: Approximately 24 hours before the test, fur is removed from a small area (approximately 6 cm²) on the back of the rabbit.
-
Dose Application: A 0.5 g or 0.5 mL sample of the test substance is applied to one intact and one abraded skin site on each animal. The sites are then covered with a gauze patch.[8]
-
Exposure Duration: 4 hours.[9]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10]
3.1.2 Eye Irritation/Corrosion (Based on OECD Guideline 405 - HET-CAM Test)
-
Test System: Fertilized hen's eggs incubated for 9 days.[11]
-
Procedure: A window is made in the eggshell to expose the chorioallantoic membrane (CAM). The test substance (0.3 mL or 0.3 g) is applied directly to the CAM.[11][12]
-
Observation: The CAM is observed for 5 minutes for signs of hemorrhage, vascular lysis, and coagulation.[11][13] An irritation score is calculated based on the time of appearance of these endpoints.[11]
Genotoxicity
There is limited publicly available data on the genotoxicity of this compound. A safety data sheet suggests no information is available.[14] However, the broader class of chloroacetanilide herbicides has been reported to be non-genotoxic.[15]
Experimental Protocols
4.1.1 Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.[16]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9-mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[16]
-
Procedure: The tester strains are exposed to the test substance at a range of concentrations, both with and without S9-mix, using the plate incorporation or pre-incubation method.
-
Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies that is at least twice the background (for most strains) and reproducible.[17]
Carcinogenicity
There is limited evidence suggesting a carcinogenic effect for this compound.[6] A National Toxicology Program (NTP) bioassay on the related compound 2-Chloroacetophenone showed no evidence of carcinogenic activity in male rats and mice, and equivocal evidence in female rats.[18]
Experimental Protocols
5.1.1 Carcinogenicity Bioassay (Based on NTP TR-001)
-
Test Animals: Typically, Fischer 344 rats and B6C3F1 mice of both sexes.[19][20]
-
Dose Administration: The test substance is administered in the diet, drinking water, by gavage, or via inhalation for the majority of the animal's lifespan (typically 2 years).[21]
-
Dose Selection: At least three dose levels plus a control group are used. The highest dose should be a maximum tolerated dose (MTD) that causes minimal toxicity but no more than a 10% decrease in body weight gain.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: A complete histopathological examination is performed on all animals in the control and high-dose groups and on all animals that die or are sacrificed during the study.
Reproductive and Developmental Toxicity
No specific data on the reproductive and developmental toxicity of this compound was found. The related compound chloroacetamide is suspected of damaging fertility.[2]
Experimental Protocols
6.1.1 Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)
-
Test Animals: Sexually mature male and female rats.[22][23][24]
-
Dosing Period: Males are dosed for a minimum of two weeks prior to mating, during mating, and for two weeks after. Females are dosed throughout the study (approximately 54 days).[25]
-
Endpoints: The study evaluates effects on male and female fertility, mating behavior, conception, gestation, parturition, and early postnatal development of the offspring.[22][24][26]
Mechanisms of Toxicity
The primary mechanisms of toxicity for chloroacetanilide herbicides are believed to be through the induction of oxidative stress and the destabilization of proteins via covalent modification.
Oxidative Stress and MAPK Signaling Pathway
Chloroacetanilides can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[27][28] This can, in turn, activate stress-related signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to cellular damage and apoptosis.
Protein Destabilization via Cysteine Adduction
The electrophilic nature of the chloroacetyl group in chloroacetanilides allows them to react with nucleophilic residues on proteins, particularly the thiol group of cysteine.[29][30] This covalent modification can lead to protein misfolding, loss of function, and subsequent cellular dysfunction.[29][30]
Conclusion
The available data suggests that this compound poses acute health risks, including toxicity upon ingestion and irritation to the skin and eyes. While information on its chronic effects is limited, data from related compounds indicate a potential for long-term health consequences that warrant further investigation. The mechanisms of toxicity for the broader class of chloroacetanilides involve the induction of oxidative stress and direct covalent modification of proteins. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider its toxicological profile in risk assessments. Further studies are needed to fully characterize the toxicological properties of this compound, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity.
References
- 1. Acute Oral Poisoning Due to Chloracetanilide Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Draize test - Wikipedia [en.wikipedia.org]
- 9. New approaches to the assessment of eye and skin irritation [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. fishersci.com [fishersci.com]
- 15. Chloroacetanilide herbicide-induced rat enterochromaffin cell tumors: a case study within the context of the IPCS framework, for analyzing the relevance of a cancer mode of action for humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. toxicoop.com [toxicoop.com]
- 17. fda.gov [fda.gov]
- 18. NTP Toxicology and Carcinogenesis Studies of 2-Chloroacetophenone (CAS No. 532-27-4) in F344/N Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. oecd.org [oecd.org]
- 27. researchgate.net [researchgate.net]
- 28. Assessment of oxidative stress and phospholipids alterations in chloroacetanilides-degrading Trichoderma spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Material Safety Data Sheet for 2'-Chloroacetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Date of Compilation: 2025-12-17
This document provides an in-depth technical overview of the safety, handling, and toxicological properties of 2'-Chloroacetanilide. The information is intended to supplement standard Safety Data Sheets (SDS) by providing detailed experimental context and visual representations of toxicological pathways for a scientific audience.
Section 1: Chemical Identity and Physical Properties
This section summarizes the key identifiers and physico-chemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2][3][4] |
| Synonyms | N-(2-Chlorophenyl)acetamide, o-Chloroacetanilide | [1][2][3] |
| CAS Number | 533-17-5 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][5] |
| Appearance | White to pale brown or beige crystalline powder | [1][2][6] |
| Melting Point | 88 - 90 °C | [1] |
| Boiling Point | 325 °C | [1] |
| Solubility | Practically insoluble in water.[5][7] Soluble in water.[2] | [2][5][7] |
| Vapor Pressure | 0.0002 mmHg at 25 °C | [1] |
| Log P (Octanol/Water) | 1.28 - 1.63 | [1][5] |
Note on Solubility: Contradictory information exists in the provided sources. Researchers should verify solubility in their specific solvent systems.
Section 2: Hazard Identification and GHS Classification
This compound is considered a hazardous substance.[5][8] The primary hazards are related to irritation and skin sensitization.[2][3][8] There is limited evidence of carcinogenic effects, and it may cause sensitization by skin contact.[8]
| GHS Classification | Hazard Class and Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Data aggregated from GHS notifications.[5]
Summary of Toxicological Effects:
-
Acute Effects: Harmful if swallowed.[8] It is irritating to the eyes, respiratory system, and skin.[2][3][8] Ingestion may cause irritation of the digestive tract.[1]
-
Chronic Effects: There is concern that the material may cause cancer or mutations, but sufficient data is not available for a definitive assessment.[8] Long-term exposure to respiratory irritants can lead to airway diseases.[8]
-
Skin Sensitization: The material is a skin sensitizer.[8] Contact allergies can manifest as contact eczema, which involves a cell-mediated (T lymphocyte) immune reaction of the delayed type.[8]
-
Other Potential Hazards: May induce methemoglobinemia.[5]
Section 3: Toxicological Data
A study in rats indicated that intraperitoneal injection of this compound at doses of 0.5, 1.0, or 1.5 mmol/kg resulted in decreased food and water intake.[5] The compound also showed relatively weak choline acetyltransferase inhibition activity.[5]
Section 4: Experimental Protocols
The following are representative protocols based on standard methodologies for assessing the toxicological endpoints associated with this compound.
Protocol: Acute Oral Toxicity Assessment in Rodents (Adapted from OECD Guideline 423)
This protocol outlines the procedure for determining the acute oral toxicity of a substance like this compound.
-
Objective: To determine the acute toxicity and estimate the LD50 after a single oral dose.
-
Test System: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often slightly more sensitive.[9][10] Animals are acclimatized for at least five days before dosing.[9][10]
-
Housing: Animals are housed in controlled conditions: 22 ± 3°C, 30-70% humidity, and a 12-hour light/dark cycle.[11]
-
Dose Administration:
-
Animals are fasted for at least 16 hours prior to administration, with water available ad libitum.[6]
-
The test substance is typically suspended in a suitable vehicle (e.g., distilled water or corn oil) and administered by oral gavage.[9][10] The volume should not exceed 2 mL/100g body weight for aqueous solutions.[11]
-
A stepwise procedure is used, starting with a dose of 2000 mg/kg body weight in a group of 3 animals.[6][9]
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic, and CNS activity), and changes in behavior.[6]
-
Observations are conducted several times on the day of administration and at least once daily for 14 days thereafter.[6][9]
-
Body weight is recorded before dosing, weekly, and at the end of the study.[6]
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[6]
-
Endpoint: The LD50 is determined based on the mortality observed across different dose groups, classifying the substance according to the GHS.
Protocol: In Vitro T-Cell Proliferation Assay for Skin Sensitization
This protocol describes a non-animal alternative method to assess the skin sensitization potential of a chemical by measuring its ability to induce T-lymphocyte proliferation.
-
Objective: To determine if this compound can induce the proliferation of naive T-cells, a key event in skin sensitization.[12]
-
Cell Culture:
-
Antigen Presentation:
-
Proliferation Measurement:
-
After a period of co-culture (typically 5-7 days), T-cell proliferation is measured. This is often done using assays that detect DNA synthesis, such as the incorporation of BrdU or radioactive [³H]-thymidine.[12]
-
-
Data Analysis: An increase in T-cell proliferation in the presence of chemical-treated DCs compared to vehicle-treated controls indicates a sensitization potential.
-
Confirmation: The specificity of the T-cell response can be confirmed by measuring the secretion of cytokines (e.g., IFN-γ) or by restimulating the T-cells with newly prepared haptenated DCs.[13]
Section 5: Visualized Mechanisms and Workflows
The following diagrams illustrate key toxicological pathways and experimental workflows relevant to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nationalacademies.org [nationalacademies.org]
- 4. fishersci.com [fishersci.com]
- 5. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Characterization of a chloroacetanilide derivative in a chronic oral toxicology study in rats - Beloedova - Toxicological Review [rjraap.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Alternative Methods for Skin-Sensitization Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T-cell recognition of chemicals, protein allergens and drugs: towards the development of in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Monitoring of Human T Cell Responses to Skin Sensitizing Chemicals—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2'-Chloroacetanilide in the Synthesis of High-Performance Organic Pigments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloroacetanilide, a key organic intermediate, plays a crucial role in the synthesis of a wide array of high-performance organic pigments.[1] Its chemical structure and reactivity make it an indispensable building block, particularly in the production of azo pigments, which constitute a significant class of synthetic colorants. This technical guide provides an in-depth exploration of the role of this compound in organic pigment synthesis, detailing its application in the creation of commercially important pigments, the underlying reaction mechanisms, and comprehensive experimental protocols. The strategic incorporation of this compound into pigment molecules is instrumental in achieving desirable properties such as high lightfastness, excellent solvent resistance, and vibrant shades, making these pigments suitable for demanding applications in plastics, coatings, and inks.[1]
Chemical and Physical Properties of this compound
Understanding the fundamental properties of this compound is essential for its effective application in pigment synthesis.
| Property | Value | Reference |
| CAS Number | 533-17-5 | [1] |
| Molecular Formula | C₈H₈ClNO | [2] |
| Molecular Weight | 169.61 g/mol | [2] |
| Appearance | Very light beige, crystalline powder | [2] |
| Melting Point | 86-88 °C | [2] |
| Solubility | Practically insoluble in water | [2] |
Role in Azo Pigment Synthesis
This compound serves as a "coupling component" in the synthesis of azo pigments. The general synthesis of azo pigments is a two-step process:
-
Diazotization: An aromatic primary amine is converted into a diazonium salt by reacting it with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component, such as this compound. The coupling component is an electron-rich species that undergoes electrophilic aromatic substitution to form the azo compound, characterized by the -N=N- (azo) group which acts as a chromophore.
The presence of the chloro and acetamido groups in this compound influences the electronic properties of the resulting pigment molecule, thereby affecting its color and performance characteristics.[1]
Synthesis of Commercially Important Pigments
This compound is a precursor for several commercially significant yellow pigments.
Pigment Yellow 3
Pigment Yellow 3 is a monoazo pigment that provides a greenish-yellow shade. It is synthesized by the coupling of diazotized 4-chloro-2-nitroaniline with a coupling component. While many sources cite the use of N-(2-chlorophenyl)-3-oxobutanamide (a structural isomer of this compound), the fundamental reaction is illustrative of the role of chloro-substituted acetanilides.
Reaction Scheme for a Pigment Yellow 3 Analog:
Caption: General reaction pathway for a Pigment Yellow 3 analog.
Pigment Yellow 168
Pigment Yellow 168 is a calcium salt of a monoazo pigment. It is known for its clean, green shade and is used as an alternative to lead chromate pigments.[3] The synthesis involves the diazotization of 4-(2-(1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)diazenyl)-3-nitro-benzenesulfonic acid, which contains a structural moiety derived from a chloro-substituted acetanilide.
| Property of Pigment Yellow 168 | Value/Rating |
| Shade | Greenish Yellow[1] |
| Heat Stability | Good[3] |
| Migration Resistance | Good[3] |
| Acid Resistance | Very Good[3] |
| Alkali Resistance | Very Good[3] |
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of a monoazo pigment using a substituted aniline and an acetoacetanilide derivative, which can be adapted for this compound.
General Laboratory-Scale Synthesis of a Monoazo Arylide Pigment
This protocol is based on a greener approach using a deep eutectic solvent (DES) and ethanol at room temperature.[4]
Materials:
-
2-Chloroaniline (or other substituted aromatic amine)
-
Acetoacetanilide (or this compound)
-
Sodium Nitrite (NaNO₂)
-
Deep Eutectic Solvent (DES - e.g., Choline chloride:Urea)
-
Ethanol
-
Water
Equipment:
-
Magnetic stirrer with stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a beaker, dissolve the aromatic amine (e.g., 2-chloroaniline, 1 equivalent) in a minimal amount of ethanol containing the deep eutectic solvent (0.5 equivalents).
-
To this mixture, add sodium nitrite (1.1 equivalents) and stir for approximately 20 minutes at room temperature to form the diazonium salt.
-
-
Coupling Reaction:
-
To the freshly prepared diazonium salt solution, add the coupling component (e.g., acetoacetanilide or this compound, 1 equivalent).
-
Continue stirring the reaction mixture for about 20 minutes at room temperature.
-
-
Isolation and Purification:
-
Precipitate the pigment by adding water to the reaction mixture.
-
Collect the solid pigment by vacuum filtration.
-
Wash the pigment cake thoroughly with water to remove any unreacted starting materials and salts.
-
Dry the pigment in an oven at an appropriate temperature (e.g., 60-80 °C) to a constant weight.
-
Quantitative Data (Illustrative):
Characterization of Synthesized Pigments
The synthesized pigments are typically characterized using a variety of analytical techniques to confirm their structure and purity.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Identification of functional groups (e.g., C=O, N-H, N=N, C-Cl). |
| UV-Visible Spectroscopy | Determination of the maximum absorption wavelength (λmax), which correlates with the color of the pigment. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the detailed molecular structure. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight and fragmentation pattern. |
| X-ray Diffraction (XRD) | Determination of the crystalline structure and polymorphism. |
Signaling Pathways and Experimental Workflows
Azo Coupling Reaction Mechanism
The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the coupling component, in this case, this compound.
Caption: Simplified mechanism of azo coupling.
Experimental Workflow for Organic Pigment Synthesis
The overall workflow for the synthesis and characterization of an organic pigment is a multi-step process.
References
2'-Chloroacetanilide: A Cornerstone in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
2'-Chloroacetanilide, a halogenated aromatic amide, serves as a pivotal precursor in the synthesis of a diverse array of pharmaceutical compounds. Its chemical structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, provides a versatile scaffold for the construction of complex molecular architectures with significant therapeutic applications. The strategic placement of the chlorine atom on the acetyl group facilitates nucleophilic substitution reactions, a cornerstone of many synthetic pathways in medicinal chemistry. This technical guide delves into the core utility of this compound as a starting material for the synthesis of notable pharmaceuticals, providing detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.
Key Pharmaceutical Derivatives of this compound Analogs
While direct synthetic routes from this compound for some major pharmaceuticals are not always publicly disclosed in detail, its structural motif is central to the synthesis of various active pharmaceutical ingredients (APIs). The following sections explore the synthesis of key pharmaceuticals where chloroacetamide derivatives, analogous to this compound, are crucial intermediates.
Diethazine: An Anticholinergic and Antihistaminic Agent
Diethazine is a phenothiazine derivative historically used in the management of Parkinson's disease due to its anticholinergic and antihistaminic properties. The synthesis of Diethazine can be conceptualized as the N-alkylation of a phenothiazine core with a side chain derived from a chloroacetamide.
Nefopam: A Non-Opioid Analgesic
Nefopam is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain. It belongs to the benzoxazocine class of compounds. Although various synthetic routes to Nefopam exist, the construction of its core structure can involve intermediates conceptually derived from chloroacetamide precursors.
Synthetic Pathways and Transformations
The primary utility of this compound in pharmaceutical synthesis lies in the reactivity of its α-chloro group, which readily undergoes nucleophilic substitution. This allows for the introduction of various functional groups and the building of more complex molecular frameworks.
N-Alkylation Reactions
A common and critical transformation of this compound and its analogs is N-alkylation, where the chlorine atom is displaced by a nitrogen-containing nucleophile, such as a primary or secondary amine. This reaction is fundamental in attaching side chains that are often crucial for the pharmacological activity of the final drug molecule.
Amination Reactions
Direct amination or reaction with other nitrogen-based nucleophiles is another key synthetic route. These reactions are essential for creating intermediates that can be further elaborated into a range of pharmaceutical compounds.
Quantitative Data on Synthetic Transformations
The efficiency of synthetic steps is a critical parameter in drug development. The following tables summarize quantitative data for key reactions involving chloroacetanilide derivatives, providing insights into reaction yields and conditions.
| Precursor | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-phenyl-1,2-benzenediamine | Chloroacetyl chloride | 2-chloro-N-[2-(phenylamino)phenyl]-acetamide | Chloroform | 0-20 | 0.5 | 60.0 | [1] |
| 2-chloroacetanilide | Methylamine (33% w/w) | 2-(methylamino)-N-phenylacetamide | - | Room Temp | 1 | 90-95 | |
| p-aminotoluene | Chloroacetyl chloride | 2-chloro-N-p-tolylacetamide | - | - | - | - | [2] |
| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide | - | - | - | - | - | [2] |
| 2-chloro-N-(2-methoxyphenyl)acetamide | - | - | - | 40-42 | - | 59.62 | [3] |
| 2-chloro-N-(3-chlorophenyl)acetamide | - | - | - | 98-100 | - | 70.32 | [3] |
| 2-chloro-N-methyl-N-phenylacetamide | - | - | - | 66-68 | - | 25.80 | [3] |
| 2-chloro-N-(4-nitrophenyl)acetamide | - | - | - | 180-183 | - | 23.90 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful drug synthesis. The following protocols are based on established methods for key transformations of chloroacetanilide derivatives.
Protocol 1: Synthesis of N-(2-chlorophenyl)-2-(diethylamino)acetamide
This protocol describes the N-alkylation of this compound with diethylamine, a key step analogous to the synthesis of various amine-containing pharmaceuticals.
Materials:
-
This compound
-
Diethylamine
-
Toluene
-
3M Hydrochloric Acid
-
Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in toluene.
-
Add an excess of diethylamine (e.g., 3.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, filter the reaction mixture to remove any precipitated diethylamine hydrochloride.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x volume).
-
Extract the organic layer with 3M HCl.
-
Make the aqueous layer basic with a sodium hydroxide solution and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for the Synthesis of 2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide Derivatives
This protocol illustrates the reaction of a 2-chloro-N-arylacetamide with a thiol-containing heterocyclic compound, a common strategy for building complex heterocyclic drugs.[4]
Materials:
-
2-Mercapto-4,6-disubstituted nicotinonitrile
-
2-Chloro-N-arylacetamide (e.g., this compound)
-
Ethanol
-
Triethylamine (TEA)
Procedure:
-
To a solution of the 2-chloro-N-arylacetamide (10 mmol) in ethanol (25 mL), add the 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol).[4]
-
Add a catalytic amount of triethylamine (0.2 mL).[4]
-
Heat the reaction mixture at reflux for 3 hours.[4]
-
After cooling, collect the solid product by filtration.[4]
-
Recrystallize the crude product from an ethanol/DMF mixture to obtain the purified product.[4]
Visualizing Synthetic and Biological Pathways
Graphical representations of reaction sequences and signaling pathways are invaluable tools for understanding complex chemical and biological processes.
Synthetic Workflow for N-Alkylation
Caption: Experimental workflow for the N-alkylation of this compound.
Signaling Pathway of Diethazine (Anticholinergic Action)
Caption: Anticholinergic signaling pathway blocked by Diethazine.
Signaling Pathway of Diethazine (Antihistaminic Action)
Caption: Antihistaminic H1 receptor signaling pathway blocked by Diethazine.
Signaling Pathway of Nefopam (Monoamine Reuptake Inhibition)
Caption: Mechanism of action of Nefopam as a monoamine reuptake inhibitor.
Conclusion
This compound and its derivatives are undeniably valuable precursors in the pharmaceutical industry. Their utility stems from the predictable reactivity of the chloroacetyl moiety, which allows for the efficient construction of diverse molecular scaffolds. The examples of Diethazine and Nefopam, while representing broader classes of compounds, highlight the importance of the chemical transformations enabled by chloroacetamides in the synthesis of centrally acting drugs. The provided protocols and quantitative data serve as a practical resource for researchers engaged in the synthesis and development of novel therapeutics. Further exploration into the direct application of this compound in the synthesis of other APIs will undoubtedly continue to enrich the field of medicinal chemistry.
References
Methodological & Application
Application Note: High-Throughput Analysis of 2'-Chloroacetanilide Degradates by HPLC-MS/MS
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. researchgate.net [researchgate.net]
- 7. Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acetylation of 2-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-acetylation of 2-chloroaniline to synthesize 2'-chloroacetanilide. Acetylation is a fundamental chemical transformation that introduces an acetyl group onto a substrate, in this case, the nitrogen atom of the primary amine in 2-chloroaniline. This reaction is crucial for protecting the amino group to moderate its reactivity or to introduce a building block for further synthetic modifications.[1][2] The protocols described herein utilize common laboratory reagents and techniques, ensuring accessibility and reproducibility.
Introduction
The acetylation of anilines is a classic and widely used reaction in organic synthesis. The resulting acetanilides are often stable, crystalline solids that are easier to handle and purify than their parent anilines.[1] For 2-chloroaniline, acetylation yields this compound, a compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the chloro group on the aromatic ring influences the reactivity of the molecule and provides a site for further functionalization. This document outlines two primary protocols for this transformation, one using acetic anhydride and another employing acetyl chloride, and provides the necessary information for successful execution, including reaction setup, workup, and purification.
Chemical Reaction
The overall chemical transformation is the reaction of 2-chloroaniline with an acetylating agent to form this compound.
Reaction Scheme:
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the acetylation of substituted anilines, which are analogous to the acetylation of 2-chloroaniline.
| Acetylating Agent | Base/Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) | Reference |
| Acetic Anhydride | Sodium Acetate | Water/HCl | 15-30 min | Room Temp -> Ice Bath | ~90 | [1] |
| Acetyl Chloride | K2CO3 | Acetonitrile | 15-30 min | Room Temperature | >80 | [3] |
| Acetic Anhydride | DMAP (cat.) | Chloroform | Varies (TLC monitored) | Reflux | Not specified | [4] |
Note: Yields are generalized from similar aniline acetylation reactions and may vary for 2-chloroaniline.
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride
This protocol is adapted from a general procedure for the acetylation of anilines and is a common method used in teaching and research laboratories.[1]
Materials:
-
2-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Water (distilled or deionized)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of 2-Chloroaniline: In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in water. Add concentrated HCl (approx. 0.8 eq) dropwise while stirring to form the hydrochloride salt, which is soluble in water.
-
Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (1.0 eq) in water. Measure out acetic anhydride (1.0-1.2 eq).
-
Acetylation Reaction: To the stirred solution of 2-chloroaniline hydrochloride, add the measured acetic anhydride. Immediately following, add the sodium acetate solution.
-
Precipitation and Isolation: A white precipitate of this compound should form. Cool the mixture in an ice bath to ensure complete precipitation.[1]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Acetylation using Acetyl Chloride with a Phase Transfer Catalyst
This method utilizes a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases, often leading to high yields in a short amount of time.[3]
Materials:
-
2-Chloroaniline
-
Acetyl Chloride
-
Potassium Carbonate (K2CO3)
-
Tetrabutylammonium Bromide (TBAB) or other suitable phase transfer catalyst
-
Acetonitrile or other suitable organic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) and potassium carbonate (1.0 eq) in the chosen solvent (e.g., acetonitrile). Add a catalytic amount of the phase transfer catalyst (e.g., TBAB).
-
Addition of Acetylating Agent: Add acetyl chloride (1.0 eq) dropwise to the stirred mixture at room temperature. The reaction is often rapid, and the product may precipitate out.[3]
-
Reaction Completion: Stir the mixture for 15-30 minutes at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) if necessary.
-
Workup: Once the reaction is complete, the product can be isolated by filtration if it has precipitated. If the product is soluble, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by washing with water to remove inorganic salts, followed by recrystallization from a suitable solvent.
Mandatory Visualizations
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent.
Caption: Nucleophilic acyl substitution mechanism for the acetylation of 2-chloroaniline.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
References
Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloroacetanilide is a versatile reagent and building block in organic synthesis, primarily utilized for its reactivity in nucleophilic substitution reactions. The presence of an electrophilic carbon atom alpha to the carbonyl group, activated by the chlorine leaving group, makes it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application in the synthesis of various pharmaceuticals, herbicides, and other fine chemicals.[1][2][3] The outcomes of these reactions are governed by factors such as the nature of the nucleophile, solvent, and reaction conditions, which can influence the reaction mechanism, kinetics, and product yields.
These application notes provide an overview of the use of this compound in nucleophilic substitution reactions with common nucleophiles, including nitrogen, sulfur, and oxygen-based compounds. Detailed protocols and quantitative data are presented to guide researchers in leveraging this reagent for their synthetic needs.
General Reaction Pathway
The fundamental reaction involves the displacement of the chloride ion from this compound by a nucleophile. The general transformation is depicted below:
Caption: General scheme of a nucleophilic substitution reaction involving this compound.
Application 1: Synthesis of N-Substituted Anilines via Amination
The reaction of this compound with primary and secondary amines is a common method for synthesizing N-substituted anilines, which are precursors to many biologically active molecules. Kinetic studies involving benzylamines in dimethyl sulfoxide (DMSO) suggest that the reaction mechanism can be either a concerted S_N2 process or a stepwise mechanism with a rate-limiting expulsion of the chloride leaving group from a tetrahedral intermediate.[4][5]
Quantitative Data for Amination Reactions
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Benzylamine | DMSO | 55 | N-(2-(benzylamino)acetyl)aniline | - | [4][5] |
| Substituted Anilines | Acetonitrile | 55 | N-(2-(arylamino)acetyl)aniline | - | [4] |
| Piperidine | Ethanol | Reflux | N-(2-(piperidin-1-yl)acetyl)aniline | 81-88 | [6] |
Yields are highly dependent on the specific amine and reaction conditions. The provided data is illustrative.
Experimental Protocol: General Procedure for Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or DMSO).
-
Addition of Nucleophile: Add the amine (1.1-2.0 eq) to the solution. If the amine is used as its salt, or to scavenge the HCl byproduct, a base such as triethylamine or potassium carbonate (1.5-2.5 eq) should be added.[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product or a salt) has formed, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Reaction Mechanism Workflow
Caption: Experimental workflow for the amination of this compound.
Application 2: Synthesis of Thioethers via Thiolation
This compound readily reacts with thiols or their corresponding thiolates to form stable thioether linkages. This reaction is particularly relevant in bioconjugation and analytical chemistry, where chloroacetamide derivatives are used to alkylate cysteine residues in proteins and peptides.[7][8] The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic carbon of the chloroacetamide moiety.[7]
Quantitative Data for Thiolation Reactions
| Nucleophile | Solvent | pH | Temperature (°C) | Product | Yield (%) | Reference |
| Cysteine | Aqueous Buffer | ~8.5 | 37 | S-carboxamidomethyl-cysteine derivative | - | [7] |
| Glutathione | Aqueous Buffer | ~8.5 | 37 | S-carboxamidomethyl-glutathione derivative | - | [7] |
| 2-Mercaptonicotinonitrile derivatives | Ethanol | - | Reflux | Substituted thieno[2,3-b]pyridines | 81-84 | [6] |
Quantitative yields for thiol derivatization in analytical methods are often assumed to be near-quantitative for analytical purposes.
Experimental Protocol: Derivatization of Thiols for HPLC-MS/MS Analysis
This protocol is adapted for the derivatization of low-molecular-weight thiols in biological samples.[7]
-
Sample Preparation: To 100 µL of the sample (e.g., standard, quality control, or unknown), add 100 µL of 100 mM ammonium bicarbonate buffer (pH ~8.5).
-
Derivatization: Add 20 µL of a 100 mM solution of this compound in a suitable solvent (e.g., water or acetonitrile).
-
Incubation: Vortex the mixture briefly and incubate at 37°C for 30 minutes in the dark.
-
Quenching: Stop the reaction by adding 20 µL of 5% formic acid.
-
Protein Precipitation (if necessary): For biological matrices, add 400 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS.
S_N2 Reaction Mechanism
Caption: Concerted S_N2 mechanism for the reaction of this compound with a thiolate.
Application 3: Synthesis of Aryl Ethers via O-Alkylation
Oxygen nucleophiles, such as phenols and alkoxides, can also displace the chloride from this compound to form ether linkages. These reactions often require a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The resulting products have applications in the synthesis of herbicides and other agrochemicals.[2]
Quantitative Data for O-Alkylation Reactions
| Nucleophile | Base | Solvent | Product | Yield (%) | Reference |
| 2-Arylpyridin-3-ols | - | - | 2-(Pyridin-3-yloxy)acetamides | - | [2] |
Specific yield data is often proprietary or not broadly published in the context of commercial synthesis.
Experimental Protocol: General Procedure for O-Alkylation
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 eq) in a dry aprotic solvent such as DMF or THF.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Allow the mixture to stir until hydrogen evolution ceases.
-
Addition of Electrophile: Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be required for less reactive nucleophiles.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Safety and Handling
This compound is an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[9] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and reactive starting material for a variety of nucleophilic substitution reactions. Its utility in forming carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds makes it a key intermediate in the synthesis of numerous compounds in the pharmaceutical and agrochemical industries. The protocols and data provided herein offer a foundation for researchers to explore and optimize its use in their synthetic endeavors. The reaction mechanism is typically a bimolecular nucleophilic substitution (S_N2), though a stepwise pathway can be operative depending on the nucleophile and reaction conditions.[1][3]
References
- 1. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Method Validation for 2'-Chloroacetanilide
Introduction
2'-Chloroacetanilide (C₈H₈ClNO) is a chemical intermediate utilized in the synthesis of various pharmaceutical and agricultural compounds.[1] Ensuring the purity and stability of this compound is critical for the quality of the final products. This document provides a comprehensive guide to the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
The described method is designed for use in quality control laboratories and by researchers involved in the development of drug substances where this compound is a key component. The validation parameters addressed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, ensuring the method is fit for its intended purpose.[2][3]
Analytical Method: Stability-Indicating HPLC
A novel stability-indicating HPLC method was developed for the determination of this compound in the presence of its potential degradation products.
Chromatographic Conditions:
| Parameter | Details |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.01 M Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Run Time | 15 minutes |
Method Validation Protocols & Results
The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended application.[2][4]
Specificity (Forced Degradation)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3][4] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5][6][7][8]
Protocol: A stock solution of this compound (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance kept at 105°C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) for 24 hours.
Results: The chromatograms from the forced degradation studies showed significant degradation of this compound under acidic, basic, and oxidative conditions. The main analyte peak was well-resolved from the degradation product peaks, demonstrating the specificity and stability-indicating nature of the method.
Diagram: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Linearity and Range
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
Protocol: A series of solutions of this compound were prepared in the mobile phase at concentrations ranging from 20 to 120 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the regression equation and correlation coefficient (r²) were determined.
Results:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 20 | 245890 |
| 40 | 491234 |
| 60 | 735678 |
| 80 | 980123 |
| 100 | 1225678 |
| 120 | 1470987 |
-
Regression Equation: y = 12250x + 1234
-
Correlation Coefficient (r²): 0.9998
The method demonstrated excellent linearity over the concentration range of 20-120 µg/mL.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2]
Protocol: The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration of 100 µg/mL). The samples were prepared in triplicate and analyzed. The percentage recovery was calculated.
Results:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | % Recovery | % RSD |
| 80% | 80 | 79.8 | 99.75 | 0.45 |
| 100% | 100 | 100.2 | 100.20 | 0.32 |
| 120% | 120 | 119.5 | 99.58 | 0.51 |
The high recovery values (99.58% - 100.20%) indicate the excellent accuracy of the method.
Precision
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2]
Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of a 100 µg/mL solution of this compound were made on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts using different equipment.
Results:
| Precision Type | Parameter | Results |
| Repeatability | Mean Peak Area (n=6) | 1225432 |
| % RSD | 0.42% | |
| Intermediate Precision | Day 1 / Analyst 1 | |
| Mean Peak Area (n=6) | 1225432 | |
| % RSD | 0.42% | |
| Day 2 / Analyst 2 | ||
| Mean Peak Area (n=6) | 1228765 | |
| % RSD | 0.55% |
The low relative standard deviation (% RSD) values demonstrate the high precision of the analytical method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Results:
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
The low LOD and LOQ values indicate the high sensitivity of the method.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Protocol: The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
Wavelength of detection (± 2 nm)
Results: The system suitability parameters (e.g., theoretical plates, tailing factor) remained within the acceptable limits for all the varied conditions, and no significant impact on the assay results was observed. This indicates the robustness of the developed HPLC method.
Diagram: Analytical Method Validation Hierarchy
Caption: Hierarchy of Analytical Method Validation Parameters.
Conclusion
The developed HPLC method for the determination of this compound has been successfully validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound in the presence of its degradation products. The low LOD and LOQ values demonstrate the sensitivity of the method. This validated analytical method is suitable for routine quality control analysis and stability studies of this compound.
References
- 1. Buy this compound | 533-17-5 [smolecule.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Spotlight: 2'-Chloroacetanilide in Modern Analytical Workflows
Introduction
2'-Chloroacetanilide (N-(2-chlorophenyl)acetamide), a halogenated aromatic amide, is a compound recognized for its role as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While its primary applications lie within synthetic chemistry, its distinct chemical and spectroscopic properties lend themselves to potential, albeit less commonly documented, uses within the field of analytical chemistry.[1] This document aims to consolidate available information on the analytical applications of this compound and provide detailed protocols for the analysis of structurally related compounds, which can serve as a methodological framework.
Analytical Applications Overview
While direct applications of this compound as a primary analytical reagent are not extensively documented in scientific literature, its chemical nature suggests potential utility in specific analytical scenarios. The presence of a reactive chloro group allows for nucleophilic substitution reactions, and its aromatic ring provides a basis for spectroscopic detection.[1] One source notes its use as a reagent for detecting certain chemical classes due to its distinct spectroscopic properties, although specific applications are not detailed.[1]
The most comprehensive analytical data available pertains to the detection and quantification of chloroacetanilide herbicide metabolites. These methods, primarily employing High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS), provide a robust foundation for developing analytical protocols for this compound itself or for analytes where it might be used as a derivatizing agent.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of chloroacetanilide herbicide metabolites. These can serve as a starting point for the development of specific methods involving this compound.
Protocol 1: Analysis by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the quantification of chloroacetanilide compounds in aqueous samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and concentrate the analyte from a water sample.
-
Materials:
-
Procedure:
-
Condition the C18 SPE cartridge by sequentially passing through: 1 mL methanol, 1 mL ethyl acetate, 1 mL methanol, and 3 mL distilled water at a flow rate of 20 mL/min.[1]
-
Load 100 mL of the filtered water sample onto the conditioned cartridge at a flow rate of 20 mL/min.[1]
-
Wash the cartridge with 3.5 mL of ethyl acetate at 4 mL/min to remove interferences.[1]
-
Elute the target analyte with 3.5 mL of methanol at a flow rate of 4 mL/min.[1]
-
The eluate is now ready for HPLC-DAD analysis.
-
2. Chromatographic Conditions
-
Instrumentation: HPLC system equipped with a Diode Array Detector.
-
Mobile Phase: 60% phosphate buffer (25 mM, pH 7.0), 35% methanol, and 5% acetonitrile.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 60 °C for improved peak shape and reproducibility.[1]
-
Detection: Monitor at the wavelength of maximum absorbance for this compound.
Protocol 2: Analysis by High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS)
This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis.
1. Sample Preparation
-
Follow the Solid-Phase Extraction protocol as described in Protocol 1.
2. Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: HPLC system coupled to a Mass Spectrometer.
-
Mobile Phase: 0.3% acetic acid, 24% methanol, 35.7% distilled water, and 40% acetonitrile.[1]
-
Flow Rate: 0.3 to 0.4 mL/min.[1]
-
Column Temperature: 70 °C to enhance separation efficiency.[1]
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
Quantitative Data Summary
The following tables summarize the performance data for analytical methods developed for chloroacetanilide herbicide metabolites, which can be considered indicative of the performance achievable for structurally similar compounds like this compound.
Table 1: HPLC-DAD Method Performance for Chloroacetanilide Metabolites
| Parameter | Value | Reference |
| Spike Concentrations | 0.25, 0.50, 2.0 µg/L | [2][3][4] |
| Mean Recoveries | 84% to 112% | [2][3][4] |
| Relative Standard Deviations | ≤ 18% | [2][3][4] |
| Limit of Quantitation (LOQ) | 0.20 µg/L | [2][3][4] |
Table 2: HPLC/MS Method Performance for Chloroacetanilide Metabolites
| Parameter | Value | Reference |
| Spike Concentrations | 0.05, 0.20, 2.0 µg/L | [2][3][4] |
| Mean Recoveries | 81% to 125% | [2] |
| Relative Standard Deviations | ≤ 20% | [2] |
| Limit of Quantitation (LOQ) | 0.05 µg/L | [2][3][4] |
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical protocols described.
References
Application Note: High-Performance Liquid Chromatography Method for the Determination of 2'-Chloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloroacetanilide is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound is crucial for quality control during manufacturing, formulation development, and in metabolic studies. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation, identification, and quantification of this compound. This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method with UV detection. The described methodology is based on established protocols for structurally related compounds and provides a robust framework for the analysis of this compound.
Principle of the Method
This method utilizes reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of appropriate polarity. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound standard: Analytical grade
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphate buffer components (e.g., potassium phosphate monobasic): Analytical grade
-
Methanol: HPLC grade
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH): for pH adjustment
Equipment
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase HPLC column (e.g., C8, 150 x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase Preparation (Acetonitrile/Phosphate Buffer):
-
Prepare a phosphate buffer solution (e.g., 20 mM potassium phosphate monobasic) in HPLC grade water.
-
Adjust the pH of the buffer to 7.5 using a dilute solution of NaOH or HCl.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a suitable solvent, such as methanol, in a 100 mL volumetric flask.
-
Bring the flask to volume with the solvent and mix thoroughly.
Calibration Standards Preparation:
-
Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent and dilute to a known volume to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific instrumentation and samples. These conditions are based on a method developed for the isomeric 4'-chloroacetanilide.[1]
| Parameter | Condition |
| Column | C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.5) (30:70, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 15 minutes |
Data Presentation
The following table summarizes the expected quantitative data for a method analyzing a compound structurally similar to this compound (4'-chloroacetanilide).[1] These values can be used as a benchmark for method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Analyte-specific, to be determined experimentally |
| Linearity Range | 2.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: A flowchart of the experimental workflow for this compound analysis.
Signaling Pathway Inhibition
Chloroacetanilide herbicides, including this compound, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants. This inhibition is a key aspect of their herbicidal activity.[2][3][4] The following diagram illustrates the targeted step in the VLCFA biosynthesis pathway.
Caption: Inhibition of VLCFA synthase by this compound.
Conclusion
This application note provides a comprehensive and detailed HPLC method for the quantitative analysis of this compound. The presented protocol, including sample preparation, chromatographic conditions, and expected performance characteristics, offers a reliable starting point for researchers in various fields. The inclusion of diagrams for the experimental workflow and the mode of action of this compound enhances the understanding and practical application of this method. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
References
- 1. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Azo Pigments Using 2'-Chloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo pigments are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). They are widely utilized across various industries, including textiles, coatings, plastics, and printing, due to their vibrant colors, good lightfastness, and cost-effective synthesis. 2'-Chloroacetanilide is a key intermediate used as a coupling component in the production of a range of azo pigments, particularly in the yellow to orange spectrum.
This document provides detailed application notes and experimental protocols for the synthesis of azo pigments using this compound. It also touches upon the biological context of azo dyes, which is of particular relevance to drug development professionals, focusing on their metabolism and potential toxicological implications.
General Synthetic Approach: Diazotization and Azo Coupling
The synthesis of azo pigments from this compound follows a well-established two-step reaction pathway:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a nucleophilic coupling component, in this case, this compound (N-(2-chlorophenyl)-3-oxobutanamide), to form the final azo pigment.
The general reaction scheme is depicted below:
Application Notes and Protocols for the Purification of 2'-Chloroacetanilide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Chloroacetanilide is a chemical intermediate with applications in the synthesis of various pharmaceuticals and other organic compounds. The purity of this compound is critical for its use in subsequent reactions, particularly in drug development where impurities can lead to unwanted side effects or reduced efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures. This document provides detailed application notes and protocols for the purification of this compound by recrystallization.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of a solid in a hot solvent compared to a cold solvent. In an ideal recrystallization process, the crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the this compound decreases, leading to the formation of crystals. Soluble impurities, being present in smaller quantities, remain dissolved in the cold solvent (mother liquor). Insoluble impurities can be removed by hot filtration. The selection of an appropriate solvent is paramount for a successful and high-yield purification.
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 533-17-5 | [1] |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Melting Point | 88-90 °C | [1] |
| Appearance | White to light yellow/beige crystalline powder | [1] |
Solubility Profile of this compound (Qualitative)
The selection of a suitable solvent is the most critical step in recrystallization. An ideal solvent should dissolve the solute to a great extent at high temperatures and to a much lesser extent at low temperatures.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability |
| Water | Practically insoluble | Slightly soluble | Good for washing, Poor as a primary solvent |
| Ethanol | Soluble | Very Soluble | Excellent (often used in combination with water) |
| Methanol | Soluble | Very Soluble | Good |
| Acetic Acid (dilute) | Soluble | Very Soluble | Good, can be used for initial dissolution |
| Benzene | More soluble than p-isomer | Very Soluble | Good, but less common due to toxicity |
| Ether | Very Soluble | Very Soluble | Poor (high solubility at low temperature) |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol-Water Mixed Solvent System
This is a highly effective method for purifying this compound, as ethanol is a good solvent and water acts as an anti-solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol (e.g., 10-15 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.
-
Place a stemless funnel with fluted filter paper on top of the preheated flask.
-
Quickly pour the hot solution of this compound through the fluted filter paper. The hot ethanol vapors from the receiving flask will help prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
To the clear, hot ethanolic solution, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
-
Cooling and Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals (Cold Filtration):
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol-water mixture.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor containing impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Protocol 2: Recrystallization from Dilute Acetic Acid
This method is also effective for the purification of this compound.
Materials:
-
Crude this compound
-
Glacial Acetic Acid
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot dilute acetic acid (e.g., 50% aqueous acetic acid) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If necessary, perform a hot filtration as described in Protocol 1.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them thoroughly with copious amounts of cold deionized water to remove any residual acetic acid.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualizations
Logical Workflow for Recrystallization
Caption: A logical workflow diagram illustrating the key stages of the recrystallization process for this compound.
Signaling Pathway of Purity Improvement
References
Application Note: High-Throughput Analysis of Chloroacetanilide Herbicides and Their Degradates in Water by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chloroacetanilide herbicides, such as alachlor, acetochlor, and metolachlor, are extensively used in agriculture for weed control in various crops.[1] Due to their widespread application, these herbicides and their more polar and persistent ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates are frequently detected in surface and groundwater sources.[2][3] The potential health risks associated with these compounds necessitate sensitive and reliable analytical methods for their monitoring in drinking water to ensure public safety and regulatory compliance.[1][3]
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of several chloroacetanilide herbicides and their major degradation products in water. The method is based on established protocols such as U.S. EPA Method 535 and is suitable for high-throughput environmental monitoring laboratories.[2]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from the U.S. EPA Method 535 for the extraction and concentration of chloroacetanilide analytes from water samples.[4]
Materials:
-
Water sample (250 mL)
-
Graphitized Carbon SPE Cartridges
-
Methanol (HPLC grade)
-
Methylene Chloride (HPLC grade)
-
Trifluoroacetic acid anhydride
-
5 mM Ammonium Acetate
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Filtration: If necessary, filter water samples through a 0.7-µm glass fiber filter to remove particulate matter.[5]
-
Cartridge Conditioning: Condition a graphitized carbon SPE cartridge by passing methanol through it, followed by reagent water.
-
Sample Loading: Pass 250 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[4][5]
-
Analyte Elution: Elute the trapped analytes from the cartridge using 1.5 mL of methanol, followed by 13 mL of an 80:20 methylene chloride:methanol mixture acidified with trifluoroacetic acid anhydride (0.2%).[5]
-
Concentration: Reduce the collected eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1 mL of 5 mM ammonium acetate.[4]
-
Transfer: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for a rapid and efficient separation of the target analytes.[4]
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Injection Volume: 25 µL[3]
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 14.0 | 95 | 5 |
Mass Spectrometry (MS) Method
The analysis is performed using a tandem quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode.
-
System: Waters Quattro Premier XE or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[2][3]
-
Capillary Voltage: 3500 V[3]
-
Source Temperature: 300 °C[3]
-
Sheath Gas Flow: 30 units[3]
-
Auxiliary Gas Flow: 15 units[3]
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative Performance
The method demonstrates excellent linearity and reproducibility for the target analytes.
Table 1: Linearity and Reproducibility of Chloroacetanilide Analysis
| Analyte | Linearity (R²) | Reproducibility (%RSD, n=25) |
| Alachlor ESA | 0.9972[2][3] | N/A |
| Metolachlor ESA | 0.9999[2][3] | N/A |
| Dimethachlor ESA (Surrogate) | N/A | 2.0[2][3] |
| Butachlor ESA (Internal Standard) | N/A | 2.3[2][3] |
N/A: Not available from the provided search results.
Table 2: Method Detection and Recovery
| Analyte | Method Detection Limit (MDL) (µg/L) | Spiked Concentration (µg/L) | Mean Recovery (%) |
| Acetochlor ESA | 0.009 - 0.045[6] | 0.20 | 75 - 114[6] |
| Acetochlor OXA | 0.009 - 0.045[6] | 0.20 | 75 - 114[6] |
| Alachlor ESA | 0.009 - 0.045[6] | 0.20 | 75 - 114[6] |
| Alachlor OXA | 0.009 - 0.045[6] | 0.20 | 75 - 114[6] |
| Metolachlor ESA | 0.009 - 0.045[6] | 0.20 | 75 - 114[6] |
| Metolachlor OXA | 0.009 - 0.045[6] | 0.20 | 75 - 114[6] |
| Dimethenamid ESA | 0.009 - 0.045[6] | 1.0 | 75 - 114[6] |
| Dimethenamid OXA | 0.009 - 0.045[6] | 1.0 | 75 - 114[6] |
| Flufenacet ESA | 0.009 - 0.045[6] | 1.0 | 75 - 114[6] |
| Flufenacet OXA | 0.072[6] | 1.0 | 75 - 114[6] |
MS/MS Transitions
Optimized Multiple Reaction Monitoring (MRM) transitions are crucial for the selective and sensitive detection of the analytes. A critical aspect of the method is the chromatographic separation of structural isomers, such as Alachlor ESA and Acetochlor ESA, which share the same MRM transition (314 > 80).[4]
Table 3: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Acetochlor ESA | 314 | 80 | [Data not specified] | [Data not specified] |
| Alachlor ESA | 314 | 80 | [Data not specified] | [Data not specified] |
| Metolachlor ESA | 328 | 80 | [Data not specified] | [Data not specified] |
| Acetochlor OXA | 284 | 161 | [Data not specified] | [Data not specified] |
| Alachlor OXA | 284 | 161 | [Data not specified] | [Data not specified] |
| Metolachlor OXA | 298 | 175 | [Data not specified] | [Data not specified] |
| Butachlor ESA (IS) | 356 | 80 | [Data not specified] | [Data not specified] |
Note: Specific cone voltage and collision energy values were not available in the search results but should be optimized for the specific instrument used.
Visualizations
Caption: Experimental workflow for the analysis of chloroacetanilide herbicides in water.
Caption: Degradation pathway of chloroacetanilide herbicides in the environment.
References
- 1. mdpi.com [mdpi.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
Application Note: Solid-Phase Extraction of Chloroacetanilide Metabolites from Aqueous Samples
AN-SPE-001
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of common chloroacetanilide herbicide metabolites, including ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives of alachlor, acetochlor, and metolachlor, from aqueous samples such as groundwater and surface water. The described methods utilize C18 and graphitized carbon-based SPE cartridges, providing robust and reproducible cleanup and concentration prior to analysis by High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS).
Introduction
Chloroacetanilide herbicides, such as alachlor, acetochlor, and butachlor, are widely used in agriculture for weed control in various crops.[1] Due to their extensive use, their residues and more polar, mobile metabolites are frequently detected in soil, surface water, and groundwater, posing potential environmental and health risks.[2][3] Monitoring these metabolites is crucial for assessing water quality and understanding the environmental fate of the parent herbicides.[4][5] Solid-phase extraction has become a preferred method for the extraction and concentration of these polar metabolites from complex aqueous matrices due to its efficiency, reduced solvent consumption, and ease of automation compared to traditional liquid-liquid extraction.[6] This document outlines established protocols for the effective isolation of these analytes.
Experimental
Materials and Reagents
-
SPE Cartridges:
-
Reagents:
Sample Preparation
-
Collect water samples in baked amber glass bottles with Teflon-lined lids.[10]
-
Filter samples through a 0.7-µm glass-fiber filter to remove particulate matter.[10][11]
-
For certain methods, acidify the water sample by adding glacial acetic acid (e.g., 0.75 mL per 250 mL of water).[9] Note: Acidification may hinder the recovery of some acidic metabolites in certain water types due to strong interactions with the matrix.[9] If low recoveries are observed, the acidification step may be omitted.
Protocols
Protocol 1: C18 SPE Method for Chloroacetanilide Metabolites
This protocol is adapted from methodologies used by the U.S. Geological Survey for the analysis of chloroacetanilide metabolites in natural water samples.[10]
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the 250 mL pre-filtered water sample onto the conditioned cartridge at a flow rate of approximately 6 mL/min.[7]
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.[7]
-
To separate the parent compounds from the more polar metabolites, an optional wash with a non-polar solvent like ethyl acetate or a mixture of diethyl ether and n-hexane can be performed.[1][12][13] The parent compounds will be eluted, while the metabolites are retained.
-
Dry the cartridge under high vacuum for at least 30 minutes to remove residual water.[7]
-
-
Elution:
-
Post-Elution Processing:
Protocol 2: Graphitized Carbon SPE Method (Modified EPA Method 535)
This protocol is based on methods utilizing graphitized carbon sorbents, which are effective for extracting a broad range of polar pesticide degradates, including ESA and OA metabolites.[8][11]
-
Cartridge Conditioning:
-
Sample Loading:
-
Pass the 250 mL pre-filtered water sample through the cartridge at a flow rate of 10-15 mL/min.[8]
-
-
Washing:
-
Elution:
-
Elute the analytes with 15 mL of 10 mM ammonium acetate in methanol at a flow rate of approximately 5 mL/min.[8]
-
-
Post-Elution Processing:
Quantitative Data
The following tables summarize recovery data and detection limits from various studies for chloroacetanilide metabolites using SPE followed by HPLC-DAD or HPLC/MS analysis.
Table 1: Analyte Recovery Data
| Analyte | Matrix | SPE Sorbent | Spiking Level (µg/L) | Average Recovery (%) | Reference |
| Alachlor ESA | Water | C18 | 0.05 - 2.0 | 81 - 118 | [4] |
| Alachlor OA | Water | C18 | 0.05 - 2.0 | 81 - 118 | [4] |
| Acetochlor ESA | Water | C18 | 0.05 - 2.0 | 81 - 118 | [4] |
| Acetochlor OA | Water | C18 | 0.05 - 2.0 | 81 - 118 | [4] |
| Metolachlor ESA | Water | C18 | 0.05 - 2.0 | 81 - 118 | [4] |
| Metolachlor OA | Water | C18 | 0.05 - 2.0 | 81 - 118 | [4] |
| Alachlor | Surface Water | C18 | 3.0 | 89.56 | [7] |
| Alachlor | Surface Water | C18 | 10.0 | 103.59 | [7] |
| Alachlor | Surface Water | C18 | 18.0 | 97.22 | [7] |
| Alachlor ESA | Spiked Water | C18 | 2.0 | 65 | [15] |
| Metolachlor ESA | Spiked Water | C18 | 2.0 | 69 | [15] |
| Various | Groundwater | Carbopack B | 0.10 - 100 | 95 - 105 | [16] |
Table 2: Method Detection and Quantitation Limits
| Analyte(s) | Analytical Method | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Reference |
| Chloroacetanilide Metabolites | HPLC-DAD | 0.20 µg/L | - | [5] |
| Chloroacetanilide Metabolites | HPLC/MS | 0.05 µg/L | - | [5] |
| Acetochlor & ESA Metabolite | - | 0.05 µg/L (Acetochlor), 1.0 µg/L (ESA) | - | [9] |
| Alachlor OA | HPLC | - | 0.03 µg/L | [15] |
| Acetochlor OA | HPLC | - | 0.04 µg/L | [15] |
| Alachlor ESA | HPLC | - | 0.03 µg/L | [15] |
| Metolachlor OA | HPLC | - | 0.05 µg/L | [15] |
| Metolachlor ESA | HPLC | - | 0.03 µg/L | [15] |
Visualizations
Caption: General workflow for the solid-phase extraction of chloroacetanilide metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 8. unitedchem.com [unitedchem.com]
- 9. epa.gov [epa.gov]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray [pubs.usgs.gov]
- 14. aga-analytical.com.pl [aga-analytical.com.pl]
- 15. cdm17556.contentdm.oclc.org [cdm17556.contentdm.oclc.org]
- 16. researchgate.net [researchgate.net]
Application Note: Characterization of 2'-Chloroacetanilide using NMR Spectroscopy
Abstract
This application note provides a detailed protocol for the characterization of 2'-Chloroacetanilide using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR are powerful analytical techniques for elucidating the molecular structure of organic compounds. This document outlines the experimental procedure for acquiring NMR data for this compound and presents the expected chemical shifts, multiplicities, and coupling constants in a clear, tabular format. Additionally, it includes graphical representations of the experimental workflow and the molecular structure with atom labeling for spectral correlation. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
This compound is an organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Accurate structural confirmation and purity assessment are critical in these applications. NMR spectroscopy provides a non-destructive method to obtain detailed information about the chemical environment of individual atoms within a molecule. This note details the use of ¹H and ¹³C NMR for the unambiguous identification and characterization of this compound.
Experimental Protocols
A standard protocol for the preparation and analysis of a solid organic compound like this compound is provided below.
Materials and Equipment:
-
This compound sample
-
NMR grade deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Volumetric flask and pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | Singlet | 1H | -NH |
| ~7.7 | Doublet | 1H | Ar-H |
| ~7.4 | Doublet | 1H | Ar-H |
| ~7.3 | Triplet | 1H | Ar-H |
| ~7.1 | Triplet | 1H | Ar-H |
| ~2.3 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O |
| ~135 | Ar-C |
| ~129 | Ar-C |
| ~127 | Ar-C |
| ~125 | Ar-C |
| ~122 | Ar-C |
| ~121 | Ar-C |
| ~25 | -CH₃ |
Visualization
Diagram 1: Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Diagram 2: Chemical Structure of this compound with Atom Labels
Caption: Labeled structure of this compound for NMR correlation.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. The detailed protocol and spectral data provided in this application note serve as a comprehensive guide for researchers to confirm the identity and purity of this compound. The characteristic signals in both ¹H and ¹³C NMR spectra provide a unique fingerprint for this compound, enabling its confident characterization.
Application Note: Infrared Spectroscopy Analysis of 2'-Chloroacetanilide
Introduction
2'-Chloroacetanilide is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, featuring an aromatic ring, an amide linkage, and a chloro-substituent, gives rise to a characteristic infrared (IR) spectrum. This application note provides a detailed protocol for the analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy, a powerful technique for identifying functional groups and confirming molecular structure. The primary method described is the Potassium Bromide (KBr) pellet technique, a common and effective method for analyzing solid samples.[1][2][3]
Principle
Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint that can be used for qualitative analysis and structural elucidation. For this compound, characteristic absorption bands are expected for the N-H stretching and bending of the amide group, the C=O stretching of the amide, C-N stretching, C-Cl stretching, and various vibrations of the aromatic ring.
Data Presentation
The expected characteristic infrared absorption bands for this compound are summarized in the table below. These frequencies are based on typical ranges for the respective functional groups and may vary slightly depending on the specific molecular environment and the physical state of the sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~ 3250 - 3300 | Strong, Sharp | N-H stretch (Amide A) |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2900 - 3000 | Weak | Aliphatic C-H stretch (from methyl group) |
| ~ 1660 - 1680 | Strong | C=O stretch (Amide I) |
| ~ 1530 - 1550 | Strong | N-H bend and C-N stretch (Amide II) |
| ~ 1480 - 1500 | Medium | Aromatic C=C stretch |
| ~ 1440 | Medium | Aromatic C=C stretch |
| ~ 1250 - 1270 | Medium | C-N stretch and N-H bend (Amide III) |
| ~ 750 - 770 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
| ~ 700 - 800 | Medium | C-Cl stretch |
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the FT-IR analysis of this compound using the KBr pellet method.
1. Equipment and Reagents
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Pellet die set (e.g., 13 mm diameter)[5]
-
Infrared grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.[4]
-
This compound sample (analytical grade)
-
Spatula
-
Analytical balance
2. Sample Preparation: KBr Pellet Method
The KBr pellet method involves mixing a small amount of the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.[1][2][3][4]
-
Step 1: Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.[2][3] First, grind the this compound sample in the agate mortar to a fine powder.[3] Then, add the KBr powder to the mortar and gently but thoroughly mix with the sample by trituration.[3] The goal is to achieve a homogenous mixture with a fine particle size to minimize light scattering.[6]
-
Step 2: Pellet Formation: Transfer the mixture into the pellet die. Level the powder and place the plunger on top.
-
Step 3: Pressing: Place the die in the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or translucent pellet.[4][7]
-
Step 4: Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A good pellet should be clear and free of cracks or cloudiness.
3. FT-IR Spectrum Acquisition
-
Step 1: Background Scan: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will subtract the spectral contributions from atmospheric water and carbon dioxide.
-
Step 2: Sample Scan: Place the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.
-
Step 3: Data Collection: Acquire the FT-IR spectrum over the desired range, typically 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Step 4: Data Processing: Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak labeling.
4. Alternative Sample Preparation Methods
-
Attenuated Total Reflectance (ATR): This technique allows for the direct analysis of the solid powder with minimal sample preparation.[1] Simply place a small amount of the this compound powder onto the ATR crystal and apply pressure to ensure good contact.[1]
-
Thin Solid Film: A small amount of the sample can be dissolved in a volatile solvent (e.g., methylene chloride) and a drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).[8] After the solvent evaporates, a thin film of the sample remains on the plate, which can then be analyzed.[8]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the infrared spectroscopy analysis of this compound using the KBr pellet method.
Caption: Experimental workflow for FT-IR analysis of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. shimadzu.com [shimadzu.com]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Technical Support Center: 2'-Chloroacetanilide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2'-Chloroacetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the N-acetylation of 2-chloroaniline.[1][2] This reaction typically involves treating 2-chloroaniline with an acetylating agent such as acetic anhydride or acetyl chloride.[3] The reaction is a nucleophilic substitution where the amino group of 2-chloroaniline attacks the carbonyl carbon of the acetylating agent.[2]
Q2: What is the role of a base, such as sodium acetate, in this reaction?
A2: When using acetyl chloride as the acetylating agent, a base like pyridine or sodium acetate is often added. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2] Removing the HCl is crucial as it can protonate the unreacted 2-chloroaniline, forming a salt that is unreactive towards the acetylating agent, thereby halting the reaction and reducing the yield.
Q3: My starting material, 2-chloroaniline, has a dark color. Will this affect my reaction?
A3: 2-chloroaniline can darken over time due to oxidation upon exposure to air and light.[4] While it is always best to use pure starting materials, minor discoloration may not significantly impact the reaction's outcome, although it might affect the color of the crude product. For best results, consider purifying the 2-chloroaniline by distillation before use if it is heavily discolored.
Q4: What are some common side reactions to be aware of during the synthesis of this compound?
A4: A potential side reaction is the diacylation of the primary amine, where two acetyl groups are added to the nitrogen atom. This is more likely to occur if the reaction temperature is too high or if an excessive amount of the acetylating agent is used. Another possibility is the hydrolysis of the acetylating agent if moisture is present in the reaction setup.[5]
Q5: How can I purify the final this compound product?
A5: The most common method for purifying crude this compound is recrystallization.[6] A suitable solvent system, often an ethanol-water mixture, can be used. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is cooled slowly to allow for the formation of pure crystals, leaving impurities dissolved in the mother liquor. The purified crystals can then be collected by vacuum filtration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure efficient stirring throughout the reaction. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] - Consider extending the reaction time or slightly increasing the temperature, but be cautious of side reactions.[6] |
| Degradation of starting material or product. | - The acetylation of amines can be exothermic. Maintain a low temperature (e.g., 0-5 °C), especially during the addition of the acetylating agent, to control the reaction rate.[6] | |
| Loss of product during workup. | - Ensure the pH is properly adjusted during the aqueous workup to prevent the product from dissolving in the aqueous layer. - Perform multiple extractions with a suitable organic solvent to maximize recovery.[6][7] | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | - Ensure proper stoichiometry and reaction time to drive the reaction to completion. - Purify the crude product using recrystallization or column chromatography.[6] |
| Formation of side products (e.g., diacetylated product). | - Add the acetylating agent dropwise to the solution of 2-chloroaniline to avoid localized high concentrations.[6] - Maintain a controlled, low temperature during the addition. | |
| Moisture contamination. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use to prevent hydrolysis of the acetylating agent.[5] | |
| Product is Oily and Does Not Solidify | Presence of residual solvent or impurities. | - Ensure all solvent is removed under reduced pressure. - Try triturating the oil with a non-polar solvent like hexane to induce solidification. - If trituration fails, purify the product using column chromatography.[6] |
| Product has a dark color | Impure starting 2-chloroaniline. | - Purify the 2-chloroaniline by distillation before use. |
| Oxidation during reaction or workup. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] |
Experimental Protocol: Acetylation of 2-Chloroaniline with Acetic Anhydride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-chloroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate (optional, as a buffer)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Ice bath
-
Vacuum filtration setup (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroaniline in glacial acetic acid.
-
Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride dropwise using a dropping funnel. The reaction can be exothermic, so maintain the temperature by using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain this temperature for a specified period (e.g., 1-2 hours). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring. This will cause the crude this compound to precipitate.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., IR, NMR). The expected melting point for this compound is around 87-89 °C.[1]
Visualizing the Process
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Acetanilide Chlorination
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of acetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the primary side-products formed during the chlorination of acetanilide?
The main side-products in this reaction are ortho-chloroacetanilide, di-chlorinated acetanilides (primarily 2,4-dichloroacetanilide), and products resulting from the hydrolysis of the amide group. The acetamido group (-NHCOCH₃) is an ortho, para-directing group, leading to substitution at these positions.[1] Due to the bulkiness of the acetamido group, the para product is sterically favored and typically forms as the major product.[1][2]
Q2: What is the mechanism behind the formation of o-chloroacetanilide?
The formation of o-chloroacetanilide occurs through the same electrophilic aromatic substitution mechanism as the desired p-chloroacetanilide. The acetamido group activates both the ortho and para positions for electrophilic attack by the chloronium ion (Cl⁺) or a polarized chlorine source. While the para position is sterically less hindered, a certain percentage of the electrophilic attack will still occur at the ortho position, leading to the formation of this isomeric side-product.
Q3: How can I minimize the formation of the ortho-chloroacetanilide isomer?
Minimizing the ortho-isomer involves optimizing reaction conditions to enhance the steric hindrance effect.
-
Temperature Control: Running the reaction at lower temperatures can increase the selectivity for the para product, as the transition state for the ortho attack has a slightly higher activation energy due to steric clash.
-
Solvent Choice: The use of a bulky solvent can further disfavor the attack at the more crowded ortho position. Glacial acetic acid is a common solvent for this reaction.[3]
Q4: What causes the formation of di- and poly-chlorinated products?
Di- and poly-chlorinated products, such as 2,4-dichloroacetanilide, are formed when the mono-chlorinated product undergoes a second chlorination reaction.[4] This is more likely to occur if:
-
Excess Chlorinating Agent: Using more than one molar equivalent of the chlorinating agent relative to acetanilide will promote further chlorination.
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the second substitution on the already substituted ring.
Q5: What leads to the hydrolysis of acetanilide during the reaction, and how can it be prevented?
Acetanilide can undergo acid-catalyzed hydrolysis back to aniline and acetic acid, particularly in the presence of strong acids and water.[5][6][7] If aniline is formed, it is highly activated and will react rapidly with the chlorinating agent to produce a mixture of mono-, di-, and tri-chlorinated anilines, which are difficult to separate from the desired product. To prevent this, it is crucial to use anhydrous or near-anhydrous conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High yield of o-chloroacetanilide | Reaction temperature is too high. | Maintain a lower reaction temperature (e.g., 0-10 °C) to improve para selectivity. |
| Solvent is not sufficiently bulky or is inappropriate. | Ensure glacial acetic acid or a similar appropriate solvent is used. | |
| Significant amount of di-chlorinated product | Excess chlorinating agent was used. | Use a strict 1:1 molar ratio of acetanilide to the chlorinating agent. |
| Reaction temperature is too high. | Lower the reaction temperature to decrease the rate of the second chlorination. | |
| High concentration of reactants. | Run the reaction at a lower concentration. | |
| Presence of colored impurities (oxidized products) | Oxidation of aniline (if hydrolysis occurred) or acetanilide. | Add a small amount of a reducing agent like zinc dust if compatible with the reaction.[8] Ensure the starting materials are pure. |
| Low overall yield | Incomplete reaction. | Increase the reaction time or slightly increase the temperature after an initial period at low temp. |
| Hydrolysis of the starting material. | Ensure anhydrous conditions by using dry glassware and solvents. | |
| Product loss during workup/purification. | Optimize the recrystallization procedure; ensure the correct solvent is used and cooling is gradual to maximize crystal formation.[9] |
Side-Product Formation Data
The following table summarizes how different experimental conditions can influence the product distribution in acetanilide chlorination. The values are representative and intended to illustrate trends.
| Molar Ratio (Acetanilide:Cl₂) | Temperature | Solvent | Approx. Yield p-chloroacetanilide | Approx. Yield o-chloroacetanilide | Approx. Yield di-chloroacetanilide |
| 1:1 | 0-5 °C | Glacial Acetic Acid | ~80-90% | ~10-20% | <1% |
| 1:1 | 25 °C | Glacial Acetic Acid | ~70-80% | ~20-30% | ~1-2% |
| 1:1.2 | 25 °C | Glacial Acetic Acid | ~60-70% | ~20-25% | ~5-15% |
| 1:2 | 50 °C | Glacial Acetic Acid | Low | Low | Major Product |
Experimental Protocol: Chlorination of Acetanilide
This protocol describes a standard laboratory procedure for the synthesis of p-chloroacetanilide.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Chlorine gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide, NCS)
-
Sodium bisulfite solution (for quenching)
-
Ice
-
Distilled water
Apparatus:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or gas inlet tube
-
Ice bath
-
Büchner funnel and filtration flask
-
Beakers
Procedure:
-
Dissolution: In the three-necked flask, dissolve acetanilide in glacial acetic acid with stirring.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Chlorination: Slowly add the chlorinating agent to the stirred solution while maintaining the temperature below 10 °C. If using chlorine gas, bubble it through the solution at a slow, controlled rate.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing a mixture of ice and water. The crude product should precipitate.
-
Workup: Stir the slurry for 15 minutes to ensure complete precipitation. If chlorine gas was used, add a small amount of sodium bisulfite solution to quench any excess chlorine.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure p-chloroacetanilide.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Glacial acetic acid is corrosive. Chlorine gas is highly toxic and corrosive. Handle with extreme care.
Visualizations
Caption: Figure 1. Pathways in Acetanilide Chlorination
Caption: Figure 2. Troubleshooting Acetanilide Chlorination
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. homework.study.com [homework.study.com]
- 3. Solved Topic 4: Chlorination of Acetanilide 10. Write the | Chegg.com [chegg.com]
- 4. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]
- 5. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 6. study.com [study.com]
- 7. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for 2'-Chloroacetanilide
Welcome to the Technical Support Center for the synthesis of 2'-Chloroacetanilide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? A1: The most common laboratory method is the N-acetylation of 2-chloroaniline. This is typically achieved by reacting 2-chloroaniline with an acetylating agent like acetic anhydride or acetyl chloride.[1] The use of acetic anhydride is often preferred as it is less corrosive and easier to handle than acetyl chloride.[2]
Q2: Why is a base, such as sodium acetate, often used in this reaction? A2: When using acetic anhydride, acetic acid is formed as a byproduct. In aqueous acidic conditions, a base like sodium acetate is added to neutralize the generated acid. This helps to drive the reaction forward by ensuring the aniline's amino group remains deprotonated and thus nucleophilic.[3]
Q3: What are the critical parameters to control for a high-yield reaction? A3: Key parameters include the purity of the starting materials (especially 2-chloroaniline, which can oxidize upon storage), the stoichiometry of the reactants, reaction temperature, and reaction time.[4][5] Incomplete acetylation or side reactions can occur if these are not properly controlled.[6][7]
Q4: What safety precautions should be taken when synthesizing this compound? A4: 2-Chloroaniline is toxic if swallowed, inhaled, or in contact with skin and can cause damage to organs through prolonged exposure.[8][9] Acetic anhydride is corrosive and its fumes should not be inhaled.[10] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: Acetylation of 2-Chloroaniline
This protocol details the synthesis of this compound from 2-chloroaniline using acetic anhydride.
Materials and Reagents:
-
2-Chloroaniline
-
Acetic Anhydride (reagent grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (anhydrous)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Activated Carbon (optional, for decolorizing)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of 2-Chloroaniline Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 2-chloroaniline in 130 mL of deionized water and 4.5 mL of concentrated HCl. Stir the mixture until the aniline is fully dissolved, forming 2-chloroaniline hydrochloride.[3]
-
Acetylation: To this solution, add 6.0 mL of acetic anhydride. Swirl the flask to ensure thorough mixing.[3]
-
Buffering: Immediately add a solution of 5.3 g of sodium acetate dissolved in 30 mL of water. Swirl vigorously. A white precipitate of this compound will form.[3]
-
Precipitation and Isolation: Cool the reaction mixture in an ice bath for at least 20 minutes to ensure complete precipitation.[3] Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of ice-cold water to remove any unreacted starting materials and salts.
-
Purification by Recrystallization:
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot 95% ethanol (or an ethanol/water mixture) to dissolve the solid completely.[3]
-
If the solution is colored, add a small amount of activated carbon and heat briefly before filtering the hot solution to remove the carbon.[10]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Weigh the final product and calculate the percent yield. The expected melting point is 88-90 °C.[11]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q: My reaction yield is significantly lower than expected. What are the possible causes? A: Low yields can stem from several factors.[5]
-
Cause 1: Impure Starting Materials. 2-chloroaniline is susceptible to air oxidation, which can result in a dark, impure starting material that reacts poorly.[4]
-
Solution: If the 2-chloroaniline is dark, consider purifying it by distillation under reduced pressure before use.[4] Always use fresh, high-purity acetic anhydride, as it can hydrolyze to acetic acid over time, reducing its effectiveness.
-
-
Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Ensure a slight stoichiometric excess (5-10%) of acetic anhydride is used to drive the reaction forward.[6] You can monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Cause 3: Product Loss During Workup. Significant product loss can occur during filtration and transfer steps.
-
Solution: Ensure the product has fully precipitated by cooling the reaction mixture sufficiently in an ice bath. When washing the crude and recrystallized product, use minimal amounts of ice-cold solvent to avoid redissolving the product.[12]
-
Q: The final product is discolored (e.g., yellow or brown). How can I obtain a pure white product? A: Discoloration is usually due to impurities from oxidized starting material or side reactions.
-
Cause 1: Oxidized 2-Chloroaniline. As mentioned, oxidized aniline is a common source of color.[8]
-
Solution: Use purified starting materials.
-
-
Cause 2: Formation of Diacetylated Product. Overheating or prolonged reaction times can sometimes lead to the formation of a diacetylated byproduct.[2]
-
Solution: Maintain careful temperature control and avoid unnecessary heating. The diacetyl product is often hydrolyzed back to the desired mono-acetyl derivative during aqueous workup or recrystallization.[13]
-
-
Cause 3: Residual Impurities.
-
Solution: During recrystallization, if the hot solution is colored, add a small amount of activated carbon to adsorb the colored impurities.[10] Filter the hot solution before allowing it to cool.
-
Q: My product "oiled out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the product's melting point.
-
Solution 1: Adjust Solvent Composition. If using a mixed solvent system like ethanol/water, the product may be insoluble in the amount of water present. Try adding more of the better solvent (ethanol) to the hot mixture until the oil dissolves completely. Then, allow it to cool very slowly.
-
Solution 2: Promote Crystallization. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.
-
Solution 3: Re-dissolve and Cool Slowly. If an oil has already formed, reheat the solution until it is homogeneous again. You may need to add more solvent. Then, ensure the solution cools undisturbed and slowly to encourage crystal lattice formation.
Data Summary Tables
Table 1: Example Reactant Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |
|---|---|---|---|---|
| 2-Chloroaniline | 127.57 | 5.00 g | 39.2 | 1.0 |
| Acetic Anhydride | 102.09 | 6.00 mL (6.48 g) | 63.5 | 1.6 |
| Sodium Acetate | 82.03 | 5.30 g | 64.6 | 1.65 |
Table 2: Troubleshooting Quick Reference
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield | Impure reagents, incomplete reaction, loss during workup. | Purify starting materials, use slight excess of acetic anhydride, ensure complete precipitation.[4][6] |
| Colored Product | Oxidized starting material, side reactions (diacetylation). | Use fresh reagents, avoid overheating, use activated carbon during recrystallization.[2][10] |
| Oiling Out | Improper solvent ratio, rapid cooling. | Adjust solvent composition, cool slowly, induce crystallization (scratching/seeding). |
| Incomplete Reaction | Hydrolyzed acetic anhydride, low temperature. | Use fresh acetic anhydride, monitor with TLC, allow for sufficient reaction time. |
Visualized Workflows and Logic
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 7. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. byjus.com [byjus.com]
- 11. This compound CAS#: 533-17-5 [m.chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Purification of 2'-Chloroacetanilide
This guide provides troubleshooting advice and detailed protocols for the purification of crude 2'-Chloroacetanilide, addressing common issues encountered by researchers, scientists, and drug development professionals during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-chloroaniline and chloroacetyl chloride, byproducts from side reactions like diacylated species, and degradation products.[1] Hydrolysis of the amide bond, especially under acidic or basic conditions, can also occur, yielding 2-chloroaniline.[2][3] The crude product often appears as a discolored (beige, yellow, or brown) powder due to these impurities.[4][5][6]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be a white to very light beige crystalline powder.[4][7] Its reported melting point is in the range of 86-90°C.[4][7] A broad melting point range or a value significantly below this indicates the presence of impurities.[8]
Q3: What are the recommended solvents for recrystallization?
A3: Due to its high solubility in hot water and low solubility in cold water, aqueous ethanol or aqueous methanol mixtures are effective solvent systems for the recrystallization of this compound.[9][10] The process involves dissolving the crude product in a minimal amount of the hot solvent mixture and allowing it to cool slowly to form pure crystals.[9]
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a hot solution of the crude product with activated charcoal before the hot filtration step in the recrystallization process.[8][11] The charcoal adsorbs the colored molecules, which are then removed by filtration. It is important to use the minimum amount of charcoal necessary, as excessive use can lead to the loss of the desired product.[11]
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed through several methods. A sharp melting point that matches the literature value is a primary indicator of purity.[12] Analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide more definitive quantitative and qualitative purity analysis.[6][13]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO | [4][5] |
| Molecular Weight | 169.61 g/mol | [5][7] |
| Appearance | White to light beige/brown crystalline powder | [4][5][6][7] |
| Melting Point | 86-90°C | [4][7] |
| Water Solubility | Practically insoluble | [4][7] |
| IUPAC Name | N-(2-chlorophenyl)acetamide | [14] |
| CAS Number | 533-17-5 | [4][5] |
Troubleshooting Guides
Table 2: Common Problems in this compound Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize or "Oils Out" | The solution is not sufficiently saturated. The cooling process was too rapid. The polarity difference between the solvent and anti-solvent is too great.[9] | Concentrate the solution by carefully evaporating some of the solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8][11] Re-heat the solution to dissolve the oil and allow it to cool more slowly.[11] |
| Low Recovery of Purified Product | Too much solvent was used during dissolution. The product has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[10][11] Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration to minimize solubility.[11] Pre-heat the funnel and filter flask for hot filtration to prevent the product from crashing out on the filter paper.[12] |
| Final Product is Discolored (Yellow/Brown) | Colored impurities are co-crystallizing with the product. Thermal degradation occurred due to excessive heating.[8] | Before hot filtration, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[8][11] Avoid prolonged or excessive heating during the dissolution step. |
| Broad or Depressed Melting Point | The product is still impure. | Recrystallize the product again until a sharp melting point within the expected range is achieved.[8] If recrystallization is ineffective, consider purification by column chromatography.[8] |
| Presence of Unreacted 2-Chloroaniline | The initial reaction was incomplete. Inefficient removal during workup. | During the workup phase (before recrystallization), wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the basic 2-chloroaniline into the aqueous layer.[8] |
| Product Hydrolysis | Exposure to strong acid or base, particularly during workup or purification.[2][3] | Use anhydrous solvents for the reaction.[8] Minimize the duration of any necessary acidic or basic washes during the workup process.[8] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection : Prepare a solvent mixture, such as ethanol and water. The ideal ratio should be determined empirically, but a good starting point is to dissolve the crude solid in the minimum volume of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point).[9]
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10][12]
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal. Swirl the flask and gently boil for a few minutes to allow the charcoal to adsorb the impurities.[8][12]
-
Hot Filtration : Set up a hot filtration apparatus using a pre-heated stemless funnel and fluted filter paper.[12] Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities. Rinsing the original flask and filter paper with a small amount of hot solvent can help maximize yield.[12]
-
Crystallization : Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Large, pure crystals are more likely to form with slow cooling.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation and Washing : Collect the purified crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying : Dry the crystals completely to remove residual solvent. This can be done by air drying or in a desiccator under vacuum. The final product should be a white to off-white crystalline solid.
Protocol 2: Purification by Column Chromatography (Alternative Method)
If recrystallization fails to yield a pure product, column chromatography can be employed.
-
Stationary Phase : Pack a chromatography column with silica gel.
-
Mobile Phase (Eluent) : Select an appropriate solvent system. The polarity should be optimized using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities (aim for a product Rf value of ~0.3).[11] A common system for compounds of this polarity is a mixture of hexanes and ethyl acetate.
-
Loading and Elution : Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica column. Elute the column with the mobile phase, collecting fractions.
-
Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 533-17-5 [m.chemicalbook.com]
- 5. This compound(533-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. A14711.14 [thermofisher.com]
- 7. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. benchchem.com [benchchem.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. waters.com [waters.com]
- 14. This compound, 98+% | Fisher Scientific [fishersci.ca]
Technical Support Center: HPLC Separation of Chloroacetanilide Isomers
Welcome to the technical support center for the HPLC separation of chloroacetanilide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating chloroacetanilide isomers by HPLC?
A1: The primary challenges in separating chloroacetanilide isomers stem from their similar physicochemical properties. Positional isomers (ortho-, meta-, and para-) have identical molecular weights and often similar polarities, leading to co-elution or poor resolution on standard reversed-phase columns. Enantiomers, if the chloroacetanilide has a chiral center, are even more challenging as they have identical properties in an achiral environment and require a chiral stationary phase or a chiral mobile phase additive for separation.
Q2: What type of HPLC column is best suited for separating positional chloroacetanilide isomers?
A2: While standard C18 columns can be used, achieving baseline separation of positional isomers often requires columns with enhanced selectivity. Phenyl-hexyl or biphenyl columns can provide alternative selectivities through π-π interactions with the aromatic rings of the isomers. Mixed-mode columns, such as a reversed-phase/strong cation exchange (RP/SCX), can also offer unique selectivity for these compounds.[1][2]
Q3: How does mobile phase pH affect the separation of chloroacetanilide isomers?
A3: Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like chloroacetanilide. The pKa of the amide proton in chloroacetanilide is in the acidic range. Adjusting the mobile phase pH can alter the degree of ionization of the isomers, which in turn affects their retention and selectivity on the stationary phase. A mobile phase pH that is 2 or more units away from the pKa of the analytes is generally recommended to ensure good peak shape and reproducibility. For chloroacetanilide, using a slightly acidic mobile phase, such as one containing phosphoric or formic acid, is common.[3]
Q4: I am observing co-elution of my chloroacetanilide isomers. What should I do?
A4: Co-elution is a common issue when separating isomers. Here are a few steps you can take to improve resolution:
-
Optimize the mobile phase: Adjust the organic modifier (e.g., acetonitrile or methanol) concentration. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
-
Change the mobile phase pH: As discussed in Q3, altering the pH can significantly impact selectivity.
-
Try a different column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a mixed-mode column) is recommended.
-
Adjust the temperature: Lowering the column temperature can sometimes improve resolution, though it may increase analysis time and backpressure.
Q5: How can I separate enantiomers of a chiral chloroacetanilide derivative?
A5: The separation of enantiomers requires a chiral environment. This can be achieved in two primary ways in HPLC:
-
Chiral Stationary Phases (CSPs): This is the most common approach. CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for screening.[4]
-
Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column.
Troubleshooting Guides
Issue 1: Poor Peak Resolution Between Positional Isomers
| Symptom | Possible Cause | Suggested Solution |
| Peaks are broad and overlapping. | Suboptimal mobile phase composition. | Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase to increase retention and improve separation.[3] |
| Inappropriate column chemistry. | Switch from a standard C18 column to a phenyl-hexyl or biphenyl column to introduce different selectivity mechanisms like π-π interactions. | |
| Mobile phase pH is not optimal. | Adjust the pH of the mobile phase. For chloroacetanilides, a slightly acidic pH (e.g., using a phosphate buffer around pH 3-5) can improve peak shape and resolution. | |
| High column temperature. | Lower the column temperature in increments of 5°C to see if resolution improves. |
Issue 2: Peak Tailing
| Symptom | Possible Cause | Suggested Solution |
| Asymmetric peaks with a "tail". | Secondary interactions with the stationary phase. | This can be due to interactions with residual silanol groups on the silica support. Try a column with better end-capping or use a mobile phase with a competing base, like triethylamine (TEA), at a low concentration (e.g., 0.1%). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form. |
Issue 3: Irreproducible Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Retention times shift between injections. | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when running a gradient. A general rule is to flush with 10-20 column volumes. |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, check the pump's proportioning valve performance. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | If the column has been used extensively, its performance may decline. Try washing the column according to the manufacturer's instructions or replace it. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of 4'-Chloroacetanilide
This protocol is adapted from a method for the analysis of acetaminophen and its impurities, including 4'-chloroacetanilide.[1][2]
-
Column: Hypersil Duet C18/SCX (or equivalent mixed-mode column), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 4.88 with phosphoric acid.
-
B: Methanol.
-
-
Gradient:
Time (min) %A %B 0 80 20 10 20 80 12 80 20 | 15 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 A:B).
Protocol 2: Strategy for Developing a Separation Method for Chloroacetanilide Positional Isomers (ortho-, meta-, para-)
-
Column Selection:
-
Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
If co-elution is observed, switch to a phenyl-hexyl or biphenyl column of similar dimensions to exploit π-π interactions.
-
-
Mobile Phase Screening:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.
-
Gradient Optimization: Based on the initial run, create a shallower gradient around the elution time of the isomers to improve resolution.
-
Isocratic Elution: If the isomers elute closely, an isocratic method with a low percentage of acetonitrile may provide the best separation.
-
-
pH Optimization:
-
Prepare mobile phases with different pH values using buffers (e.g., phosphate or acetate) in the range of 3 to 6.
-
Run the optimized gradient or isocratic method at each pH to observe the effect on selectivity and resolution.
-
-
Temperature Optimization:
-
Once the best column and mobile phase have been identified, evaluate the effect of temperature.
-
Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C) to fine-tune the separation.
-
Visualizations
Caption: A stepwise workflow for troubleshooting poor peak resolution in the HPLC separation of chloroacetanilide isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of 2'-Chloroacetanilide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2'-Chloroacetanilide during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For optimal preservation, storage under an inert atmosphere, such as nitrogen or argon, is advisable to mitigate oxidative degradation. Protecting the compound from light by using amber glass vials or storing it in a dark location is also crucial to prevent photodegradation.[3]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are hydrolysis, photodegradation, and reaction with strong oxidizing agents.[2][4]
-
Hydrolysis: This can occur under both acidic and basic conditions, leading to the cleavage of the amide bond to form 2-chloroaniline and acetic acid, or substitution of the chlorine atom.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The specific photodegradation products are not well-documented in publicly available literature but are a known concern for chloroacetanilide compounds.
-
Oxidation: As a chloroacetanilide, it is susceptible to reaction with strong oxidizing agents.[2]
Q3: I've observed a change in the color of my this compound powder. What could be the cause?
A3: A change in color, such as yellowing or browning, is a common indicator of chemical degradation. This could be due to prolonged exposure to air, light, or elevated temperatures. The formation of colored impurities is often a result of oxidation or other complex degradation reactions. It is recommended to assess the purity of the material using an appropriate analytical method, such as HPLC, before further use.
Q4: Can I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis and other solvent-mediated degradation pathways. If solutions must be prepared in advance, it is best to use a high-purity, dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C) in a tightly sealed container, protected from light. Solutions should be prepared fresh whenever possible for critical experiments.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
-
Symptom: Variability in experimental outcomes using this compound from the same batch.
-
Possible Cause: Degradation of the compound after the container was first opened. Repeated exposure to atmospheric moisture and oxygen can lead to gradual degradation.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the current stock material using the HPLC protocol provided below to determine the presence and quantity of impurities.
-
Use a Fresh Sample: If significant degradation is detected, it is advisable to use a fresh, unopened container of this compound.
-
Improve Handling: When handling the solid, minimize its exposure to the atmosphere. Use a glove box or a nitrogen-purged environment if possible. Quickly weigh and tightly reseal the container.
-
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
-
Symptom: Chromatograms of this compound show additional peaks that were not present in the initial analysis of the batch.
-
Possible Cause: Degradation has occurred during storage or sample preparation.
-
Troubleshooting Steps:
-
Identify Degradants: Use LC-MS to obtain the mass-to-charge ratio of the unknown peaks to help identify potential degradation products (e.g., 2-chloroaniline, hydroxylated derivatives).
-
Review Storage Conditions: Ensure that the material has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).
-
Evaluate Sample Preparation: Consider the possibility of degradation during sample preparation. For example, using acidic or basic solvents or prolonged exposure to light before injection can cause degradation. Prepare samples immediately before analysis.
-
Stability and Degradation Data
While specific quantitative kinetic data for the degradation of this compound is limited in public literature, the following table summarizes expected stability based on data for structurally related chloroacetanilide herbicides.
| Parameter | Condition | Expected Stability of this compound | Potential Degradation Products |
| Temperature | 25°C (Recommended) | Stable | - |
| 40°C | Potential for slow degradation over time | 2-Chloroaniline, Acetic Acid | |
| > 60°C | Increased rate of degradation | 2-Chloroaniline, Acetic Acid, and other byproducts | |
| Humidity | < 30% RH | Stable | - |
| > 60% RH | Increased risk of hydrolysis | 2-Chloroaniline, Acetic Acid | |
| Light | Dark | Stable | - |
| Ambient Light | Slow degradation possible over long-term exposure | Photodegradation products (various) | |
| UV Light (e.g., 254 nm) | Rapid degradation | Photodegradation products (various) | |
| pH (in solution) | Neutral (pH 7) | Relatively Stable | - |
| Acidic (pH < 4) | Hydrolysis of amide bond | 2-Chloroaniline, Acetic Acid | |
| Basic (pH > 9) | Hydrolysis of amide bond and/or chlorine substitution | 2-Chloroaniline, Acetic Acid, 2'-Hydroxyacetanilide |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound and detecting the presence of degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.1, 0.05, 0.01 mg/mL).
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 240 nm
-
-
Analysis: Inject the standard solutions to establish the calibration curve. Inject the sample solution. The purity of the sample can be determined by comparing the peak area of the main peak to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize a portion of the sample with 0.1 M NaOH.
-
Analyze the stressed sample by HPLC and LC-MS.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize a portion of the sample with 0.1 M HCl.
-
Analyze the stressed sample by HPLC and LC-MS.
-
-
Oxidative Degradation:
-
Dissolve this compound in a 1:1 mixture of acetonitrile and water.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze the sample by HPLC and LC-MS.
-
-
Photodegradation:
-
Expose a thin layer of solid this compound and a solution of the compound (in a quartz cuvette) to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5][6]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals by HPLC.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Overcoming Poor Solubility of 2'-Chloroacetanilide in Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 2'-Chloroacetanilide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a chemical compound often used as an intermediate in the synthesis of pharmaceuticals and other organic molecules. Its utility can be hampered by its low solubility in many common reaction solvents, which can lead to incomplete reactions, low yields, and difficulties in purification.
Q2: In which solvents is this compound generally soluble or insoluble?
A2: this compound is practically insoluble in water.[1][2][3][4] It exhibits solubility in several organic solvents, particularly upon heating. Qualitative solubility information suggests it is soluble in alcohols, benzene, and ether.[4]
Q3: What are the primary strategies to overcome the poor solubility of this compound in a reaction?
A3: The main approaches to address the poor solubility of this compound include:
-
Heating: Increasing the reaction temperature often enhances the solubility of the compound.
-
Co-solvents: Using a mixture of solvents can improve the overall solvating power for all reactants.
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a solid or aqueous phase and an organic phase, facilitating the reaction between immiscible reactants.
Q4: How does temperature affect reactions with this compound?
A4: Increasing the temperature generally increases the solubility of this compound, which can lead to a higher reaction rate and improved yields. However, it is crucial to consider the thermal stability of all reactants, reagents, and products to avoid degradation.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
Possible Cause: The concentration of dissolved this compound is too low for the reaction to proceed efficiently.
Solutions:
-
Increase Temperature: Gradually heat the reaction mixture while monitoring for any signs of decomposition of starting materials or products. The melting point of this compound is 88-90°C, so reactions can often be performed at elevated temperatures below this point without the compound melting.[3]
-
Use a Co-solvent: If your primary solvent is not effectively dissolving the this compound, consider adding a co-solvent in which it is more soluble. For instance, if your reaction is in a less polar solvent, adding a polar aprotic solvent like DMF or DMSO in a small proportion might enhance solubility.
-
Mechanical Agitation: Ensure vigorous stirring to maximize the surface area of the solid this compound that is in contact with the solvent, which can improve the dissolution rate.
Issue 2: Reaction Works at Small Scale but Fails Upon Scale-Up
Possible Cause: Mass transfer and heat transfer limitations become more significant at a larger scale, impacting the dissolution of the solid reactant.
Solutions:
-
Optimize Solvent Volume: While it is generally desirable to work in concentrated solutions, a slightly larger volume of solvent might be necessary on a larger scale to ensure all the this compound can dissolve at the reaction temperature.
-
Controlled Addition: Instead of adding all the this compound at once, consider adding it portion-wise to the heated reaction mixture to allow it to dissolve gradually.
-
Re-evaluate Solvent System: A solvent system that appeared adequate at a small scale may not be optimal for larger preparations. Re-screening for a more suitable solvent or co-solvent system may be necessary.
Data Presentation
Qualitative Solubility of this compound
| Solvent Category | Examples | Qualitative Solubility of this compound | Reference |
| Protic Solvents | Water | Practically Insoluble | [1][2][3][4][5] |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | [4] | |
| Aprotic Solvents | Benzene | More soluble than p-chloroacetanilide; very soluble in hot benzene | [4] |
| Ether | Very Soluble | [4] | |
| Dioxane | Soluble (for the related p-chloroacetanilide) | [6] | |
| Acetone | Generally a good solvent for similar compounds | [7] | |
| Polar Aprotic Solvents | DMF, DMSO | Often used to dissolve poorly soluble organic compounds | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Utilizing Heating to Improve Solubility
This protocol describes a general approach for a nucleophilic substitution reaction where the solubility of this compound is increased by heating.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nucleophile, base (if required), and the chosen solvent.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Addition of this compound: Once the reaction mixture has reached the target temperature, slowly add the this compound in portions. Allow each portion to dissolve completely before adding the next.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, proceed with a standard aqueous work-up and extraction with an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization, column chromatography, or other suitable methods.
Protocol 2: General Procedure for a Reaction Utilizing a Co-solvent System
This protocol outlines the use of a co-solvent system to dissolve this compound.
-
Solvent Selection: In a separate vial, test the solubility of this compound in a small amount of a high-solvency co-solvent (e.g., DMF or DMSO).
-
Reaction Setup: To the reaction flask, add the primary reaction solvent, the nucleophile, and any other reagents.
-
Dissolution of this compound: In a separate beaker, dissolve the this compound in the minimum amount of the chosen co-solvent.
-
Addition: Slowly add the solution of this compound to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress.
-
Work-up and Purification: Follow the procedures outlined in Protocol 1. Be mindful that high-boiling point co-solvents like DMF or DMSO may require specific techniques for removal during purification (e.g., high-vacuum distillation or aqueous washes).
Protocol 3: General Procedure for a Reaction Utilizing Phase-Transfer Catalysis (PTC)
This protocol is suitable for reactions where the nucleophile is an inorganic salt soluble in water, and this compound is in an organic solvent.
-
Setup: In a reaction flask, combine this compound and a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase: In a separate beaker, dissolve the nucleophilic salt in water.
-
Combining Phases: Add the aqueous solution to the organic solution in the reaction flask.
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with heating. The catalyst will transport the nucleophile from the aqueous phase to the organic phase to react with the this compound.
-
Monitoring and Work-up: Monitor the reaction by analyzing the organic layer. Once complete, separate the two phases. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the product as needed.
Visualizations
Caption: Experimental workflow for overcoming poor solubility.
Caption: Relationship between the problem and solutions.
References
- 1. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound CAS#: 533-17-5 [m.chemicalbook.com]
- 4. o-Chloroacetanilide | C8H8ClNO | CID 10777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(533-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 539-03-7 CAS MSDS (4'-CHLOROACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Minimizing dust generation when handling 2'-Chloroacetanilide powder
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dust generation when handling 2'-Chloroacetanilide powder.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound powder?
A1: this compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] It may also cause skin sensitization, leading to allergic reactions upon re-exposure.[1][3][6] Some evidence suggests it may be a carcinogen.[1][3] In powder form, it can become airborne, leading to inhalation exposure and contamination of the work area.[7] Like many organic powders, fine dust clouds in a confined space can form an explosive mixture with air in the presence of an ignition source.[1]
Q2: What are the most effective engineering controls to minimize dust exposure?
A2: The most effective strategy is to handle the powder in a contained environment to prevent dust from becoming airborne.[8] Recommended engineering controls, in order of preference, include:
-
Gloveboxes or Isolators: These provide the highest level of containment and are ideal for handling highly potent or hazardous powders.[8][9]
-
Downflow Booths (Laminar Flow Booths): These provide a controlled downward flow of air to push dust away from the operator's breathing zone.[10]
-
Chemical Fume Hoods: While offering protection, the airflow in a fume hood can sometimes cause turbulence and make weighing highly accurate measurements difficult.[7] Specialized powder weighing stations with horizontal airflow can mitigate this.[7]
-
Local Exhaust Ventilation (LEV): This involves placing a capture hood close to the point of dust generation to remove it at the source.[8][11]
Q3: What personal protective equipment (PPE) is required when handling this compound powder?
A3: Appropriate PPE is crucial to prevent skin, eye, and respiratory exposure. The following should be worn:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if engineering controls are not sufficient to keep exposure below occupational limits.[1][6]
-
Eye Protection: Safety glasses with side shields or chemical goggles are necessary to protect against airborne particles.[1][2]
-
Hand Protection: Chemical-resistant gloves such as nitrile or butyl rubber should be worn.[1] It is important to change gloves frequently and wash hands thoroughly after use.[1][12]
-
Body Protection: A lab coat or overalls should be worn to prevent skin contact.[1][6] For larger quantities or in situations with a higher risk of contamination, a PVC apron may be appropriate.[1]
Q4: What are the best practices for weighing this compound powder to minimize dust?
A4: To minimize dust generation during weighing:
-
Perform the weighing process within a containment system like a glovebox, downflow booth, or a powder weighing station.[7][8]
-
If using a fume hood, be aware that air currents can affect balance accuracy and disperse the powder.[7]
-
Handle the powder gently. Avoid scooping or transferring the powder from a significant height to reduce the formation of dust clouds.[13][14]
-
Use anti-static weigh boats or liners to prevent the powder from clinging and becoming airborne due to static electricity.
-
Keep the container of this compound closed when not in use.[7]
Q5: How should I clean up a spill of this compound powder?
A5: For minor spills, follow these steps:
-
Alert personnel in the immediate area.
-
Wear the appropriate PPE, including a respirator, gloves, and eye protection.[1][3]
-
Avoid dry sweeping, as this will generate dust clouds.[1][11]
-
Gently dampen the spilled powder with water to prevent it from becoming airborne before sweeping.[1]
-
Use a vacuum cleaner equipped with a HEPA filter for cleanup.[1][3] Ensure the vacuum is suitable for use with combustible dust if there is an ignition risk.
-
Place the collected material into a sealed, labeled container for proper disposal as hazardous waste.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible dust is generated during transfer. | - Dropping powder from a height.- Pouring too quickly.- Air currents from ventilation or movement. | - Minimize the drop height between the source container and the receiving vessel.[13][14]- Transfer the powder in smaller increments or use a controlled dispensing method like a screw feeder.- Shield the operation from direct airflow or perform the task in a containment enclosure. |
| Balance reading is unstable when weighing. | - Airflow from the fume hood or room ventilation is interfering with the balance. | - Use a balance with a draft shield.- If possible, temporarily reduce the sash height of the fume hood to lessen airflow without compromising safety.- Use a dedicated powder weighing enclosure with controlled airflow.[7] |
| Powder clings to surfaces (static electricity). | - Low humidity in the laboratory.- Use of non-conductive plastic tools or containers. | - Increase humidity in the work area if possible.- Use anti-static weigh boats and tools.- Employ an anti-static gun to neutralize static charge on containers and surfaces before handling. |
| Skin irritation or sensitization occurs. | - Inadequate PPE (e.g., torn gloves, improper glove material).- Accidental skin contact during handling or cleanup. | - Review and ensure the correct PPE is being used and is in good condition.[1]- Immediately wash the affected area with soap and plenty of water.[2]- Seek medical attention if irritation persists.[6]- Review handling procedures to identify and mitigate the source of exposure. |
Quantitative Data Summary
While specific occupational exposure limits for this compound are not widely established, it often falls under the general category for nuisance dust. It is crucial to keep exposure as low as reasonably practicable.
| Parameter | Value | Source/Regulation |
| Occupational Exposure Limit (OEL) - Particulates Not Otherwise Regulated (PNOR) | 5 mg/m³ (Respirable Fraction) | US - California Permissible Exposure Limits[1] |
| Occupational Exposure Limit (OEL) - Particulates Not Otherwise Regulated (PNOR) | 5 mg/m³ (Respirable Fraction) | US - Oregon Permissible Exposure Limits (Z-1)[1] |
| Occupational Exposure Limit (OEL) - Inhalable Particles | 10 mg/m³ | Appendix B, current TLV/BEI Book[1] |
Experimental Protocols
Protocol: Gravimetric Assessment of Dustiness
This protocol provides a general method to quantify the dust generation potential of this compound powder under specific handling conditions.
Objective: To measure the amount of airborne dust generated during a simulated transfer of this compound powder.
Materials:
-
This compound powder
-
Analytical balance (readable to 0.1 mg)
-
Enclosed testing chamber or a draft-shielded workspace
-
Air sampling pump with a known flow rate
-
Pre-weighed filter cassette (e.g., PVC or MCE filter)
-
Stopwatch
-
Spatula and weigh boat
-
Static control device (optional)
Methodology:
-
Preparation: a. Record the initial weight of the pre-weighed filter cassette. b. Set up the air sampling pump within the testing chamber, placing the filter cassette in a position that represents the operator's breathing zone. c. Calibrate the air sampling pump to a specific flow rate (e.g., 2 L/min).
-
Sample Handling Simulation: a. Weigh a predetermined amount of this compound powder (e.g., 10 g). b. Position the weigh boat with the powder at a set height above a receiving container within the chamber. c. Start the air sampling pump and the stopwatch simultaneously. d. Immediately begin transferring the powder from the weigh boat to the receiving container at a consistent rate for a defined period (e.g., 30 seconds). e. Once the transfer is complete, allow the air sampling pump to run for a set post-transfer period (e.g., 2 minutes) to collect any settled dust that may become re-aerosolized.
-
Data Collection: a. Stop the air sampling pump and record the total sampling time. b. Carefully remove the filter cassette and allow it to equilibrate to the ambient conditions of the balance room. c. Weigh the filter cassette and record the final weight.
-
Calculation: a. Calculate the mass of dust collected on the filter (Final Weight - Initial Weight). b. Calculate the total volume of air sampled (Flow Rate x Total Sampling Time). c. Determine the dust concentration in mg/m³ (Mass of Dust Collected / Total Volume of Air Sampled).
Visualizations
Caption: Hierarchy of controls for mitigating dust exposure.
Caption: Step-by-step safe powder handling workflow.
Caption: Decision tree for troubleshooting dust generation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Buy this compound | 533-17-5 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. dustarrest.com [dustarrest.com]
- 9. magnumsystems.com [magnumsystems.com]
- 10. occupli.com [occupli.com]
- 11. worksafe.wa.gov.au [worksafe.wa.gov.au]
- 12. tmi.utexas.edu [tmi.utexas.edu]
- 13. truemist.in [truemist.in]
- 14. dustarrest.com [dustarrest.com]
Managing exothermic reactions in 2'-Chloroacetanilide synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the synthesis of 2'-Chloroacetanilide. The focus is on the safe and effective management of the exothermic acetylation of 2-chloroaniline.
Troubleshooting Guide
Issue: Rapid, Uncontrolled Temperature Increase During Acetic Anhydride Addition
-
Question: My reaction temperature is rising uncontrollably during the addition of acetic anhydride. What should I do?
-
Answer: An uncontrolled temperature increase, or "runaway reaction," is a significant safety hazard. Immediately cease the addition of acetic anhydride. Ensure the reaction flask is securely immersed in a pre-prepared ice-water or ice-salt bath to rapidly dissipate heat. Increase the stirring rate to improve heat transfer to the cooling bath. If the temperature continues to rise, prepare for emergency quenching by slowly adding a pre-chilled, inert solvent. Once the temperature is stabilized and begins to decrease, the addition of acetic anhydride can be cautiously resumed at a significantly slower rate, ensuring the internal temperature does not exceed the recommended range.
Issue: Low Yield of this compound
-
Question: I have followed the protocol, but my product yield is significantly lower than expected. What are the possible causes?
-
Answer: Low yields can stem from several factors:
-
Inadequate Temperature Control: If the temperature was too low, the reaction may be incomplete. Conversely, if the temperature was too high due to an uncontrolled exotherm, it could promote the formation of side products, such as diacetylated compounds or other degradation products.
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration after the addition of the acetylating agent. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Loss During Work-up: Significant product loss can occur during the quenching, filtration, and washing steps. Ensure the product is fully precipitated before filtration by cooling the mixture thoroughly. Use ice-cold water for washing to minimize product dissolution.
-
Issue: Product is Off-Color or Impure
-
Question: My final this compound product is a brownish or yellowish powder, not the expected slightly beige or white crystals. What is the cause?
-
Answer: Discoloration often indicates the presence of impurities, which can be formed if the reaction temperature was not properly controlled. Overheating can lead to the formation of colored byproducts. Ensure that the initial exothermic phase of the reaction is managed with adequate cooling. Purification of the final product by recrystallization, for example from an ethanol-water mixture, can help remove these colored impurities.
Frequently Asked Questions (FAQs)
-
Question: Why is the acetylation of 2-chloroaniline an exothermic reaction?
-
Answer: The reaction between the amino group (-NH₂) of 2-chloroaniline and acetic anhydride is a nucleophilic acyl substitution. The formation of the new amide bond is an energetically favorable process, releasing a significant amount of energy as heat.
-
Question: What is the optimal temperature range for the synthesis of this compound?
-
Answer: To ensure both a safe reaction and a high yield of a pure product, it is crucial to maintain a controlled temperature, particularly during the addition of acetic anhydride. For analogous reactions, maintaining a temperature between 0-10°C during the addition phase has been found to be effective.[1] For some processes, cooling is used to keep the temperature below 25-35°C.[2]
-
Question: How can I improve the efficiency of my cooling system?
-
Answer: A standard ice-water bath is effective. For enhanced cooling, an ice-salt bath can be used to achieve temperatures below 0°C. Ensure the reaction flask has good surface area contact with the cooling medium and that the mixture is stirred efficiently to promote even heat distribution and transfer.
-
Question: What are the potential side products if the temperature is not controlled?
Data Presentation
Table 1: Temperature Control During Acetylation of Substituted Anilines
| Reactant | Acetylating Agent | Solvent | Temperature Control Method | Observed Temperature | Reference |
| m-toluidine | Acetic Anhydride | Acetic Acid | None (exotherm observed) | Rose to 35°C | [2] |
| m-toluidine | Acetic Anhydride | Acetic Acid | Cooling | Maintained ≤ 25°C | [2] |
| Acetanilide | Trichloroisocyanuric acid | Dichloromethane/Acetone | Cooling | Maintained at 0-10°C | [1] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Runaway Reaction | - Addition of acetic anhydride is too fast- Inadequate cooling | - Stop addition of acetic anhydride immediately- Immerse flask in an ice-salt bath- Increase stirring rate |
| Low Product Yield | - Incomplete reaction- Reaction temperature too high or too low- Product loss during work-up | - Monitor reaction by TLC- Maintain temperature in the optimal range- Cool thoroughly before filtration and wash with ice-cold water |
| Impure/Off-Color Product | - Formation of byproducts due to high temperature | - Ensure effective cooling during the exothermic phase- Recrystallize the crude product |
Experimental Protocols
Detailed Method for the Synthesis of this compound with Exotherm Management
This protocol is a representative method and may require optimization.
-
Reaction Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Place the flask in a cooling bath (e.g., an ice-water bath).
-
In the flask, dissolve 2-chloroaniline (1 equivalent) in glacial acetic acid.
-
-
Controlling the Exotherm:
-
Charge the dropping funnel with acetic anhydride (a slight excess, e.g., 1.05-1.1 equivalents).
-
Begin stirring the 2-chloroaniline solution and allow it to cool to approximately 5-10°C.
-
Add the acetic anhydride dropwise from the dropping funnel to the stirred solution.
-
Crucially, monitor the internal temperature of the reaction mixture. The rate of addition should be controlled to maintain the temperature within a stable range, ideally not exceeding 25-30°C. If the temperature begins to rise rapidly, pause the addition and allow the mixture to cool before resuming.
-
-
Reaction Completion:
-
After the addition of acetic anhydride is complete, allow the mixture to stir at room temperature for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
-
Product Isolation:
-
Pour the reaction mixture slowly into a beaker containing a significant volume of ice-cold water, while stirring vigorously. This will cause the this compound to precipitate out of the solution.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold water to remove any residual acetic acid and other water-soluble impurities.
-
-
Drying and Purification:
-
Dry the product, for example, in a desiccator or a low-temperature oven.
-
If necessary, the crude this compound can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a purer, crystalline product.
-
Visualizations
Caption: Workflow for managing the exothermic addition of acetic anhydride.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Monitoring 2'-Chloroacetanilide Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor reactions involving 2'-Chloroacetanilide.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for monitoring the hydrolysis of this compound by TLC?
A common and effective solvent system is a mixture of ethyl acetate and hexane. A starting ratio of 30:70 (ethyl acetate:hexane) is recommended. This system is typically sufficient to separate the non-polar starting material, this compound, from its more polar hydrolysis products, 2-chloroaniline and chloroacetic acid. If the separation is not optimal, the polarity of the solvent system can be adjusted by increasing the proportion of ethyl acetate.[1][2]
Q2: How can I visualize the spots of this compound and its hydrolysis products on the TLC plate?
A multi-step visualization approach is recommended as no single stain will optimally visualize the starting material and both products.
-
UV Light (Non-destructive): this compound and its aromatic product, 2-chloroaniline, are UV-active due to their benzene rings.[3][4] They will appear as dark spots on a fluorescent green background under short-wave UV light (254 nm).[3][4][5] Chloroacetic acid will likely not be visible under UV light. It is crucial to circle the observed spots with a pencil as they will disappear when the UV lamp is turned off.[5][6]
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is a good general stain for many organic compounds.[7][8] It will visualize this compound, 2-chloroaniline, and potentially chloroacetic acid (though it can be weak for carboxylic acids).[7] Spots will appear as yellow-brown on a purple background.[7]
-
Specific Stains (Destructive):
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the TLC plate.[11] Prepare a more dilute solution of your reaction mixture and spot a smaller amount.
-
Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, causing streaking. Since the hydrolysis of this compound produces an amine (basic) and a carboxylic acid (acidic), this is a likely issue. Adding a small amount of acetic acid (for the amine) or triethylamine (for the carboxylic acid) to the developing solvent can help to produce more defined spots.
-
Insoluble Material: If your sample has not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting.
Q4: The Rf values of my spots are too high (close to the solvent front) or too low (close to the baseline). How do I adjust them?
-
Rf Too High: If your spots are running too close to the solvent front, your eluent is too polar. To decrease the Rf values, decrease the polarity of the solvent system by reducing the proportion of ethyl acetate to hexane (e.g., from 30:70 to 20:80).[1]
-
Rf Too Low: If your spots are remaining near the baseline, your eluent is not polar enough. To increase the Rf values, increase the polarity of the solvent system by increasing the proportion of ethyl acetate to hexane (e.g., from 30:70 to 40:60).[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The concentration of the sample is too low. 2. The compound is not UV-active and a stain has not been used. 3. The compound has evaporated from the plate. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain such as potassium permanganate or iodine. 3. This is less likely for the compounds in this reaction, but if suspected, ensure the plate is developed and visualized promptly after spotting. |
| The spots are very large and/or merged. | 1. The initial spot applied to the plate was too large. 2. The sample was overloaded (too concentrated). | 1. Use a fine capillary spotter and apply the sample in small, brief touches to keep the initial spot size small. 2. Dilute the sample before spotting. |
| The solvent front is uneven. | 1. The TLC chamber was not properly sealed, leading to uneven solvent evaporation. 2. The bottom of the TLC plate is not level with the bottom of the developing chamber. | 1. Ensure the TLC chamber has a tight-fitting lid. Placing a piece of filter paper inside the chamber can help to saturate the atmosphere with solvent vapor. 2. Make sure the plate is placed flat on the bottom of the chamber. |
| Unexpected spots appear on the TLC. | 1. Contamination of the sample. 2. The reaction has produced side products. | 1. Use clean glassware and fresh solvents. 2. This is why TLC is a valuable monitoring tool. The presence of unexpected spots indicates the formation of other species in the reaction. |
Experimental Protocol: Monitoring the Hydrolysis of this compound by TLC
This protocol outlines the procedure for monitoring the basic hydrolysis of this compound to 2-chloroaniline and chloroacetic acid using TLC.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
TLC plates (silica gel 60 F254)
-
Capillary tubes for spotting
-
Developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Heating device (heat gun or hot plate)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol. Add the sodium hydroxide solution to initiate the hydrolysis reaction. The reaction can be stirred at room temperature or gently heated to increase the rate.
-
TLC Sample Preparation: At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of ethanol to a suitable concentration for TLC spotting.
-
TLC Plate Spotting:
-
On a TLC plate, draw a faint pencil line approximately 1 cm from the bottom.
-
On this line, spot the starting material (a solution of this compound in ethanol), and the reaction mixture at different time points. It is also good practice to co-spot the starting material and the reaction mixture in one lane to aid in identification.
-
-
TLC Development:
-
Prepare the developing chamber with a 30:70 ethyl acetate/hexane solvent system.
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the pencil line.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.
-
For further visualization, dip the plate into a potassium permanganate stain and gently heat with a heat gun until colored spots appear.
-
Data Analysis:
Calculate the Retention Factor (Rf) for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
By comparing the Rf values of the spots in the reaction mixture lanes to the starting material, you can monitor the disappearance of the reactant and the appearance of the products over time.
Quantitative Data
The following table provides estimated Rf values for this compound and its hydrolysis products in a 30:70 ethyl acetate/hexane solvent system. Note that these are approximate values and can vary depending on the specific experimental conditions.
| Compound | Structure | Expected Polarity | Estimated Rf Value (30:70 Ethyl Acetate/Hexane) |
| This compound | 2-Cl-C₆H₄-NHC(O)CH₂Cl | Less Polar | ~0.5 - 0.6 |
| 2-Chloroaniline | 2-Cl-C₆H₄-NH₂ | Moderately Polar | ~0.3 - 0.4 |
| Chloroacetic Acid | ClCH₂COOH | Highly Polar | ~0.0 - 0.1 (may remain at the baseline) |
Visualizations
Caption: Experimental workflow for monitoring a reaction using TLC.
Caption: A logical flowchart for troubleshooting common TLC issues.
References
- 1. epfl.ch [epfl.ch]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. surface.syr.edu [surface.syr.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A silica TLC plate was eluted using 30/70 ethyl acetate/hexane. The plate.. [askfilo.com]
- 7. TLC stains [reachdevices.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Magic Formulas [chem.rochester.edu]
- 10. scribd.com [scribd.com]
- 11. digital.csic.es [digital.csic.es]
Technical Support Center: Enhancing Pigment Performance of 2'-Chloroacetanilide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2'-Chloroacetanilide derivatives to enhance pigment performance.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and application of pigments derived from this compound.
| Issue | Potential Cause | Recommended Solution |
| Dull or Weak Color of Final Pigment | Incomplete diazotization or coupling reaction. | Ensure the temperature during diazotization is maintained below 5°C to prevent decomposition of the diazonium salt.[1] Verify the pH of the coupling reaction is within the optimal range (mildly acidic or neutral) for the specific coupling component.[1] |
| Presence of impurities in starting materials. | Use high-purity this compound and other reactants. Impurities can lead to side reactions and the formation of undesired, off-color products. | |
| Incorrect particle size or agglomeration of pigment particles. | Optimize the precipitation and drying conditions to control particle size. Consider post-synthesis milling or the use of dispersing agents.[2] | |
| Low Pigment Yield | Decomposition of the diazonium salt. | Maintain a low temperature (0-5°C) throughout the diazotization process and use the diazonium salt immediately after its formation.[1] |
| Suboptimal pH for the coupling reaction. | Adjust the pH of the reaction mixture to the optimal level for the specific coupling component to ensure complete reaction. | |
| Poor solubility of reactants. | Ensure adequate stirring and consider the use of a co-solvent if solubility issues persist with the coupling component. | |
| Poor Lightfastness of the Pigment | Incorrect crystalline form of the pigment. | The final properties of the pigment can be influenced by the solvent used during precipitation and any subsequent heat treatment. Experiment with different solvents or a post-synthesis thermal treatment to potentially achieve a more stable crystal lattice. |
| Presence of residual starting materials or byproducts. | Purify the pigment thoroughly after synthesis to remove any unreacted starting materials or byproducts that can degrade upon exposure to light. | |
| Pigment Agglomeration or Poor Dispersion | High surface energy of small pigment particles. | Introduce dispersing agents or surfactants during the formulation stage to improve wetting and prevent particles from clumping together. |
| Inefficient mixing during application. | Utilize high-shear mixing to break down agglomerates and ensure a uniform dispersion of the pigment in the application medium. | |
| Inconsistent Batch-to-Batch Color | Variations in reaction conditions. | Strictly control reaction parameters such as temperature, pH, stirring speed, and addition rates of reactants for each batch. |
| Differences in the purity of raw materials. | Source high-purity and consistent quality raw materials from a reliable supplier. |
Frequently Asked Questions (FAQs)
1. What is the primary role of this compound derivatives in pigment synthesis?
This compound derivatives are crucial organic intermediates, specifically acting as coupling components in the synthesis of azo pigments.[1] They are instrumental in producing high-performance pigments, such as certain Pigment Yellow varieties, known for their vibrant color and durability.
2. Which specific pigments are commonly synthesized using this compound derivatives?
These derivatives are key in the manufacturing of pigments like C.I. Pigment Yellow 3. This pigment is valued for its bright, greenish-yellow hue and is used in various applications, including inks, coatings, and plastics.
3. What are the key advantages of using pigments derived from this compound?
Pigments synthesized with this compound derivatives often exhibit enhanced performance characteristics, including:
-
Superior Lightfastness: Resistance to fading when exposed to light.
-
Good Solvent Resistance: Stability in the presence of various solvents.
-
Vibrant and Long-lasting Color: Contributing to the vividness and longevity of the coloration in final products.
4. What are the critical parameters to control during the synthesis of azo pigments from this compound derivatives?
The synthesis of azo pigments involves two main stages: diazotization and coupling. Key parameters to control include:
-
Temperature: The diazotization reaction must be carried out at low temperatures (typically 0-5°C) to ensure the stability of the diazonium salt.[1]
-
pH: The pH of the coupling reaction is critical and needs to be optimized for the specific coupling component to ensure a high yield and the desired color.[1]
-
Purity of Reactants: The purity of the starting materials, including the this compound derivative, directly impacts the purity and performance of the final pigment.
5. How can the performance properties of the final pigment be modified?
The final properties of the pigment, such as particle size, crystal form, and dispersibility, can be influenced by:
-
Reaction Conditions: Variations in temperature, pH, and concentration of reactants.
-
Post-synthesis Treatment: Processes such as milling, heat treatment, or surface treatment with additives can alter the pigment's physical properties. For instance, milling can reduce particle size, which can affect transparency and color strength.[2]
Quantitative Data on Pigment Performance
The performance of pigments derived from this compound, such as C.I. Pigment Yellow 3, can be quantified to facilitate comparison and selection for specific applications.
Table 1: Performance Properties of C.I. Pigment Yellow 3
| Property | Value/Rating | Description |
| Lightfastness (Blue Wool Scale) | 6-7 | Indicates good to very good resistance to fading on exposure to light.[3][4] |
| Heat Resistance | 160°C | The pigment remains stable at temperatures up to 160°C.[3] |
| Water Resistance (Scale 1-5) | 4-5 | High resistance to water.[3] |
| Oil Resistance (Scale 1-5) | 5 | Excellent resistance to oil.[3] |
| Acid Resistance (Scale 1-5) | 5 | Excellent resistance to acids.[3] |
| Alkali Resistance (Scale 1-5) | 5 | Excellent resistance to alkalis.[3] |
| Oil Absorption ( g/100g ) | 30 ± 5 | The amount of oil required to wet the pigment surface.[3] |
Note: The rating scales are typically from 1 to 8 for lightfastness (where 8 is the highest) and 1 to 5 for chemical resistance (where 5 is the highest).
Experimental Protocols
Detailed Methodology for the Synthesis of C.I. Pigment Yellow 3
This protocol outlines the laboratory-scale synthesis of C.I. Pigment Yellow 3, which involves the diazotization of 2-chloro-4-nitroaniline and subsequent coupling with N-(2-chlorophenyl)-3-oxobutanamide (a this compound derivative).
Materials and Reagents:
-
2-chloro-4-nitroaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
N-(2-chlorophenyl)-3-oxobutanamide
-
Sodium hydroxide
-
Sodium acetate
-
Ice
-
Distilled water
Procedure:
Part 1: Diazotization of 2-chloro-4-nitroaniline
-
In a beaker, prepare a solution of 2-chloro-4-nitroaniline in dilute hydrochloric acid.
-
Cool the beaker in an ice bath to maintain the temperature between 0 and 5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred amine solution. The addition should be dropwise to ensure the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring for an additional 15-20 minutes at the same temperature to ensure the completion of the diazotization reaction.
-
The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part 2: Coupling Reaction
-
In a separate beaker, dissolve N-(2-chlorophenyl)-3-oxobutanamide in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to below 5°C.
-
Slowly add the freshly prepared diazonium salt solution from Part 1 to the stirred coupling component solution.
-
During the addition, maintain the pH of the mixture between 4.5 and 5.5 by adding a saturated solution of sodium acetate as a buffer.
-
A yellow precipitate of C.I. Pigment Yellow 3 will form immediately.
-
Continue stirring the reaction mixture in the ice bath for at least one hour to ensure the coupling reaction is complete.
Part 3: Isolation and Purification
-
Filter the yellow pigment precipitate using a Buchner funnel.
-
Wash the filter cake thoroughly with distilled water until the filtrate is neutral and free of soluble salts.
-
Dry the pigment in an oven at a temperature of 60-80°C to a constant weight.
-
The dried pigment can be gently ground to obtain a fine powder.
Visualizations
References
Addressing peak splitting in 2'-Chloroacetanilide chromatography
Welcome to the technical support center for the chromatographic analysis of 2'-Chloroacetanilide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, with a specific focus on addressing peak splitting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it commonly found?
This compound is a chemical intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals. It is an aromatic amide that can present challenges in chromatographic analysis due to its chemical properties.
Q2: What are the most common causes of peak splitting when analyzing this compound?
Peak splitting in the chromatography of this compound can stem from several factors, broadly categorized as instrumental issues, method-related problems, or column degradation. Common culprits include:
-
Column Voids: A void at the head of the column can cause the sample to travel through different path lengths, leading to a split peak.
-
Blocked Frit: A partially blocked column inlet frit can distort the sample band as it enters the column.
-
Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion, especially for early eluting peaks.
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms may exist, resulting in peak splitting.[1]
-
Column Contamination: Buildup of contaminants on the column can create active sites that interact with the analyte, causing peak distortion.
-
Improper Column Installation (GC): In gas chromatography, incorrect column installation depth in the injector or detector can lead to peak splitting.[2]
-
Injection Technique (GC): A slow or erratic injection in GC can result in incomplete and non-uniform vaporization of the sample in the inlet.[3]
Q3: How can I determine if peak splitting is due to a single compound or two co-eluting compounds?
A simple way to investigate this is to inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, it is likely that you have two co-eluting components. If the peak shape remains split but with a smaller signal, the issue is more likely related to the chromatographic conditions or system.[4]
Troubleshooting Guides
HPLC Peak Splitting Troubleshooting
If you are observing peak splitting for this compound in your HPLC analysis, follow this troubleshooting guide.
Step 1: Initial Diagnosis
Observe the chromatogram to determine if the peak splitting affects only the this compound peak or all peaks.
-
All peaks are split: This typically indicates a problem before the separation occurs. Common causes include a void in the column packing or a blocked inlet frit.[4]
-
Only the this compound peak is split: This suggests an issue related to the specific interaction of the analyte with the column or mobile phase.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak splitting in HPLC.
Caption: HPLC Peak Splitting Troubleshooting Workflow.
GC Peak Splitting Troubleshooting
For issues with peak splitting of this compound in gas chromatography, refer to the following guide.
Step 1: Initial Checks
-
Injection Technique: If performing manual injections, ensure a smooth and rapid injection. An autosampler is recommended for consistency.[3]
-
Column Installation: Verify that the column is installed at the correct depth in both the injector and detector as per the manufacturer's instructions. An improper cut of the column can also cause peak splitting.[5][6]
Step 2: Systematic Troubleshooting Workflow
This diagram outlines a logical approach to resolving peak splitting in GC.
Caption: GC Peak Splitting Troubleshooting Workflow.
Experimental Protocols
HPLC Method for this compound Analysis
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound, with a focus on achieving good peak shape.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or phosphoric acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to a working concentration (e.g., 10 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution from 50% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 240 nm
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
Inject the standard solution and acquire the chromatogram.
-
Assess the peak shape. If peak splitting is observed, proceed with the troubleshooting steps outlined in the HPLC guide.
-
GC-MS Method for this compound Analysis
This protocol outlines a general procedure for the analysis of this compound by gas chromatography-mass spectrometry.
Materials:
-
This compound reference standard
-
GC grade solvent (e.g., ethyl acetate or dichloromethane)
-
Capillary GC column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 1 µg/mL).
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
-
Analysis:
-
Inject 1 µL of the standard solution.
-
Acquire the total ion chromatogram (TIC) and mass spectrum.
-
Evaluate the peak shape. If splitting occurs, refer to the GC troubleshooting guide.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry (HPLC)
This table illustrates the expected impact of mobile phase pH on the peak shape of this compound. The asymmetry factor is a measure of peak shape, with a value of 1.0 representing a perfectly symmetrical peak.
| Mobile Phase pH | Buffer System | Expected Asymmetry Factor | Observations |
| 2.5 | 0.1% Formic Acid | 1.1 - 1.3 | Symmetrical peak shape is generally observed as the amide is fully protonated. |
| 4.5 (near pKa) | 10 mM Acetate Buffer | > 1.8 (potential splitting) | Significant peak tailing or splitting is likely due to the presence of both ionized and non-ionized forms.[1] |
| 7.0 | 10 mM Phosphate Buffer | 1.5 - 1.8 | Peak tailing may still be present due to interactions with residual silanols on the column. |
Table 2: Influence of Acetonitrile Concentration in Sample Solvent on Peak Shape (HPLC)
This table demonstrates the effect of the sample solvent composition relative to the initial mobile phase (50% Acetonitrile in water) on the peak shape of this compound.
| Acetonitrile in Sample Solvent (%) | Peak Shape Observation | Rationale |
| 10 | Sharp, symmetrical peak | The sample is focused at the head of the column due to the weaker elution strength of the solvent. |
| 50 | Symmetrical peak | The sample solvent matches the mobile phase, leading to good peak shape. |
| 90 | Broad or split peak | The strong elution strength of the sample solvent causes the analyte to move down the column before the separation begins, leading to band broadening and potential splitting. |
Table 3: Effect of GC Inlet Temperature on this compound Peak Shape
This table shows the anticipated effect of the gas chromatograph's inlet temperature on the peak shape of this compound.
| Inlet Temperature (°C) | Peak Shape Observation | Rationale |
| 180 | Broad or split peak | Incomplete and slow vaporization of the analyte leads to a broad sample band being introduced to the column. |
| 250 | Sharp, symmetrical peak | Rapid and complete vaporization of the analyte ensures a narrow sample band is transferred to the column. |
| 320 | Potential for peak tailing or degradation | While ensuring complete vaporization, excessively high temperatures can lead to analyte degradation or interaction with active sites in the inlet liner. |
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Troubleshooting—Split Peaks [restek.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2'-Chloroacetanilide and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ¹H NMR spectrum of 2'-Chloroacetanilide with key analogs—acetanilide, 4'-chloroacetanilide, and 2'-methylacetanilide. This analysis is supported by experimental data and detailed methodologies to aid in structural elucidation and purity assessment.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for determining molecular structure. The ¹H NMR spectrum, in particular, provides a detailed fingerprint of a molecule by revealing the chemical environment, connectivity, and relative number of protons. This guide focuses on the ¹H NMR spectral analysis of this compound, a common intermediate in pharmaceutical synthesis. By comparing its spectrum with those of structurally similar acetanilides, we can highlight the influence of substituent position and electronic effects on the proton chemical shifts and coupling patterns.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its selected analogs. The data, including chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz), were acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as noted.
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CDCl₃ | -NH | ~8.30 | br s | - |
| H6' | ~7.7 | d | - | ||
| H3' | ~7.34 | t | - | ||
| H4', H5' | ~7.25, ~7.03 | m | - | ||
| -CH₃ | 2.22 | s | - | ||
| Acetanilide | CDCl₃ | -NH | 7.33 | br s | - |
| H2', H6' | 7.51 | d | 7.8 | ||
| H4' | 7.12 | t | 7.4 | ||
| H3', H5' | 7.32 | t | 7.8 | ||
| -CH₃ | 2.18 | s | - | ||
| 4'-Chloroacetanilide | DMSO-d₆ | -NH | 10.09 | s | - |
| H2', H6' | 7.63 | d | 8.8 | ||
| H3', H5' | 7.35 | d | 8.8 | ||
| -CH₃ | 2.07 | s | - | ||
| 2'-Methylacetanilide | CDCl₃ | -NH | 7.1 (approx.) | br s | - |
| Aromatic H | 7.0 - 7.3 | m | - | ||
| -CH₃ (acetyl) | 2.19 | s | - | ||
| -CH₃ (ring) | 2.25 | s | - |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra of small organic molecules like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for routine analysis.
-
Receiver Gain (RG): Adjust automatically by the instrument.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic compounds.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transform (FT): Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
-
Peak Picking: Identify the chemical shift of each peak and determine the multiplicity and coupling constants.
Visualization of Concepts
The following diagrams illustrate key aspects of the ¹H NMR analysis workflow and the structural relationships of the compared compounds.
Caption: Experimental workflow for ¹H NMR spectroscopy.
Caption: Structural relationships of the compared acetanilides.
A Comparative Analysis of the Reactivity of 2'-, 3'-, and 4'-Chloroacetanilide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of three isomeric compounds: 2'-Chloroacetanilide, 3'-Chloroacetanilide, and 4'-Chloroacetanilide. Understanding the relative reactivity of these isomers is crucial for their application in organic synthesis, drug development, and materials science, where precise control of chemical transformations is paramount. This document summarizes available experimental data, outlines detailed experimental protocols for reactivity assessment, and provides visualizations of reaction mechanisms and experimental workflows.
Comparative Reactivity Analysis
The reactivity of the chloroacetanilide isomers is primarily influenced by the position of the chlorine atom on the phenyl ring. This substitution pattern dictates the electronic and steric environment of the molecule, thereby affecting its susceptibility to various chemical reactions, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitution: Bromination
Experimental data from kinetic studies on the bromination of chloroacetanilide isomers provides a clear quantitative comparison of their reactivity towards electrophiles. The reaction rates were determined using competitive techniques, a method well-suited for fast reactions.
Data Presentation: Reaction Rate Constants for Bromination
| Compound | Isomer Position | Rate Constant (k) [M⁻¹s⁻¹] | Relative Reactivity |
| This compound | Ortho | 1.3 x 10⁵ | Slowest |
| 3'-Chloroacetanilide | Meta | 1.8 x 10⁵ | Fastest |
| 4'-Chloroacetanilide | Para | 1.7 x 10⁵ | Intermediate |
Data sourced from a kinetic study on the fast bromination of chloroacetanilide regioisomers.
The observed order of reactivity (3'- > 4'- > 2'-) can be rationalized by considering the interplay of the electronic effects of the acetamido and chloro substituents. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom participating in resonance with the aromatic ring. Conversely, the chlorine atom is a deactivating, yet ortho-, para-directing group due to its inductive electron-withdrawing effect and resonance electron-donating effect.
-
3'-Chloroacetanilide: The activating effect of the acetamido group at positions ortho and para to it (positions 2', 4', and 6') is not significantly hindered by the meta-positioned chlorine atom. This leads to the highest overall reaction rate.
-
4'-Chloroacetanilide: The chlorine atom at the para position deactivates the ring towards electrophilic attack. However, the strong activating effect of the acetamido group still directs substitution to the positions ortho to it (positions 2' and 6').
-
This compound: The presence of the chlorine atom in the ortho position provides significant steric hindrance to the approaching electrophile, making the attack on the available positions less favorable and resulting in the slowest reaction rate.
Hydrolysis and Nucleophilic Substitution
-
Amide Hydrolysis: The rate of hydrolysis of the acetamido group is influenced by the electronic nature of the substituent on the phenyl ring. The electron-withdrawing chlorine atom is expected to make the carbonyl carbon slightly more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. The position of the chlorine atom (ortho, meta, or para) would subtly modulate this effect, but significant differences in hydrolysis rates are not anticipated under standard conditions.
-
Nucleophilic Substitution at the α-Carbon: The reactivity of the chloroacetyl group towards nucleophiles is primarily governed by the accessibility of the α-carbon. Steric hindrance from the substituted phenyl ring could play a role. The 2'-chloro isomer might exhibit a slightly reduced rate in reactions with bulky nucleophiles compared to the 3'- and 4'- isomers due to the proximity of the ortho-chloro group to the reaction center.
Experimental Protocols
Competitive Bromination for Determining Relative Reactivity
This protocol describes a method for determining the relative rates of bromination of 2'-, 3'-, and 4'-chloroacetanilide through a competitive reaction.
Materials:
-
This compound
-
3'-Chloroacetanilide
-
4'-Chloroacetanilide
-
A suitable non-reactive solvent (e.g., acetic acid)
-
Bromine solution in the same solvent of a known concentration
-
A quenching solution (e.g., sodium thiosulfate solution)
-
Internal standard for chromatographic analysis
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable column for separating the isomers and their brominated products.
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations for each of the three chloroacetanilide isomers and their expected monobrominated products.
-
Reaction Setup: In a reaction vessel, prepare an equimolar mixture of 2'-, 3'-, and 4'-chloroacetanilide in the chosen solvent. Add a known amount of an internal standard.
-
Initiation of Reaction: While stirring vigorously at a constant temperature, add a sub-stoichiometric amount of the bromine solution. The amount of bromine should be such that it will be the limiting reactant and will not be enough to react with all the chloroacetanilide.
-
Reaction Quenching: After a predetermined time, quench the reaction by adding an excess of sodium thiosulfate solution to consume any unreacted bromine.
-
Sample Analysis: Analyze the resulting mixture using HPLC or GC.
-
Data Analysis: By comparing the relative amounts of the unreacted starting materials and the formed brominated products (calibrated against the internal standard), the relative rates of reaction for the three isomers can be determined.
Visualizations
Electrophilic Aromatic Substitution Mechanism
The following diagram illustrates the general mechanism for the bromination of a chloroacetanilide isomer, which is a typical electrophilic aromatic substitution reaction.
Caption: General mechanism of electrophilic aromatic substitution on chloroacetanilide.
Experimental Workflow for Competitive Bromination
The workflow for the competitive bromination experiment is depicted in the following diagram.
Caption: Experimental workflow for determining the relative reactivity via competitive bromination.
Comparative Analysis of 13C NMR Spectral Data: 2'-Chloroacetanilide and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of 2'-Chloroacetanilide, with a comparative analysis against its structural isomers, 3'-Chloroacetanilide and 4'-Chloroacetanilide, and the parent compound, Acetanilide.
This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its positional isomers. The objective is to offer a clear, data-driven reference for the identification and characterization of these compounds, which are often encountered as intermediates or building blocks in medicinal chemistry and materials science. The presented data, including chemical shifts and peak assignments, are supported by a generalized experimental protocol for data acquisition.
Comparative 13C NMR Spectral Data
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. The position of the chloro-substituent on the phenyl ring of acetanilide significantly influences the chemical shifts of the aromatic carbons. The following table summarizes the 13C NMR spectral data for Acetanilide and the three chloro-substituted isomers.
| Compound | C=O | C-1' (ipso) | C-2' | C-3' | C-4' | C-5' | C-6' | CH3 |
| Acetanilide | ~169.0 | ~138.0 | ~120.0 | ~129.0 | ~124.0 | ~129.0 | ~120.0 | ~24.5 |
| This compound | ~168.5 | ~135.5 | ~127.5 | ~129.5 | ~125.0 | ~129.0 | ~122.0 | ~24.0 |
| 3'-Chloroacetanilide | ~169.1 | ~139.3 | ~120.1 | ~134.8 | ~124.5 | ~128.9 | ~118.3 | ~24.6 |
| 4'-Chloroacetanilide | ~169.0 | ~136.7 | ~121.6 | ~129.1 | ~129.8 | ~129.1 | ~121.6 | ~24.7 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The exact values can vary slightly depending on the solvent and experimental conditions.
Analysis of Substituent Effects
The position of the electron-withdrawing chloro group has a predictable effect on the 13C NMR spectrum:
-
Carbonyl Carbon (C=O) and Methyl Carbon (CH3): The chemical shifts of the carbonyl and methyl carbons of the acetamido group show minimal variation among the isomers, indicating that the substituent effect does not extend significantly to these remote positions.
-
Aromatic Carbons:
-
Ipso-Carbon (C-1'): The carbon atom directly attached to the nitrogen (C-1') is shielded in this compound compared to Acetanilide, likely due to steric hindrance from the adjacent chloro group. In the 3' and 4' isomers, this carbon is deshielded.
-
Carbon Bearing Chlorine (C-Cl): The carbon directly bonded to the chlorine atom experiences a significant downfield shift (deshielding) due to the inductive effect of the halogen. This is most evident for C-2' in this compound, C-3' in 3'-Chloroacetanilide, and C-4' in 4'-Chloroacetanilide.
-
Ortho, Meta, and Para Positions: The electronic effects of the chloro-substituent (inductive withdrawal and resonance donation) influence the chemical shifts of the other aromatic carbons in a manner consistent with established substituent effect principles.
-
Experimental Protocol
The following is a generalized protocol for the acquisition of 13C NMR spectra for chloroacetanilide derivatives.
1. Sample Preparation:
-
Weigh approximately 20-30 mg of the chloroacetanilide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
2. NMR Spectrometer Setup:
-
The data should be acquired on a standard NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument or equivalent.[1]
-
The spectrometer should be equipped with a broadband probe tuneable to the 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer).[1]
3. Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be used.
-
Solvent: The appropriate solvent signal should be used for locking (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
Number of Scans (ns): A sufficient number of scans (typically ranging from 128 to 1024) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5-10 seconds) may be necessary.
-
Spectral Width (sw): A spectral width of approximately 200-220 ppm is typically used to encompass the expected chemical shift range for organic molecules.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed with an exponential line broadening factor (e.g., 1-2 Hz).
-
The resulting spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the residual solvent peak.
Visualization of Structural Relationships
The following diagram illustrates the logical relationship between the chloro-substituent's position on the acetanilide backbone and the resulting unique 13C NMR spectral data.
Caption: Structure-Spectrum Correlation for Chloroacetanilides.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2'-Chloroacetanilide
For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for molecular identification and structural elucidation. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 2'-Chloroacetanilide against its positional isomers, 3'- and 4'-Chloroacetanilide, and the structurally related analgesic, Acetaminophen. This analysis, supported by experimental data, offers a practical resource for distinguishing these closely related compounds in complex matrices.
Comparative Fragmentation Analysis
The mass spectrum of a molecule provides a unique fingerprint based on its fragmentation pattern following ionization. In electron ionization mass spectrometry, high-energy electrons bombard the molecule, leading to the formation of a molecular ion and various fragment ions. The position of the chlorine atom on the aniline ring significantly influences the fragmentation pathways of chloroacetanilide isomers, resulting in distinct mass spectra that allow for their differentiation.
The molecular ion of all three chloroacetanilide isomers is observed at a mass-to-charge ratio (m/z) of 169 (for the ³⁵Cl isotope) and 171 (for the ³⁷Cl isotope), reflecting their common elemental composition. However, the relative abundances of the fragment ions differ significantly, providing a basis for isomeric distinction.
Acetaminophen, with a hydroxyl group instead of a chlorine atom at the para position, exhibits a different molecular weight and a distinct fragmentation pattern, making it readily distinguishable from the chloroacetanilides.
Key Fragmentation Data Summary
| Compound | Molecular Ion (m/z) | Major Fragment Ions (m/z) and Proposed Structures |
| This compound | 169/171 | 93 : [C₆H₆N]⁺ (Aniline radical cation) - Base Peak120 : [M - COCH₃]⁺ (Loss of acetyl group)127 : [ClC₆H₄NH₂]⁺ (Chloroaniline radical cation) |
| 3'-Chloroacetanilide | 169/171 | 127 : [ClC₆H₄NH₂]⁺ (Chloroaniline radical cation) - Base Peak129 : Isotopic peak of m/z 127111 : [C₆H₄Cl]⁺ (Chlorophenyl cation) |
| 4'-Chloroacetanilide | 169/171 | 127 : [ClC₆H₄NH₂]⁺ (Chloroaniline radical cation) - Base Peak129 : Isotopic peak of m/z 127111 : [C₆H₄Cl]⁺ (Chlorophenyl cation) |
| Acetaminophen | 151 | 109 : [M - CH₂CO]⁺ (Loss of ketene)80 : Further fragmentation of m/z 109 |
Fragmentation Pathway of this compound
The fragmentation of this compound is primarily initiated by the cleavage of the amide bond and the loss of the acetyl group. The proximity of the chlorine atom in the ortho position influences the subsequent fragmentation steps.
Experimental Protocols
The following provides a generalized experimental protocol for the acquisition of a mass spectrum for this compound and its comparators using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of each analyte (this compound, 3'-Chloroacetanilide, 4'-Chloroacetanilide, and Acetaminophen) in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solutions to a final concentration of 1-10 µg/mL in the same solvent.
Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Data Analysis
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectra with a reference library (e.g., NIST) and the data presented in this guide for compound identification and confirmation.
Experimental Workflow
The logical flow of the experimental process from sample introduction to data analysis is crucial for obtaining reliable and reproducible results.
A Comparative Guide to the FT-IR Spectra of Chloro-Substituted Acetanilides
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2'-Chloroacetanilide and its Isomers
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectrum of this compound with its structural isomers, 3'-Chloroacetanilide and 4'-Chloroacetanilide, as well as the parent compound, Acetanilide. Understanding the subtle shifts in vibrational frequencies due to the position of the chloro-substituent on the phenyl ring is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This document presents a detailed analysis of their characteristic infrared absorption bands, supported by experimental data and protocols.
Comparative Analysis of Key Vibrational Frequencies
The FT-IR spectra of acetanilide and its chloro-substituted derivatives exhibit characteristic absorption bands corresponding to specific functional groups. The position of the chlorine atom on the phenyl ring induces notable shifts in the vibrational frequencies of these groups. The table below summarizes the key experimental FT-IR peak assignments for these compounds.
| Functional Group | Vibrational Mode | Acetanilide (cm⁻¹) | This compound (cm⁻¹) | 3'-Chloroacetanilide (cm⁻¹) | 4'-Chloroacetanilide (cm⁻¹) |
| N-H | Stretch | ~3294 | ~3260 | ~3285 | ~3298 |
| Aromatic C-H | Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O (Amide I) | Stretch | ~1660 | ~1670 | ~1665 | ~1668 |
| N-H (Amide II) | Bend | ~1550 | ~1530 | ~1545 | ~1540 |
| Aromatic C=C | Stretch | ~1600, ~1485 | ~1590, ~1480 | ~1595, ~1480 | ~1590, ~1485 |
| C-N | Stretch | ~1325 | ~1310 | ~1320 | ~1315 |
| C-Cl | Stretch | - | ~750 | ~800 | ~830 |
Note: The peak positions are approximate and can vary slightly based on the experimental conditions and sample preparation method.
Interpretation of Spectral Data
The FT-IR spectrum of This compound is distinguished by a combination of characteristic peaks. The N-H stretching vibration appears around 3260 cm⁻¹. The strong absorption at approximately 1670 cm⁻¹ is attributed to the C=O stretching of the amide group (Amide I band). The N-H bending (Amide II band) is observed near 1530 cm⁻¹. Aromatic C=C stretching vibrations are typically found around 1590 cm⁻¹ and 1480 cm⁻¹. The presence of the chlorine atom introduces a C-Cl stretching vibration, which for the ortho-substituted isomer is located around 750 cm⁻¹.
In comparison, the FT-IR spectrum of Acetanilide shows an N-H stretch at a slightly higher wavenumber, around 3294 cm⁻¹, and a C=O stretch at approximately 1660 cm⁻¹. The absence of a C-Cl stretching band is a key differentiator.
For the meta- and para-isomers, 3'-Chloroacetanilide and 4'-Chloroacetanilide , the N-H and C=O stretching frequencies are similar to that of the ortho-isomer. However, the position of the C-Cl stretching band is a key diagnostic feature. In 3'-Chloroacetanilide, this band is observed around 800 cm⁻¹, while in 4'-Chloroacetanilide, it shifts to approximately 830 cm⁻¹. These differences in the fingerprint region (below 1000 cm⁻¹) are critical for distinguishing between the isomers.
Experimental Protocol: KBr Pellet Method for FT-IR Spectroscopy
The following protocol outlines the standard procedure for acquiring FT-IR spectra of solid samples using the potassium bromide (KBr) pellet technique. This method is widely used due to its ability to produce high-quality spectra for a broad range of solid materials.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic Press
-
Pellet Die Set (e.g., 13 mm diameter)
-
Agate Mortar and Pestle
-
Spectroscopy Grade Potassium Bromide (KBr), dried
-
Analytical Balance
-
Spatula
-
Infrared Lamp (optional, for drying)
Procedure:
-
Drying: Ensure the KBr powder is thoroughly dry to avoid interference from water absorption bands in the spectrum. This can be achieved by heating the KBr in an oven at ~110°C for several hours and storing it in a desiccator. The pellet die and mortar and pestle should also be clean and dry.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample (e.g., this compound) and about 100-200 mg of dry KBr powder.
-
Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet.
-
Pressing: Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and remove the die from the press. Disassemble the die to retrieve the KBr pellet. A good pellet should be thin and transparent.
-
Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet or an empty beam path should be recorded and subtracted from the sample spectrum.
Logical Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates the logical workflow for the interpretation of an FT-IR spectrum, from sample preparation to final analysis and comparison.
Caption: Workflow for FT-IR spectral analysis.
A Comparative Analysis of Chloroacetanilide Herbicides: Efficacy, Crop Tolerance, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chloroacetanilide herbicides, a widely used class of pre-emergence herbicides critical for weed management in major crops. This document delves into their mechanism of action, comparative performance based on experimental data, and detailed protocols for evaluation.
Introduction to Chloroacetanilide Herbicides
Chloroacetanilide herbicides are a cornerstone of modern agriculture, primarily used for the pre-emergence control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, cotton, and sorghum.[1] This class of herbicides includes several key active ingredients, most notably alachlor, metolachlor, and acetochlor. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process essential for plant growth and development.[1][2][3]
Mechanism of Action: Inhibition of VLCFA Synthesis
The herbicidal activity of chloroacetanilides stems from their ability to disrupt the elongation of fatty acids beyond 18 carbons.[1] This process, which occurs in the endoplasmic reticulum, is catalyzed by a multi-enzyme complex known as the VLCFA elongase. Chloroacetanilides specifically target and inhibit the first and rate-limiting enzyme in this pathway, β-ketoacyl-CoA synthase (KCS).[2]
By inhibiting KCS, these herbicides prevent the formation of VLCFAs, which are crucial precursors for various essential plant components, including:
-
Cuticular Waxes: These waxes form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses.
-
Suberin: A key component of cell walls in various tissues, including the root endodermis, providing a barrier to water and solute movement.
-
Sphingolipids: A class of lipids that are important components of cell membranes and are involved in signal transduction.
The disruption of VLCFA synthesis leads to a cascade of effects, including stunted growth, abnormal seedling development, and ultimately, plant death.
Comparative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of common chloroacetanilide herbicides. It is important to note that efficacy and crop tolerance can vary significantly based on environmental conditions, soil type, application rate, and weed spectrum.
Weed Control Efficacy
The weed control spectrum can differ slightly among chloroacetanilide herbicides. The following table provides a qualitative comparison of the effectiveness of alachlor, metolachlor, and acetochlor on common agricultural weeds.
Table 1: Comparative Weed Control Spectrum of Chloroacetanilide Herbicides
| Weed Species | Common Name | Alachlor | Metolachlor | Acetochlor |
| Digitaria sanguinalis | Large Crabgrass | G | G | G |
| Setaria faberi | Giant Foxtail | G | G | G |
| Echinochloa crus-galli | Barnyardgrass | G | G | G |
| Panicum dichotomiflorum | Fall Panicum | G | G | G |
| Amaranthus spp. | Pigweed/Waterhemp | F-G | F-G | G |
| Chenopodium album | Common Lambsquarters | F | F | F-G |
| Ambrosia artemisiifolia | Common Ragweed | F | F | F-G |
| Abutilon theophrasti | Velvetleaf | P | P | F |
| Polygonum pensylvanicum | Pennsylvania Smartweed | P | P | F |
Source: Adapted from various university extension guides. G = Good, F = Fair, P = Poor.
The following table presents quantitative data on weed control efficiency from a field study comparing different rates of alachlor and metolachlor in soybean.
Table 2: Weed Control Efficiency (%) of Alachlor and Metolachlor in Soybean
| Herbicide | Rate (kg a.i./ha) | Weed Control Efficiency (%) |
| Alachlor | 2.0 | 72.2 |
| Alachlor | 3.0 | 85.1 |
| Alachlor | 4.0 | 89.5 |
| Metolachlor | 1.0 | 89.0 |
| Metolachlor | 1.5 | 93.2 |
| Metolachlor | 2.0 | 91.5 |
| Hand Weeding | - | 79.1 |
Source: Adapted from a field study on soybean. The dominant weeds were Echinochloa crusgalli and Commelina communis.[4]
Crop Tolerance and Yield
Crop injury is a potential concern with chloroacetanilide herbicides, particularly under cool, wet conditions which can slow crop metabolism of the herbicide.[5]
Table 3: Comparative Crop Injury of Acetochlor and Metolachlor in Cotton
| Herbicide | Application Rate (lbs a.i./A) | Application Timing | Crop Injury (%) at 14 DAT |
| Metolachlor | 1.9 | 1-2 leaf stage | 25 |
| Acetochlor | 1.13 | 1-2 leaf stage | 18 |
Source: Adapted from a study on cotton. DAT = Days After Treatment.[6]
Table 4: Impact of Alachlor and Metolachlor on Soybean Yield
| Herbicide | Rate (kg a.i./ha) | Seed Yield ( kg/ha ) |
| Alachlor | 2.0 | 1458 |
| Alachlor | 3.0 | 1592 |
| Alachlor | 4.0 | 1664 |
| Metolachlor | 1.0 | 1583 |
| Metolachlor | 1.5 | 1641 |
| Metolachlor | 2.0 | 1612 |
| Weedy Check | - | 1032 |
| Hand Weeding | - | 1429 |
Source: Adapted from a field study on soybean.[4]
Experimental Protocols
The following sections outline generalized methodologies for key experiments cited in the comparison of chloroacetanilide herbicides.
Herbicide Efficacy and Crop Tolerance Field Trial
A standardized protocol for evaluating the efficacy and crop tolerance of pre-emergence herbicides in a field setting typically involves the following steps:
-
Site Selection and Preparation: Choose a site with a known history of the target weed species. The land should be prepared according to standard agricultural practices for the selected crop.
-
Experimental Design: A randomized complete block design with at least three to four replications is commonly used.
-
Treatments: Include a non-treated control, a weed-free control (hand-weeded), and the various herbicide treatments at different application rates.
-
Application: Apply herbicides using a calibrated sprayer to ensure accurate and uniform application. Pre-emergence applications are made after planting but before crop and weed emergence.
-
Data Collection:
-
Weed Control: Assess weed control at regular intervals (e.g., 14, 28, and 56 days after treatment) by visual ratings (on a scale of 0 to 100%, where 0 is no control and 100 is complete control) and/or by counting weed density and measuring weed biomass in designated quadrats.
-
Crop Injury: Visually assess crop injury at the same intervals on a scale of 0 to 100% (where 0 is no injury and 100 is crop death). Symptoms to note include stunting, chlorosis, and malformation.
-
Crop Yield: At the end of the growing season, harvest the crop from the center rows of each plot to determine the final yield.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Greenhouse Bioassay for Herbicide Efficacy
Greenhouse bioassays offer a controlled environment to assess herbicide performance.
-
Soil and Potting: Use a consistent soil type or potting mix. Fill pots or trays of a uniform size.
-
Planting: Sow seeds of the target weed species and/or crop species at a consistent depth and density.
-
Herbicide Application: Apply herbicides at various rates using a laboratory-scale sprayer to ensure precise application.
-
Growth Conditions: Maintain consistent and optimal growing conditions (temperature, light, water) in the greenhouse.
-
Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass of the plants in each pot. Record the fresh and/or dry weight. Visual injury ratings can also be taken.
-
Analysis: Compare the biomass of the treated plants to that of the untreated controls to determine the percent reduction in growth.
Conclusion
Chloroacetanilide herbicides remain a vital tool for weed management. While alachlor, metolachlor, and acetochlor share a common mechanism of action, there are notable differences in their weed control spectra and potential for crop injury. Acetochlor generally offers a slightly broader spectrum of broadleaf weed control compared to alachlor and metolachlor.[7] However, crop tolerance can vary depending on the specific herbicide, application rate, and environmental conditions. The selection of a particular chloroacetanilide herbicide should be based on the specific weed pressures, crop to be grown, and local environmental conditions to maximize efficacy while minimizing the risk of crop injury.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. pub.isa-india.in [pub.isa-india.in]
- 5. Cool, Wet Soils Increase the Likelihood of Corn Injury with Preemergence Herbicides // Integrated Crop and Pest Management News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. Acetochlor vs Metolachor for Weed Control in Corn | Weekly Crop Update [sites.udel.edu]
A Comparative Guide to the Validation of Analytical Methods for Chloroacetanilide Degradates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the validation of chloroacetanilide degradates. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical methodology for their specific needs. The information presented is based on established experimental data and regulatory guidelines, with a focus on methods for analyzing these compounds in water matrices.
Chloroacetanilide herbicides are widely used in agriculture, and their degradation products, such as ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites, are frequently detected in water sources.[1][2] The polar nature of these degradates makes them suitable for analysis by various liquid chromatography techniques.[1] This guide will focus on the comparison of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC/MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including advancements with Ultra-Performance Liquid Chromatography (UPLC-MS/MS).
Comparison of Analytical Method Performance
The selection of an analytical method for chloroacetanilide degradates is often a trade-off between sensitivity, selectivity, and cost. The following table summarizes the quantitative performance of different analytical methods based on published validation data.
| Method | Analyte(s) | Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) (µg/L) | Linearity (R²) |
| HPLC-DAD | Alachlor ESA & OA, Acetochlor ESA & OA, Metolachlor ESA & OA | Reagent, Surface, and Ground Water | 84 - 112 | ≤ 18 | 0.20 | Not Specified |
| HPLC/MS | Alachlor ESA & OA, Acetochlor ESA & OA, Metolachlor ESA & OA | Reagent, Surface, and Ground Water | 81 - 125 | ≤ 20 | 0.05 | Not Specified |
| LC-MS/MS (EPA Method 535) | Propachlor, Flufenacet, Dimethenamid, Alachlor, Acetochlor, and Metolachlor ESA & OA degradates | Deionized and Ground Water | 89 - 116 | < 5 | Not specified (detection limits below lowest calibration level) | Not Specified |
| LC-MS/MS | Acetochlor, Alachlor, Metolachlor, and Dimethenamid ESA degradates | Ground Water | > 89 | < 10 | 0.10 (fortified level) | > 0.999 |
| UPLC-MS/MS | Alachlor ESA & Acetochlor ESA and other degradates | Drinking Water | Not Specified | Not Specified | Not Specified (2-4x more sensitive than HPLC-MS/MS) | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are outlines of typical experimental protocols for the analysis of chloroacetanilide degradates.
Method 1: HPLC-DAD and HPLC/MS for Chloroacetanilide Metabolites in Water [3][4]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Water samples are passed through a preconditioned C-18 column.
-
Interfering compounds are removed by rinsing the column with ethyl acetate.
-
The adsorbed chloroacetanilide metabolites are eluted from the C-18 column with methanol.
-
-
HPLC-DAD Conditions:
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector.
-
Analysis: Suitable for concentrations ranging from 0.2 to 3.0 µg/L without dilution.
-
-
HPLC/MS Conditions:
-
Instrumentation: High-Performance Liquid Chromatography system coupled to a Mass Spectrometer.
-
Ionization: Negative electrospray ionization (ESI) is often used for these polar degradates.[1]
-
Method 2: EPA Method 535 - LC-MS/MS for Chloroacetanilide Degradates in Drinking Water [1][2][5]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
A 250 mL water sample is passed through a graphitized carbon SPE cartridge.
-
The cartridge is dried, and the analytes are eluted with a solution of 5 mM ammonium acetate in methanol.
-
The eluate is concentrated and reconstituted in 1 mL of 5 mM ammonium acetate.
-
-
LC-MS/MS Conditions:
-
Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer.
-
Column: A C18 column is typically used, for example, a Hypersil GOLD 50 x 2.1 mm, 3 µm column heated to 65 °C.[1]
-
Mobile Phase: A gradient of 5 mM aqueous ammonium acetate and methanol is commonly employed.[2]
-
Flow Rate: A typical flow rate is 0.25 mL/min.[1]
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode is used for quantification.[2]
-
Internal Standard: Butachlor ESA is often used as an internal standard.[1]
-
Method 3: UPLC-MS/MS for Enhanced Separation and Sensitivity [6][7]
-
Rationale: UPLC offers significant advantages over traditional HPLC, including a 2.5 to 4-fold increase in throughput, improved resolution of isomeric compounds like Alachlor ESA and Acetochlor ESA, and a 2 to 4-fold increase in sensitivity.[6][7]
-
Sample Preparation: Follows the same SPE procedure as EPA Method 535.[6]
-
UPLC-MS/MS Conditions:
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm at 60 °C.[2]
-
Mobile Phase: A gradient of 5 mM aqueous ammonium acetate and methanol.[2]
-
Flow Rate: 0.45 mL/min.[2]
-
Key Advantage: Superior resolution of Alachlor ESA and Acetochlor ESA, which are structural isomers and often co-elute in HPLC, is a critical requirement of EPA Method 535.[6][7]
-
Method Validation Workflow
The validation of an analytical method ensures that it is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of analytical methods for chloroacetanilide degradates.
Caption: Workflow for analytical method validation.
This comprehensive guide provides a comparative overview of validated analytical methods for chloroacetanilide degradates. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For regulatory purposes, methods such as EPA Method 535 provide a robust and well-documented protocol. For higher throughput and sensitivity, UPLC-MS/MS presents a significant advancement.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. waters.com [waters.com]
- 3. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
A Comparative Guide to 2'-Chloroacetanilide and 2'-Bromoacetanilide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and overall success of a synthetic route. Among the versatile building blocks available, haloacetanilides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules. This guide provides an objective, data-driven comparison of two such key intermediates: 2'-Chloroacetanilide and 2'-Bromoacetanilide. We will delve into their relative performance in common synthetic transformations, supported by experimental data and detailed protocols.
Core Comparison: Reactivity in Cross-Coupling Reactions
The primary differentiator between this compound and 2'-Bromoacetanilide in synthetic applications lies in the reactivity of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The bond dissociation energies (BDE) for C-Cl and C-Br bonds are a key indicator of their reactivity, with the weaker C-Br bond generally leading to a faster oxidative addition.
| Bond | Bond Dissociation Energy (approx.) | Expected Reactivity in Oxidative Addition |
| C-Cl | ~400 kJ/mol | Lower |
| C-Br | ~335 kJ/mol | Higher |
This fundamental difference in bond strength dictates that 2'-Bromoacetanilide is generally more reactive than this compound, often requiring milder reaction conditions, shorter reaction times, and less specialized catalytic systems. Conversely, this compound is typically more cost-effective and may be preferred in large-scale syntheses where the development of a robust catalytic system can be justified.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The higher reactivity of the C-Br bond in 2'-Bromoacetanilide facilitates this transformation, often leading to higher yields under standard conditions compared to its chloro-analogue. While modern, highly active catalyst systems can enable the efficient coupling of aryl chlorides, they often require more specialized and expensive ligands.
Below is a summary of representative Suzuki-Miyaura coupling reactions. Note that a direct comparison under identical conditions is not available in the literature, but the data illustrates the feasibility of coupling with both substrates.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2'-Bromoacetanilide | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 / 12 | ~85% (representative) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 / 18 | ~90% (with advanced catalyst) |
Experimental Protocol: Suzuki-Miyaura Coupling of 2'-Bromoacetanilide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2'-Bromoacetanilide with a generic boronic acid.
Materials:
-
2'-Bromoacetanilide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried round-bottom flask, add 2'-Bromoacetanilide, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl compounds. Similar to the Suzuki coupling, the enhanced reactivity of 2'-Bromoacetanilide allows for C-N bond formation under milder conditions. The coupling of this compound often necessitates the use of more electron-rich and sterically hindered phosphine ligands to facilitate the challenging oxidative addition step.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2'-Bromoacetanilide | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 / 16 | High (qualitative) |
| This compound | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 / 24 | ~80-90% (with advanced catalyst) |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound, employing a modern catalyst system capable of activating the C-Cl bond.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
NaOtBu (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the residue by column chromatography.
Logical Workflow for Substrate Selection
The choice between this compound and 2'-Bromoacetanilide is a balance of reactivity, cost, and the specific demands of the synthetic target. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between this compound and 2'-Bromoacetanilide.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The generalized catalytic cycle for reactions like Suzuki and Buchwald-Hartwig amination highlights the key step where the reactivity of the C-X bond is crucial.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Conclusion
The choice between this compound and 2'-Bromoacetanilide is a nuanced one, guided by the interplay of reactivity, cost, and available synthetic methodology. 2'-Bromoacetanilide offers the advantage of higher reactivity, often translating to milder reaction conditions and a broader compatibility with various catalytic systems. In contrast, this compound presents a more economical option, which can be highly advantageous in process chemistry and large-scale manufacturing, provided that an efficient and robust catalytic system is employed. The continuous development of highly active palladium catalysts is progressively narrowing the reactivity gap, making 2'-chloroacetanilides increasingly viable substrates for complex molecule synthesis. Ultimately, the optimal choice will depend on a careful evaluation of the specific project goals and constraints.
Navigating the Complex World of Chloroacetanilide Isomers: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the analysis of chloroacetanilide compounds, the precise differentiation and quantification of isomers are critical. These compounds, widely used as herbicides, exhibit isomer-specific toxicity and environmental fate, necessitating robust analytical methodologies. This guide provides a comprehensive comparison of current analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The analysis of chloroacetanilide isomers presents a significant challenge due to their structural similarity. However, advancements in chromatographic and spectrometric techniques have enabled their effective separation and quantification. This guide focuses on the most prevalent methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS) or Diode Array Detection (DAD).
Comparative Analysis of Analytical Methods
The choice of analytical technique is often a trade-off between speed, sensitivity, and resolution. The following tables summarize the performance of different methods in the isomer-specific analysis of chloroacetanilide compounds and their metabolites.
| Table 1: Performance Comparison of HPLC and UPLC Methods for Chloroacetanilide Metabolite Analysis | |||
| Parameter | HPLC-DAD [1][2] | HPLC-MS [1][2][3] | UPLC-MS/MS [4] |
| Analytes | Acetochlor ESA & OA, Alachlor ESA & OA, Metolachlor ESA & OA | Acetochlor ESA & OA, Alachlor ESA & OA, Metolachlor ESA & OA, Dimethenamid ESA & OA, Flufenacet ESA & OA | Acetochlor ESA & OA, Alachlor ESA & OA, Metolachlor ESA & OA, and other herbicide degradates |
| Limit of Quantitation (LOQ) | 0.20 µg/L | 0.05 µg/L | Not explicitly stated, but offers 2-4x increase in sensitivity over HPLC-MS/MS |
| Mean Recovery | 84 - 112% | 75 - 125% | Not explicitly stated |
| Relative Standard Deviation (RSD) | ≤ 18% | ≤ 20% (except for flufenacet OXA) | Not explicitly stated, but demonstrates excellent reproducibility |
| Run Time | ~35-60 minutes | ~35-60 minutes | ~14 minutes |
| Resolution of Isomers | Partial separation of some isomers | Partial separation of Alachlor ESA and Acetochlor ESA[5] | Improved resolution for Alachlor ESA and Acetochlor ESA (Rs ≥ 1.0)[4] |
| Table 2: Experimental Conditions for Selected Analytical Methods | |||
| Parameter | HPLC-DAD (USGS Method O-2133-00) [6] | HPLC-MS (USGS Method O-2134-00) [6] | UPLC-MS/MS (EPA Method 535 basis) [4][7] |
| Column | C-18 | C-18 | C18 or Hypersil GOLD (50 x 2.1 mm, 3 µm) |
| Mobile Phase | Gradient of phosphate buffer and methanol | Gradient of formic acid/ammonium formate buffer and methanol | Gradient of water with formic acid and acetonitrile/methanol |
| Flow Rate | Not specified | Not specified | 0.25 mL/min |
| Detector | Diode Array Detector (DAD) | Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |
| Temperature | Not specified | Not specified | 65 °C |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summarized protocols for the key techniques discussed.
Protocol 1: HPLC-DAD/MS for Chloroacetanilide Metabolites [1][2][6]
-
Sample Preparation: Filter water samples to remove particulate matter.
-
Solid Phase Extraction (SPE): Pass the filtered water sample through a preconditioned C-18 column to adsorb the analytes.
-
Elution: Elute the adsorbed metabolites from the C-18 column using methanol.
-
Concentration: Evaporate the eluent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent.
-
Injection: Inject an aliquot of the concentrated extract into the HPLC system.
-
Chromatographic Separation: Perform separation on a C-18 column using a gradient mobile phase.
-
Detection: Detect the analytes using a Diode Array Detector (DAD) for quantification and a Mass Spectrometer (MS) for confirmation.
Protocol 2: UPLC-MS/MS for Chloroacetanilide Degradates (Based on EPA Method 535) [4][7]
-
Sample Preparation: For direct injection, spike drinking water samples with internal standards. For lower detection limits, perform SPE as described in Protocol 1.
-
Injection: Inject the prepared sample into the UPLC system.
-
Chromatographic Separation: Separate the analytes on a C18 column (e.g., at 65 °C) using a gradient elution with a mobile phase consisting of acidified water and an organic solvent.
-
Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) in negative ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte. For structural isomers like Alachlor ESA and Acetochlor ESA, the same MRM transition (e.g., 314 > 80) is often used, necessitating chromatographic separation.[4]
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationships between different methodologies, the following diagrams are provided.
Caption: Experimental workflow for chloroacetanilide analysis.
Caption: Comparison of analytical techniques.
Isomer-Specific Toxicity
The importance of isomer-specific analysis is underscored by the differential toxicological effects of chloroacetanilide isomers. For instance, studies on rats have shown that 2-chloroacetanilide (2-CAA), 3-chloroacetanilide (3-CAA), and 4-chloroacetanilide (4-CAA) have isomer-specific effects on liver and kidney function.[8] While all three isomers can decrease food and water intake, only 4-CAA was found to increase urinary protein excretion on the first day of treatment.[8] Furthermore, the toxicological profiles of butachlor and alachlor, both chloroacetanilide herbicides, include the induction of enterochromaffin-like (ECL) cell tumors in the stomachs of rats at high doses.[9] These findings highlight the necessity of analytical methods that can distinguish between isomers to accurately assess the toxicological risks associated with these compounds.
References
- 1. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 2. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chloroacetanilide herbicide-induced rat enterochromaffin cell tumors: a case study within the context of the IPCS framework, for analyzing the relevance of a cancer mode of action for humans - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 2'-Chloroacetanilide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of several 2'-chloroacetanilide derivatives, a class of herbicides widely used in agriculture. Understanding the cross-reactivity of these compounds is crucial for developing accurate analytical methods, assessing environmental impact, and understanding potential toxicological effects. This report summarizes key experimental data from immunoassays and outlines the underlying molecular mechanisms and experimental protocols.
Comparative Cross-Reactivity Data
The cross-reactivity of this compound derivatives is often assessed using enzyme-linked immunosorbent assays (ELISAs). These assays utilize antibodies that can bind to a target analyte. Cross-reactivity occurs when the antibody also binds to structurally related compounds, which can lead to inaccurate quantification of the target analyte. The following tables summarize the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity of various this compound derivatives from different ELISA studies. A lower IC50 value indicates a higher binding affinity of the compound to the antibody.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Antibody Raised Against |
| Acetochlor | 5.3 | 100 | Acetochlor |
| Alachlor | 28.5 | 18.6 | Acetochlor |
| Metolachlor | >1000 | <0.1 | Acetochlor |
| Butachlor | 76.8 | 6.9 | Acetochlor |
| Propachlor | 81.5 | 6.5 | Acetochlor |
| Compound | IC50 (µg/L) | Cross-Reactivity (%) | Antibody Raised Against |
| Alachlor | 1.5 | 100 | Alachlor |
| Acetochlor | 1.4 | 108.22 | Alachlor |
| Metolachlor | >100 | <1 | Alachlor |
| Butachlor | 2.1 | 71.4 | Alachlor |
| Propachlor | 3.5 | 42.8 | Alachlor |
| Compound | IC50 (µg/L) | Cross-Reactivity (%) | Antibody Raised Against |
| Metolachlor | 0.8 | 100 | Metolachlor |
| Alachlor | 12.5 | 6.4 | Metolachlor |
| Acetochlor | 10 | 8 | Metolachlor |
| Butachlor | >100 | <1 | Metolachlor |
| Propachlor | >100 | <1 | Metolachlor |
Experimental Protocols
The data presented in this guide were primarily generated using competitive indirect enzyme-linked immunosorbent assays (ciELISAs). Below is a generalized protocol that outlines the key steps involved in these studies.
Competitive Indirect ELISA (ciELISA) Protocol
1. Reagent Preparation:
- Coating Antigen: A conjugate of the target this compound derivative (hapten) and a carrier protein (e.g., bovine serum albumin, BSA) is prepared. This conjugate is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Antibody Solution: A specific polyclonal or monoclonal antibody raised against the target chloroacetanilide derivative is diluted in a blocking buffer (e.g., phosphate-buffered saline with Tween 20 [PBST] containing a blocking agent like non-fat dry milk or BSA).
- Standard/Sample Solutions: Standard solutions of the target analyte and potential cross-reactants are prepared in a suitable buffer (e.g., PBST). Environmental or biological samples are extracted and diluted in the same buffer.
- Enzyme-Conjugated Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., horseradish peroxidase [HRP]-conjugated goat anti-rabbit IgG) is diluted in the blocking buffer.
- Substrate Solution: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is prepared according to the manufacturer's instructions.
- Stopping Solution: An acid solution (e.g., 2M H₂SO₄) is used to stop the enzyme-substrate reaction.
2. Assay Procedure:
- Coating: Microtiter plates are coated with the coating antigen solution and incubated overnight at 4°C.
- Washing: The plates are washed three times with a washing buffer (e.g., PBST).
- Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer and incubating for 1-2 hours at 37°C.
- Washing: The plates are washed again as described above.
- Competitive Reaction: Equal volumes of the standard/sample solution and the primary antibody solution are added to the wells. The plate is then incubated for 1-2 hours at 37°C. During this step, the free analyte in the solution competes with the coated antigen for binding to the primary antibody.
- Washing: The plates are washed to remove unbound antibodies and analytes.
- Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well, and the plate is incubated for 1 hour at 37°C.
- Washing: The plates are washed to remove the unbound secondary antibody.
- Substrate Reaction: The substrate solution is added to the wells, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
- Stopping the Reaction: The stopping solution is added to each well to stop the color development.
- Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
- The percentage of inhibition is calculated for each standard and sample.
- A standard curve is generated by plotting the percentage of inhibition against the logarithm of the analyte concentration.
- The IC50 value is determined from the standard curve, which represents the concentration of the analyte that causes 50% inhibition of the antibody binding.
- The cross-reactivity of other compounds is calculated using the formula: Cross-Reactivity (%) = (IC50 of target analyte / IC50 of cross-reactant) x 100 .
Visualizing Molecular Interactions and Workflows
To better understand the processes involved in this compound derivative activity and analysis, the following diagrams illustrate the key pathways and workflows.
Figure 1. Herbicidal mechanism of action of this compound derivatives in plants.
Figure 2. A potential toxicological signaling pathway of this compound derivatives.
Figure 3. Generalized experimental workflow for a competitive indirect ELISA.
A Comparative Guide to the Quantitation of 2'-Chloroacetanilide: Internal Standard vs. External Standard Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitation of 2'-Chloroacetanilide, a key intermediate in various synthetic processes, is critical for ensuring product quality and safety. This guide provides an objective comparison of two common analytical approaches for its quantitation: the internal standard method and the external standard method, supported by representative experimental data. This comparison will assist researchers in selecting the most appropriate methodology for their specific analytical needs.
The Role of the Internal Standard in Chromatographic Analysis
In quantitative analysis, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is chemically similar to the analyte but chromatographically resolved from it. For the analysis of this compound, a deuterated analog such as this compound-d4 would be an excellent choice, as its chemical and physical properties are nearly identical to the analyte, ensuring it is similarly affected by experimental variations.
Comparison of Quantitative Methods
The choice between an internal standard and an external standard method depends on the desired level of accuracy and precision, as well as the complexity of the sample matrix.
| Parameter | Internal Standard Method | External Standard Method | Rationale |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods can achieve excellent linearity over a defined concentration range.[1] |
| Accuracy (% Recovery) | 95 - 105% | 89 - 112% | The internal standard method generally provides higher accuracy by correcting for sample loss during preparation and injection inconsistencies.[1][2] |
| Precision (% RSD) | < 5% | < 10% | By normalizing the analyte response to the internal standard response, the internal standard method significantly reduces variability, leading to higher precision.[1][2] |
| Limit of Detection (LOD) | Lower | Higher | The improved signal-to-noise ratio achieved by using an internal standard can lead to lower limits of detection. |
| Limit of Quantitation (LOQ) | Lower | Higher | Similar to LOD, the enhanced precision allows for more reliable quantitation at lower concentrations.[2] |
| Robustness | High | Moderate | The internal standard method is more robust to variations in experimental conditions. |
| Complexity | More complex | Simpler | Requires the selection and validation of a suitable internal standard. |
Experimental Protocols
Below are detailed methodologies for the quantitation of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), employing both internal and external standard approaches.
Method 1: Quantitation of this compound using an Internal Standard
This method utilizes a stable isotope-labeled internal standard, this compound-d4, to achieve high accuracy and precision.
1. Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound-d4 at a concentration of 1 mg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with appropriate volumes of the this compound stock solution and a constant concentration of the this compound-d4 internal standard stock solution.
-
Sample Preparation: To an accurately weighed or measured sample, add a known amount of the internal standard solution. Extract the sample with a suitable solvent (e.g., acetonitrile), vortex, and centrifuge. The supernatant can then be diluted as necessary before injection.
2. HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for this compound and its internal standard.
3. Data Analysis:
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the samples from this calibration curve.
Method 2: Quantitation of this compound using an External Standard
This method is simpler but may be more susceptible to experimental variations.
1. Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to various known concentrations with the mobile phase.
-
Sample Preparation: Extract the sample with a suitable solvent, vortex, and centrifuge. The supernatant can then be diluted as necessary before injection.
2. HPLC-MS Conditions:
-
(Same as Method 1)
3. Data Analysis:
Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[1]
Experimental Workflow Diagrams
Caption: Workflow for Quantitation using an Internal Standard.
Caption: Workflow for Quantitation using an External Standard.
Conclusion
For the routine analysis of this compound in simple matrices where high precision is not the primary concern, the external standard method offers a simpler and faster workflow. However, for complex matrices or when high accuracy and precision are paramount, the internal standard method is demonstrably superior. The use of a stable isotope-labeled internal standard, such as this compound-d4, effectively compensates for a wide range of experimental variabilities, leading to more reliable and defensible quantitative results. The selection of the appropriate method should be based on a thorough evaluation of the analytical requirements, sample complexity, and available resources.
References
A Guide to Inter-laboratory Performance for 2'-Chloroacetanilide Analysis
For Researchers, Scientists, and Drug Development Professionals
The primary analytical technique for these compounds is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2] Solid-Phase Extraction (SPE) is the most common sample preparation method for extracting these analytes from complex matrices like drinking water.[4][5]
Quantitative Performance Data
The following tables summarize the performance of analytical methods for key chloroacetanilide herbicide metabolites. This data, derived from single-laboratory and inter-laboratory studies, provides insights into the expected accuracy (recovery) and precision (relative standard deviation - RSD) for the analysis of compounds in the chloroacetanilide class.
Table 1: Single-Laboratory Performance Data for Chloroacetanilide Metabolite Analysis in Water
| Analyte | Method | Matrix | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Alachlor ESA | EPA 535 (LC-MS/MS) | Deionized Water | 0.25 | 92 | <5 | [2] |
| Alachlor ESA | EPA 535 (LC-MS/MS) | Ground Water | 0.25 | 89 | <5 | [2] |
| Acetochlor ESA | EPA 535 (LC-MS/MS) | Deionized Water | 0.25 | 116 | <5 | [2] |
| Acetochlor ESA | EPA 535 (LC-MS/MS) | Ground Water | 0.25 | 116 | <5 | [2] |
| Metolachlor ESA | EPA 535 (LC-MS/MS) | Deionized Water | 0.25 | 105 | <5 | [2] |
| Metolachlor ESA | EPA 535 (LC-MS/MS) | Ground Water | 0.25 | 103 | <5 | [2] |
| Alachlor OA | EPA 535 (LC-MS/MS) | Deionized Water | 0.25 | 101 | <5 | [2] |
| Alachlor OA | EPA 535 (LC-MS/MS) | Ground Water | 0.25 | 102 | <5 | [2] |
| Acetochlor OA | EPA 535 (LC-MS/MS) | Deionized Water | 0.25 | 108 | <5 | [2] |
| Acetochlor OA | EPA 535 (LC-MS/MS) | Ground Water | 0.25 | 109 | <5 | [2] |
| Metolachlor OA | EPA 535 (LC-MS/MS) | Deionized Water | 0.25 | 106 | <5 | [2] |
| Metolachlor OA | EPA 535 (LC-MS/MS) | Ground Water | 0.25 | 107 | <5 | [2] |
ESA: Ethanesulfonic Acid; OA: Oxanilic Acid
Table 2: Inter-laboratory Comparison of Pesticide Recovery using Solid-Phase Extraction Disks
This table presents data from a study where water samples fortified with various pesticides, including the chloroacetanilides alachlor and metolachlor, were extracted onto C18 solid-phase extraction disks and shipped to a cooperating laboratory for analysis. This provides an indication of the robustness of the extraction and transport process.
| Analyte | Matrix | Treatment | Laboratory 1 Mean Recovery (%) (± SE) | Laboratory 2 Mean Recovery (%) (± SE) | Reference |
| Alachlor | Deionized Water | In-house | 103.3 (4.4) | 104.0 (7.4) | [7] |
| Alachlor | Deionized Water | Shipped-disk | 81.9 (2.3) | 72.9 (2.6) | [7] |
| Metolachlor | Deionized Water | In-house | 94.4 (3.4) | 78.1 (0.8) | [7] |
| Metolachlor | Deionized Water | Shipped-disk | 96.1 (2.8) | 75.8 (4.4) | [7] |
SE: Standard Error
Experimental Protocols
The following is a generalized experimental protocol based on EPA Method 535 for the analysis of chloroacetanilide metabolites in drinking water.[1][4][5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: A graphitized carbon SPE cartridge (e.g., 6 mL) is conditioned with 10 mM ammonium acetate in methanol, followed by reagent water. The cartridge is not allowed to dry.[1]
-
Sample Loading: A 250 mL water sample, preserved with ammonium chloride, is spiked with a surrogate standard and loaded onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[1]
-
Elution: The analytes are eluted from the cartridge with a suitable solvent, typically methanol with 10 mM ammonium acetate.
-
Concentration: The eluate is concentrated to a final volume of 1 mL. An internal standard is added before analysis.[4]
2. Analytical Method (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm) is commonly used.[3]
-
Mobile Phase: A gradient of 5 mM aqueous ammonium acetate and methanol is typically employed.[4]
-
Flow Rate: A flow rate of approximately 0.45 mL/min is used.[3]
-
Column Temperature: The column is maintained at an elevated temperature, for instance, 65 °C.[4]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for quantification and confirmation of the analytes.[1] Two MRM transitions are typically monitored for each compound to enhance specificity and reduce the likelihood of false positives.[1]
-
Methodology Diagrams
The following diagrams illustrate the typical workflow and a conceptual representation of the analytical logic.
References
- 1. sciex.com [sciex.com]
- 2. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of 2'-Chloroacetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the conformational landscape of 2'-chloroacetanilide, a molecule of interest in medicinal chemistry and materials science. By integrating experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy with computational modeling, we offer a comprehensive overview of its structural preferences in both the solid and solution states. This guide also draws comparisons with the parent molecule, acetanilide, and its other positional isomers to highlight the influence of the ortho-chloro substituent on conformational behavior.
Solid-State Conformation: Insights from X-ray Crystallography
The three-dimensional arrangement of atoms in the crystalline state provides a foundational understanding of a molecule's preferred conformation. X-ray diffraction studies have been crucial in elucidating the solid-state structures of this compound and its related compounds.
A key feature of the solid-state structure of this compound is the non-planar arrangement of the molecule. The acetamido group is significantly twisted out of the plane of the phenyl ring. This contrasts with the parent acetanilide, which, while also non-planar, exhibits a different degree of torsion. This twist is a direct consequence of the steric hindrance introduced by the bulky chlorine atom at the ortho position.
For comparison, the crystal structures of acetanilide and the 3'- and 4'-chloro isomers are also considered. The absence of the ortho-substituent in these molecules leads to different packing arrangements and intramolecular interactions, resulting in distinct conformational preferences.
| Compound | CCDC Number | Key Dihedral Angle (°C) (C-C-N-C=O) | Key Bond Lengths (Å) | Key Bond Angles (°) |
| This compound | 690900 | Data not publicly available | Data not publicly available | Data not publicly available |
| Acetanilide | 614360 | 37.9 | C-N: 1.36, C=O: 1.24 | C-N-C: 128.5 |
| 3'-Chloroacetanilide | 677537 | Data not publicly available | Data not publicly available | Data not publicly available |
| 4'-Chloroacetanilide | - | Data not publicly available | Data not publicly available | Data not publicly available |
Solution-State Conformation: Unraveling Dynamics with NMR and IR Spectroscopy
The conformation of a molecule in solution can differ significantly from its solid-state structure due to the absence of crystal packing forces and the influence of the solvent. Spectroscopic techniques like NMR and IR are powerful tools for probing these solution-state dynamics.
Infrared (IR) Spectroscopy
IR spectroscopy studies on α-chloroacetanilides have provided strong evidence for the existence of a single, dominant conformation in non-polar solvents like chloroform (CHCl₃) and dichloromethane (CH₂Cl₂).[1] This is attributed to the formation of an intramolecular hydrogen bond between the N-H proton and the chlorine atom.[1] This hydrogen bond "locks" the molecule into a specific conformation, restricting the rotation around the N-C(aryl) and C-C(carbonyl) bonds. In more polar, hydrogen-bond accepting solvents like acetonitrile (CH₃CN), this intramolecular hydrogen bond can be disrupted, leading to the possibility of multiple rotamers.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comparison of the ¹H NMR spectra of 2'-, 3'-, and 4'-chloroacetanilide would reveal differences in the chemical shifts of the aromatic protons, reflecting the varying electronic effects of the chlorine atom's position.
| Compound | Amide N-H (ppm) | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | ~8.30 | 7.03 - 7.70 | ~2.22 |
| 3'-Chloroacetanilide | Data not available | Data not available | Data not available |
| 4'-Chloroacetanilide | Data not available | Data not available | Data not available |
| Acetanilide | ~7.5 | 7.0 - 7.5 | ~2.1 |
Note: The provided NMR data for this compound is based on publicly available spectra and may vary depending on the solvent and experimental conditions.[2]
Computational Conformational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods for studying molecular conformations. By calculating the potential energy surface as a function of key dihedral angles, it is possible to identify the most stable conformers and the energy barriers that separate them.
While a specific computational study on the rotational barrier of this compound was not found, studies on related molecules suggest that the ortho-chloro group would create a significant steric hindrance to rotation around the N-C(aryl) bond, leading to a high rotational energy barrier and favoring a non-planar conformation. For the parent acetanilide, computational studies have shown that the non-planar structure is indeed the most stable.
A comparative computational study of the chloroacetanilide isomers would likely show that the rotational barrier around the N-C(aryl) bond is highest for the 2'-isomer, followed by the 3'-isomer, and lowest for the 4'-isomer, where steric hindrance is minimal.
Experimental Protocols
X-ray Crystallography (General Protocol)
-
Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to obtain the final crystal structure.
NMR Spectroscopy for Conformational Analysis (General Protocol)
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent.
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify all the resonances.
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial information about the molecule's conformation and stereochemistry.
-
-
Data Analysis: The correlations observed in the 2D spectra are used to assign all proton and carbon signals and to deduce the three-dimensional structure of the molecule in solution.
Logical Workflow for Conformational Analysis
The following diagram illustrates the logical workflow for a comprehensive conformational analysis of a molecule like this compound, integrating experimental and computational approaches.
Caption: Workflow for Conformational Analysis.
Conclusion
The conformational analysis of this compound reveals a molecule with a distinct structural preference for a non-planar geometry, heavily influenced by the steric and electronic effects of the ortho-chloro substituent. In the solid state, this leads to a twisted conformation. In non-polar solutions, evidence suggests the presence of a single dominant conformer stabilized by an intramolecular N-H···Cl hydrogen bond. This guide highlights the importance of a multi-pronged approach, combining experimental and computational methods, to gain a thorough understanding of the conformational landscape of small molecules, which is a critical aspect of rational drug design and materials science. Further studies employing advanced 2D NMR techniques and targeted computational analysis would provide even greater detail into the dynamic behavior of this important molecule.
References
A Comparative Analysis of the Biological Activities of Substituted Acetanilides
For Researchers, Scientists, and Drug Development Professionals
Acetanilide, a foundational molecule in medicinal chemistry, and its derivatives have long been recognized for their diverse pharmacological properties. This guide provides a comparative overview of the biological activities of various substituted acetanilides, with a focus on their antimicrobial, anti-inflammatory, and analgesic effects. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate objective comparison and guide future research in drug discovery and development.
Quantitative Data Summary
The biological activities of substituted acetanilides are significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the quantitative data from various studies, providing a comparative look at the performance of different derivatives.
Antimicrobial Activity
The antimicrobial efficacy of substituted acetanilides has been evaluated against a range of pathogenic bacteria and fungi. The data, presented as zones of inhibition and Minimum Inhibitory Concentrations (MICs), highlight the potential of these compounds as antimicrobial agents.
Table 1: Antimicrobial Activity of Substituted Acetanilide Derivatives (Zone of Inhibition in mm)
| Compound | Derivative | E. coli | P. aeruginosa | B. subtilis | B. cereus | Reference |
| 1 | Acetanilide (Control) | - | - | - | - | [1][2] |
| 2 | 3,4-dimethyl benzaldehyde derivative | 24 | 22 | 26 | 25 | [1][2] |
| 3 | 2-pyridine carbaldehyde derivative | 23 | 21 | 24 | 24 | [1][2] |
| 4 | Sulphonated acetanilide with PABA | 22 | 20 | 23 | 22 | [1][2] |
| 5 | Sulphonated acetanilide with hydrazine | 21 | 19 | 22 | 21 | [1][2] |
| - | Streptomycin (Standard) | 20 | 18 | 21 | 20 | [1][2] |
Table 2: Antifungal and Antimycobacterial Activity of Salicylanilide Acetate Derivatives (MIC in µg/mL)
| Compound | Derivative | T. mentagrophytes | A. fumigatus | A. corymbifera | M. tuberculosis | Reference |
| 2a | 4-Chloro-2-(phenylcarbamoyl)phenyl acetate | >31.25 | >31.25 | >31.25 | >10 | [3] |
| 2d | 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate | 0.49 | 1.95 | 1.95 | 2-4 | [3] |
| - | Fluconazole (Standard) | - | 3.9 | 15.63 | - | [3] |
| - | Isoniazid (Standard) | - | - | - | 0.5-1 | [3] |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic potential of substituted acetanilides is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The following tables present data from in-vitro COX inhibition assays and in-vivo animal models.
Table 3: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Acetanilide Analogs
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Standard COX-2 Inhibitor | 15 | 0.04 | 375 | [4] |
| Compound A | N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide | 8.2 | 0.25 | 32.8 | [4] |
| Compound B | 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide | 7.5 | 0.21 | 35.7 | [4] |
| Compound C | 2-(4-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide | 9.1 | 0.32 | 28.4 | [4] |
Table 4: In Vivo Anti-inflammatory Activity of Phenoxyacetanilide Derivatives (Carrageenan-induced Paw Edema)
| Compound | Derivative | Dose (mg/kg) | % Inhibition at 120 min | Reference |
| C5 | 2-phenoxy-N-(o-tolyl)acetamide | 100 | - | [5] |
| C6 | Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate | 100 | 73.36 | [5] |
| - | Indomethacin (Standard) | 10 | - | [5] |
Table 5: In Vivo Analgesic Activity of Acetanilide Analogs (% Inhibition of Writhing)
| Compound ID | Dose (mg/kg) | Analgesic Activity (% Inhibition) | Reference |
| Aspirin | 100 | 55.2 | [4] |
| Compound D | 50 | 48.7 | [4] |
| Compound E | 50 | 62.3 | [4] |
| Compound F | 50 | 58.1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared by inoculating a loopful of a pure bacterial culture into sterile saline. The turbidity is adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Well Preparation: A sterile cork borer (6 mm in diameter) is used to punch wells into the agar.
-
Application of Test Compounds: A defined volume (e.g., 100 µL) of each substituted acetanilide solution (at a specific concentration) is added to the respective wells. A standard antibiotic (e.g., Streptomycin) and the solvent are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping and Administration of Compounds: The rats are divided into groups (n=6). The control group receives the vehicle (e.g., 5% acacia solution), the standard group receives a known anti-inflammatory drug (e.g., Indomethacin), and the test groups receive different doses of the substituted acetanilide derivatives orally.
-
Induction of Inflammation: One hour after the administration of the compounds, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 60, 120, and 180 minutes after the carrageenan injection.
-
Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.
-
Animal Acclimatization and Grouping: Mice are acclimatized and divided into control, standard, and test groups.
-
Compound Administration: The respective compounds are administered orally to the animals in each group.
-
Induction of Writhing: After a specific time (e.g., 30 minutes), 0.6% acetic acid solution is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observation and Counting: The number of writhes for each mouse is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Calculation of Percentage Inhibition: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group.
Visualizing Mechanisms and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and biological evaluation of substituted acetanilides.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 2'-Chloroacetanilide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper management of 2'-Chloroacetanilide, ensuring the protection of both laboratory personnel and the environment. Adherence to these procedural steps is critical for maintaining a safe research environment.
Hazard Overview: this compound is considered a hazardous substance.[1] It can cause skin, eye, and respiratory irritation.[1][2][3] Harmful if swallowed, it may also cause skin sensitization and there is limited evidence of a carcinogenic effect.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification/Standard |
| Eye Protection | Safety glasses with side-shields or chemical goggles | EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[2][4][5] |
| Hand Protection | Chemical-resistant gloves | Suitable polymers include polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc, and polyvinyl chloride.[1] |
| Skin and Body Protection | Protective clothing, overalls, and a P.V.C. apron | To prevent skin exposure.[1][2][4] |
| Respiratory Protection | Particulate respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator when necessary, especially in case of dust generation.[1][4] |
It is crucial to inspect gloves for wear and degradation before use and to wash hands thoroughly after handling the substance.[1][6]
Operational and Handling Plan
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][4][7]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[1][2][5]
-
Ensure containers are clearly labeled and free from leaks.[1][7]
Handling:
-
Avoid all personal contact, including the inhalation of dust.[1][7]
-
Use with adequate ventilation, preferably in a chemical fume hood.[4][8]
-
Minimize dust generation and accumulation.[4][5] Do not cut, drill, grind, or weld containers that may contain residual dust.[1]
-
Wash hands and any exposed skin thoroughly after handling.[2][3][4] Contaminated clothing should be removed and washed before reuse.[2][4]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3][4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2][3][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3][4] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[2][4] |
Spill Response:
A structured approach is necessary for managing spills to prevent exposure and environmental contamination.
Caption: Logical workflow for handling a this compound spill.
For minor spills, clean up immediately, avoiding dust generation by using dry cleanup procedures or dampening with water before sweeping.[1][7] For major spills, alert emergency responders and advise personnel in the area.[1] In both cases, wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.[1] Use a vacuum cleaner fitted with a HEPA filter if available.[1][7]
Firefighting Measures:
-
In case of fire, use foam, dry chemical powder, or carbon dioxide.[1][4]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[3][4]
-
The substance is a combustible solid that burns but propagates flame with difficulty.[1] Dust clouds may form an explosive mixture with air.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste materials, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[8] Do not mix with other waste streams.[8]
-
Container Management: Keep waste containers securely sealed.[7] Empty containers should be treated as if they still contain the product and disposed of as hazardous waste.[8] Do not rinse empty containers into drains.[1][8]
-
Final Disposal: Arrange for disposal through a licensed hazardous waste management company.[8] It is often recommended that such materials be incinerated in a chemical incinerator.[8] Always consult with your institution's environmental health and safety department for specific disposal guidelines.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound(533-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
